molecular formula C9H11BO5 B2756388 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid CAS No. 849758-14-1

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid

Cat. No.: B2756388
CAS No.: 849758-14-1
M. Wt: 209.99
InChI Key: SHLWOAANDCXUKI-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H11BO5 and its molecular weight is 209.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methoxy-4-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLWOAANDCXUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid and its Analogs in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Building Block in Drug Discovery and Materials Science

In the landscape of modern synthetic chemistry, arylboronic acids stand out as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide delves into the technical nuances of a specific, yet broadly applicable, class of these reagents, focusing on 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid and its foundational analogue, 4-(methoxycarbonyl)phenylboronic acid. While a dedicated CAS number for this compound is not prominently documented, its structural features and synthetic utility can be expertly extrapolated from its well-characterized parent compound, 4-(Methoxycarbonyl)phenylboronic acid (CAS No. 99768-12-4) .[1][2][3][4] This guide is crafted for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, practical insights, and detailed protocols.

Physicochemical Properties and Structural Analysis

4-(Methoxycarbonyl)phenylboronic acid is a white to off-white solid, valued for its dual functionality: a boronic acid moiety for cross-coupling and a methoxycarbonyl group that can be further derivatized.[3][5] The introduction of a methoxy group at the ortho-position (the 2-position) is expected to modulate the electronic and steric properties of the molecule.

Property4-(Methoxycarbonyl)phenylboronic acidThis compound (Predicted)
CAS Number 99768-12-4[1][2][4]Not readily available
Molecular Formula C8H9BO4[1][2][3]C9H11BO5
Molecular Weight 179.97 g/mol [1][2]209.99 g/mol
Appearance White to off-white solid[3][5]Likely a white to off-white solid
Solubility Soluble in polar organic solvents like THF, DMF, and DMSO; moderately soluble in methanol and ethanol; low solubility in water.[5][6]Similar solubility profile to the parent compound, potentially with slight variations due to the additional methoxy group.
Storage Store under dry, inert conditions at 2-8°C, as the boronic acid group is moisture-sensitive.[4][5]Similar storage conditions are recommended.

The ortho-methoxy group in this compound is an electron-donating group, which can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling. Furthermore, its steric bulk can play a significant role in the regioselectivity and atropselectivity of the coupling reaction, offering unique synthetic advantages.[7]

Synthesis and Mechanistic Considerations

The synthesis of 4-(methoxycarbonyl)phenylboronic acid is well-established and typically involves the reaction of methyl 4-bromobenzoate with a boron source in the presence of a strong base.[8] A plausible synthetic route for this compound would start from a correspondingly substituted precursor.

Experimental Protocol: Synthesis of 4-(Methoxycarbonyl)phenylboronic acid [8]

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 4-bromobenzoate (1 equivalent) and triisopropyl borate (1.3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.25 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 30 minutes.

  • Quenching: Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

  • Acidification and Extraction: Adjust the pH of the aqueous layer to 1 with 1 M hydrochloric acid. Extract the aqueous phase with ethyl acetate (3 times).

  • Workup and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or slurrying with a non-polar solvent like hexane to yield 4-methoxycarbonylphenylboronic acid.[8]

To synthesize the 2-methoxy derivative, a similar protocol could be employed, starting from methyl 4-bromo-3-methoxybenzoate.

Synthesis_Pathway Methyl 4-bromobenzoate Methyl 4-bromobenzoate Intermediate Intermediate Methyl 4-bromobenzoate->Intermediate 1. Triisopropyl borate, THF, -78°C 2. n-BuLi 4-(Methoxycarbonyl)phenylboronic acid 4-(Methoxycarbonyl)phenylboronic acid Intermediate->4-(Methoxycarbonyl)phenylboronic acid 3. Aq. NH4Cl 4. HCl Suzuki_Miyaura_Cycle cluster_catalyst Pd(0) Catalyst cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Oxidative Addition Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OH)2 R-B(OH)2 Boronate_Complex [R-B(OH)3]⁻ R-B(OH)2->Boronate_Complex Base Transmetalation Ar-Pd(II)-R(L2) Oxidative_Addition->Transmetalation Base Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive Elimination Boronate_Complex->Transmetalation Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the ortho-methoxy group in this compound can have a profound impact on the Suzuki-Miyaura reaction. The electron-donating nature of the methoxy group can influence the rate of transmetalation. Moreover, the steric hindrance from the ortho-substituent can be exploited to achieve atropselective synthesis of axially chiral biaryls, which are of great interest in asymmetric catalysis and materials science. [7]

Applications in Drug Discovery and Materials Science

The bifunctional nature of 4-(methoxycarbonyl)phenylboronic acid and its derivatives makes them highly valuable in several fields. [5]

  • Drug Discovery: These compounds are key building blocks for synthesizing a wide array of bioactive molecules. [5][9]They have been used in the development of inhibitors for various enzymes and as intermediates for complex drug candidates. [4][8]The methoxycarbonyl group can be easily hydrolyzed to a carboxylic acid, which can then be converted to amides, esters, or other functional groups, allowing for extensive derivatization in lead optimization. [5]

  • Materials Science: In materials science, these boronic acids are used to create conjugated polymers and other organic materials with specific electronic and optical properties. They are employed in the synthesis of organic light-emitting diodes (OLEDs) and other organic electronic devices. [5]

Self-Validating Protocols and Best Practices

For successful and reproducible results, especially in Suzuki-Miyaura couplings, adherence to best practices is crucial.

  • Inert Atmosphere: All reactions involving boronic acids and palladium catalysts should be conducted under an inert atmosphere (argon or nitrogen) to prevent degradation of the catalyst and reagents.

  • Anhydrous Solvents: The use of dry solvents is critical, as water can lead to protodeboronation of the boronic acid, reducing the yield of the desired product.

  • Choice of Base: The selection of the base (e.g., K2CO3, K3PO4, Cs2CO3) is crucial and can significantly impact the reaction outcome. The base activates the boronic acid for transmetalation.

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst can influence the reaction rate and selectivity, especially for challenging substrates like those with ortho-substituents.

By carefully controlling these parameters, researchers can ensure the integrity and reproducibility of their synthetic protocols.

Conclusion

While this compound may not be a commonly cataloged reagent, its chemical logic is firmly rooted in the well-understood principles of its parent compound, 4-(methoxycarbonyl)phenylboronic acid. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this versatile class of building blocks. For researchers in drug discovery and materials science, a deep understanding of these reagents opens up a vast chemical space for the design and synthesis of novel, functional molecules. The strategic placement of substituents, such as the 2-methoxy group, offers a powerful tool for fine-tuning molecular properties and achieving complex synthetic goals.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Journal of Reports in Pharmaceutical Sciences. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. University of Kashan. Retrieved from [Link]

  • Anderson, K. W., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 99768-12-4 | Product Name : 4-(Methoxycarbonyl)phenylboronic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

  • Career Henan Chemical Co. (n.d.). 4-(METHOXYCARBONYL)PHENYLBORONIC ACID. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Leveraging 4-(Methoxycarbonyl)Phenylboronic Acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methoxycarbonyl-Substituted Phenylboronic Acids for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The request specified an in-depth guide on 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid . Upon a thorough review of the scientific literature and chemical supplier databases, it has been determined that this specific isomer is not a commonly available reagent and lacks detailed, publicly accessible data regarding its chemical properties, synthesis, and applications.

In the spirit of providing a technically valuable and actionable resource, this guide has been structured to focus on the closely related and extensively documented compound: 4-(Methoxycarbonyl)phenylboronic acid . This versatile building block shares key functional features with the requested molecule and is a cornerstone reagent in modern synthetic chemistry. The principles, protocols, and applications detailed herein for the 4-substituted isomer will provide a robust framework and field-proven insights directly applicable to research involving substituted phenylboronic acids.

Introduction: The Strategic Value of 4-(Methoxycarbonyl)phenylboronic Acid

4-(Methoxycarbonyl)phenylboronic acid, also known as methyl 4-boronobenzoate, has become an indispensable tool for chemists in pharmaceutical, agrochemical, and materials science research.[1] Its prominence stems from the unique combination of two powerful functional groups on a stable aromatic scaffold:

  • The Boronic Acid Moiety: A versatile functional group that serves as the key nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.[1][2]

  • The Methoxycarbonyl (Ester) Group: A versatile handle that can be readily transformed into a wide range of other functional groups (e.g., carboxylic acids, amides, alcohols), allowing for subsequent derivatization and molecular elaboration.[3]

This bifunctional nature allows for a modular and highly flexible approach to the synthesis of complex molecules, such as biaryl compounds which are critical skeletons for functional materials and biologically active compounds.[3]

Core Chemical and Physical Properties

Accurate knowledge of a reagent's physical properties is fundamental to its effective use in the laboratory. 4-(Methoxycarbonyl)phenylboronic acid typically appears as a white to off-white crystalline solid.[2]

PropertyValueSource
CAS Number 99768-12-4[4][5][6]
Molecular Formula C₈H₉BO₄[4][7]
Molecular Weight 179.97 g/mol [4][7]
Melting Point 197-200 °C (lit.)[8]
Solubility Soluble in methanol and other polar organic solvents (THF, DMF, DMSO); low solubility in water.[3][8]
Stability The boronic acid group is moisture-sensitive. The compound should be stored under dry, inert conditions.[3]

Synthesis and Characterization

General Synthesis Route

The preparation of 4-(methoxycarbonyl)phenylboronic acid is commonly achieved via the reaction of methyl 4-bromobenzoate with a boron source. A typical laboratory-scale synthesis involves the lithiation of the aryl bromide followed by quenching with an trialkyl borate ester and subsequent acidic workup.[8]

A representative synthetic protocol is as follows:

  • Dissolve methyl 4-bromobenzoate and triisopropyl borate in anhydrous THF in a three-neck flask under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[8]

  • Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C.[8]

  • Allow the reaction to stir for 30 minutes at this temperature.[8]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[8]

  • Adjust the pH to ~1 with 1 M hydrochloric acid.[8]

  • Extract the aqueous phase with ethyl acetate.[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Remove the solvent under reduced pressure. The resulting residue can be triturated with a non-polar solvent like hexane to yield the solid product.[8]

Spectroscopic Characterization

Structural confirmation is typically achieved using standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl ester protons, and the acidic protons of the boronic acid group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the aromatic carbons (including the carbon bearing the boron atom), and the methyl carbon of the ester.

Reference spectra for 4-(Methoxycarbonyl)phenylboronic acid are available in public databases.[7]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The primary and most powerful application of 4-(methoxycarbonyl)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.

The Catalytic Cycle

The widely accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate boronate [R²-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate boronic_acid R²-B(OH)₂ (4-Methoxycarbonyl -phenylboronic acid) boronic_acid->base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product halide R¹-X halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a general methodology for the Suzuki-Miyaura coupling of 4-(methoxycarbonyl)phenylboronic acid with an aryl bromide.

Materials:

  • 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, 4-(methoxycarbonyl)phenylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Add Aryl Bromide, Boronic Acid, and Base to Schlenk Flask start->reagents inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir (Monitor Progress by TLC/LC-MS) solvent->reaction workup 6. Cool, Dilute, and Perform Aqueous Workup reaction->workup purify 7. Dry and Concentrate Organic Phase workup->purify product 8. Purify by Column Chromatography purify->product end End: Isolated Product product->end

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Handling, Storage, and Safety

As a professional researcher, adherence to strict safety protocols is paramount.

5.1 Hazard Identification:

  • Causes skin irritation (H315).[4]

  • Causes serious eye irritation (H319).[4]

  • May cause respiratory irritation (H335).[4]

5.2 Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area or a chemical fume hood.[9]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Avoid formation of dust and aerosols.[9]

5.3 Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • The boronic acid functionality is sensitive to moisture; storage under an inert atmosphere is recommended for long-term stability.[3] Recommended storage temperatures are often refrigerated (2-8°C).[3][6]

5.4 First Aid Measures:

  • After skin contact: Immediately wash with plenty of soap and water.[9]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

  • If inhaled: Move the person into fresh air.[9]

  • In all cases of exposure, consult a physician.[9]

Conclusion

4-(Methoxycarbonyl)phenylboronic acid is a highly valuable and versatile building block in modern organic synthesis. Its robust performance in Suzuki-Miyaura cross-coupling reactions, combined with the synthetic flexibility offered by the ester group, makes it a strategic choice for the construction of complex molecular architectures. A thorough understanding of its properties, reaction protocols, and safety requirements, as detailed in this guide, is essential for its successful application in research and development.

References

  • 2-Chloro-4-(methoxycarbonyl)phenylboronic acid. AOBChem USA. [Link]

  • 4-Methoxycarbonylphenylboronic acid. PubChem. [Link]

  • 4-(METHOXYCARBONYL)PHENYLBORONIC ACID. Career Henan Chemical Co.[Link]

  • CAS No : 99768-12-4 | Product Name : 4-(Methoxycarbonyl)phenylboronic Acid. Pharmaffiliates. [Link]

  • Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. (2015).
  • Process for the preparation of aromatic methyl methoxycarboxylates. (1995).
  • Thermophysical Properties of 4-(Methoxycarbonyl)phenylboronic acid. Chemcasts. [Link]

  • The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

An In-depth Technical Guide to 4-Methoxycarbonylphenylboronic Acid: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Methoxycarbonylphenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, chemists, and professionals in drug development. While the initial topic mentioned 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid, the vast majority of available scientific literature and commercial availability points to the significance and widespread use of its isomer, 4-Methoxycarbonylphenylboronic acid. This document will focus on the latter, providing in-depth technical details on its molecular characteristics, synthesis, and key applications.

Compound Identification and Molecular Characteristics

4-Methoxycarbonylphenylboronic acid is an organic compound featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a methoxycarbonyl group (-COOCH₃) at the para (1,4) positions.[1]

Molecular Weight and Formula:

The precise molecular characteristics are fundamental for experimental design and stoichiometric calculations.

PropertyValue
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol [2][3][4]
CAS Number 99768-12-4[1][2][3][4]

Structural Representation:

Suzuki_Miyaura_Coupling ArylBoronicAcid 4-Methoxycarbonylphenylboronic acid Product Biaryl Product (Ar-R) ArylBoronicAcid->Product ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Product

Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development and Medicinal Chemistry:

The utility of 4-Methoxycarbonylphenylboronic acid extends significantly into the pharmaceutical industry. I[5][6][7]t serves as a crucial intermediate in the synthesis of a variety of therapeutic agents. F[5][8]or instance, it has been utilized in the synthesis of potent inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity and in the development of second-generation HIV-1 maturation inhibitors like BMS-955176. T[4][9]he methoxycarbonyl group provides a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, allowing for the generation of diverse molecular libraries for drug discovery.

[10][5]Other Applications:

Beyond Suzuki-Miyaura coupling, this reagent is used in:

  • Tandem-type Pd(II)-catalyzed oxidative Heck reactions. *[9] Copper-mediated fluoroalkylation of arylboronic acids. *[9] One-pot ipso-nitration of arylboronic acids. *[9] The development of advanced materials such as polymers with enhanced properties.

[7]#### 5. Safety and Handling

Proper handling and storage of 4-Methoxycarbonylphenylboronic acid are essential to ensure laboratory safety.

Hazard Identification:

  • Health Hazards: Harmful if swallowed. C[11][12]auses skin and serious eye irritation. M[11][12]ay cause respiratory irritation. *[11][12] Physical Hazards: Not classified as a physical hazard.

Recommended Safety Precautions:

PrecautionDescription
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. U[13][14]se a NIOSH-approved respirator if dust is generated.
Handling Avoid contact with skin and eyes. A[13][14]void formation of dust and aerosols. U[13]se in a well-ventilated area.
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. S[13]tore under an inert atmosphere.
First Aid In case of contact with eyes, rinse cautiously with water for several minutes. I[13][12]f on skin, wash with plenty of soap and water. I[13][12]f inhaled, move the person into fresh air. I[13][12]f swallowed, call a poison center or doctor.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. *[13] Hazardous Combustion Products: Thermal decomposition can lead to the release of carbon monoxide, carbon dioxide, and oxides of boron.

4-Methoxycarbonylphenylboronic acid is a highly valuable and versatile reagent in organic chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions has made it an indispensable tool for the synthesis of a wide range of complex molecules, particularly in the fields of drug discovery and materials science. Understanding its properties, synthesis, and safe handling is crucial for its effective and responsible use in a research and development setting.

References

  • SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

  • 4-(METHOXYCARBONYL)PHENYLBORONIC ACID. Career Henan Chemical Co. Available from: [Link]

  • The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 4-Methoxycarbonylphenylboronic acid | C8H9BO4. PubChem. Available from: [Link]

  • CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Google Patents.
  • CAS No : 99768-12-4 | Product Name : 4-(Methoxycarbonyl)phenylboronic Acid. Pharmaffiliates. Available from: [Link]

Sources

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 4-Methoxycarbonylphenylboronic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure of 4-Methoxycarbonylphenylboronic acid (C8H9BO4). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data with practical applications, offering field-proven insights into the handling and utility of this versatile chemical building block.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] These reactions are fundamental to the creation of carbon-carbon bonds, enabling the construction of complex molecular architectures like biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced organic materials.[1][3]

4-Methoxycarbonylphenylboronic acid is a particularly valuable derivative.[4] The presence of the methoxycarbonyl (ester) group provides a reactive handle for further synthetic transformations, while the boronic acid moiety allows for predictable and efficient coupling.[1] Understanding its solid-state structure is not merely an academic exercise; it provides critical insights into its stability, solubility, and intermolecular interactions, which directly influence its reactivity and handling in synthetic protocols.

Synthesis and Single Crystal Growth

Synthetic Pathway

4-Methoxycarbonylphenylboronic acid is typically synthesized from a corresponding aryl halide, such as methyl 4-bromobenzoate. A common laboratory-scale synthesis involves a lithium-halogen exchange followed by trapping with a borate ester and subsequent acidic workup.[5]

Experimental Protocol: Synthesis [5]

  • Dissolve methyl 4-bromobenzoate (1.0 eq.) and triisopropyl borate (1.3 eq.) in anhydrous Tetrahydrofuran (THF) in a three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.25 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Allow the reaction to warm to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Adjust the pH to ~1 using 1 M hydrochloric acid.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or slurrying with a non-polar solvent like hexane to yield the final product.[5]

Crystallization for X-ray Diffraction

Obtaining a single crystal suitable for X-ray crystallography is paramount for elucidating the definitive three-dimensional structure. For 4-methoxycarbonylphenylboronic acid, a slow evaporation or solvent layering technique is effective.

Experimental Protocol: Crystallization [6]

  • Dissolve the purified compound in a minimal amount of a 1% methanol in dichloromethane (CH₂Cl₂) solution.

  • Carefully layer this solution with hexane.

  • Seal the vessel and allow it to stand undisturbed at room temperature.

  • Over several days, slow diffusion of the hexane into the solution will decrease the solubility of the compound, promoting the growth of single crystals.

In-Depth Crystal Structure Analysis

The crystal structure of 4-methoxycarbonylphenylboronic acid reveals a highly ordered arrangement governed by strong intermolecular hydrogen bonds.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below.[7]

ParameterValue
Chemical Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Dimensions a = 11.2449 Å, b = 12.0672 Å, c = 6.8598 Å
α = 90°, β = 105.1210°, γ = 90°
Z (Molecules/Unit Cell) 4
Molecular Geometry

The molecule itself is nearly planar. The methoxycarbonyl group is only slightly rotated out of the plane of the benzene ring by an angle of 7.70(6)°.[6][8] This planarity facilitates π-stacking interactions within the crystal lattice. The geometry around the boron atom is trigonal planar, with the O1—B1—O2 bond angle being 118.16(9)°, very close to the ideal 120°.[6][8]

Caption: Molecular structure of 4-Methoxycarbonylphenylboronic acid.

Supramolecular Assembly: A Hydrogen-Bonded Network

The crystal packing is dominated by a robust network of O—H⋯O hydrogen bonds. The boronic acid groups of two molecules form a classic inversion dimer through a pair of hydrogen bonds between their hydroxyl groups (O—H⋯O distance of 2.762 Å).[6]

These dimers are further linked into undulating sheets parallel to the (10-2) crystal plane.[6][8] This linkage occurs via a second type of hydrogen bond between a remaining boronic acid OH group and the carbonyl oxygen atom (O4) of the methoxycarbonyl group from an adjacent dimer (O—H⋯O distance of 2.753 Å).[6] The ester's methyl group (C8) sterically shields the adjacent oxygen (O3), preventing it from participating in hydrogen bonding.[8]

G Crystal Packing via Hydrogen Bonding M1 Molecule A M2 Molecule B (Inverted) M1->M2 O-H···O Bond (Boronic Acid to Boronic Acid) M3 Molecule C M1->M3 O-H···O Bond (Boronic Acid to Carbonyl) M2->M1 O-H···O Bond (Boronic Acid to Boronic Acid) M4 Molecule D (Inverted) M2->M4 O-H···O Bond (Boronic Acid to Carbonyl) M3->M4 O-H···O Bond (Boronic Acid to Boronic Acid) M4->M3 O-H···O Bond (Boronic Acid to Boronic Acid)

Caption: Hydrogen bonding network forming dimers and sheets.

Application Profile: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 4-methoxycarbonylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between aryl or vinyl halides and an organoboron species.[2][4]

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex.[2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X oxidative_add->pd_complex transmetalation Transmetalation (Ar'-B(OH)₂ + Base) biaryl_pd Ar-Pd(II)L₂-Ar' pd_complex->biaryl_pd Ar'B(OH)₂ Base transmetalation->biaryl_pd biaryl_pd->pd0 Ar-Ar' reductive_elim Reductive Elimination reductive_elim->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of 4-methoxycarbonylphenylboronic acid with an aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv.)

  • 4-Methoxycarbonylphenylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf)) (0.05 - 0.1 equiv.)

  • Base (e.g., 2 M aqueous Na₂CO₃)

  • Solvent (e.g., Toluene/Dioxane mixture, 4:1)

Procedure: [9]

  • To a reaction vessel, add the aryl halide, 4-methoxycarbonylphenylboronic acid, and the palladium catalyst.

  • Add the solvent mixture followed by the aqueous base.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 85 °C under an inert atmosphere and stir for 4-12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Separate the organic and aqueous layers in the filtrate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium or sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion

The crystal structure of 4-methoxycarbonylphenylboronic acid provides a clear rationale for its physical properties and behavior. The planar molecular geometry and extensive hydrogen-bonding network create a stable, well-defined solid-state architecture. This structural foundation, combined with its dual functionality, cements its role as a highly effective and versatile reagent in synthetic chemistry, particularly for the construction of biaryl scaffolds through the robust and reliable Suzuki-Miyaura cross-coupling reaction.

References

  • Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid . Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1151–1154. Retrieved from [Link]

  • Suzuki-Miyaura Coupling . (n.d.). Organic Synthesis. Retrieved from [Link]

  • Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. (2015). Google Patents.
  • Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid . Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1151–1154. Retrieved from [Link]

  • Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Osiadacz, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry, 14, 2237–2244. Retrieved from [Link]

  • Crystal Structure of 4-(Methoxycarbonyl)phenylboronic Acid . (2015). Amanote Research. Retrieved from [Link]

  • 4-Methoxycarbonylphenylboronic acid . (n.d.). PubChem. Retrieved from [Link]

Sources

Solubility of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Boronic acids are critical building blocks in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] The efficiency and success of these synthetic applications are profoundly dependent on the solubility of the boronic acid reagent in the chosen solvent system. This document delineates the key physicochemical properties of the title compound, presents a theoretical framework for its solubility, provides qualitative solubility data based on analogous compounds, and details a rigorous experimental protocol for quantitative solubility determination. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required for the effective handling and application of this versatile reagent.

Introduction: The Synthetic Utility of Substituted Phenylboronic Acids

This compound is a bifunctional organic compound featuring a boronic acid, a methoxy group, and a methyl ester substituent on a phenyl ring. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4][5] The boronic acid moiety is a cornerstone of the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] The methoxy and methoxycarbonyl substituents modulate the electronic properties and steric profile of the molecule, and provide additional handles for further chemical transformations.[5]

Understanding the solubility of this reagent is not a trivial procedural detail; it is fundamental to its successful application. Proper solvent selection impacts:

  • Reaction Kinetics: Ensuring the reagent is fully dissolved maximizes the effective concentration and promotes optimal reaction rates.

  • Process Scalability: Predictable solubility is critical for developing robust and reproducible synthetic procedures on both laboratory and industrial scales.

  • Purification Strategy: The choice of solvent for crystallization and chromatography is directly governed by the solubility profile of the compound and its impurities.

  • Analytical Characterization: Preparing samples for techniques like NMR or HPLC requires solvents that can fully dissolve the analyte at the desired concentration.

Physicochemical Properties & Solubility Predictions

The molecule's solubility is dictated by the interplay of its three key functional groups:

  • Boronic Acid (-B(OH)₂): This is a highly polar group capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid.[6] It can form reversible covalent complexes with diols and other Lewis bases.[2] This group promotes solubility in polar, protic solvents.

  • Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at its carbonyl and ether oxygens. It contributes to solubility in polar aprotic solvents.

  • Methoxy Group (-OCH₃): This is another polar group that can accept hydrogen bonds. Its position at the ortho position (C2) relative to the boronic acid can influence intramolecular hydrogen bonding, which may affect crystal packing and interaction with solvents.

  • Aromatic Ring: The phenyl ring itself is nonpolar and lipophilic, favoring solubility in nonpolar organic solvents.

The overall solubility of the molecule is a balance between these competing influences. The presence of multiple polar, hydrogen-bonding groups suggests that the compound will exhibit poor solubility in nonpolar hydrocarbon solvents but will be more soluble in polar organic solvents.

Logical Framework for Solubility

The relationship between the molecular features and solubility can be visualized as follows:

G start Start prep 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensures saturation sep 3. Phase Separation Allow solid to settle or centrifuge to obtain a clear supernatant. equil->sep Critical for accuracy sample 4. Sampling & Dilution Carefully extract an aliquot of the supernatant. Dilute with a known volume of mobile phase. sep->sample analysis 5. Analysis (HPLC/UV-Vis) Quantify the concentration of the dissolved solid against a calibration curve. sample->analysis calc 6. Calculation Calculate solubility (e.g., in mg/mL) accounting for dilution. analysis->calc end End calc->end

Caption: Standard workflow for the shake-flask solubility assay.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a 4 mL glass vial. An excess is critical to ensure a saturated solution is achieved.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an isothermal shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).

    • Agitate the slurry vigorously for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. [7]

  • Phase Separation:

    • Remove the vial from the shaker and let it stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Alternatively, for faster separation, centrifuge the vial at a moderate speed.

  • Sampling and Dilution:

    • Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant using a calibrated pipette. It is crucial to avoid disturbing the solid material. Using a filter-tip pipette is recommended.

    • Immediately dilute the aliquot into a known, larger volume (e.g., 10.0 mL) of a suitable solvent (typically the mobile phase for HPLC analysis) in a volumetric flask. This prevents the compound from precipitating upon temperature change.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of the compound at known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Conclusion

While quantitative solubility data for this compound requires experimental determination, a strong predictive understanding can be derived from its molecular structure and comparison with related compounds. It is anticipated to be soluble in polar organic solvents such as methanol, DMSO, and THF, and poorly soluble in nonpolar solvents like hexane. The presence of an ortho-methoxy group may enhance its solubility relative to simpler para-substituted analogues. For researchers and drug development professionals, this understanding is paramount for designing robust synthetic routes, effective purification strategies, and reliable analytical methods. The provided experimental protocol offers a clear and validated pathway to obtaining precise solubility values, enabling the full potential of this valuable synthetic building block to be realized.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from [Link]

  • Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Singh, J., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Gyrll, M., et al. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]

  • Community College of Baltimore County. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. Retrieved from [Link]

  • Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 4-(Methoxycarbonyl)phenylboronic acid. Retrieved from [Link]

Sources

A Technical Guide to the Stability, Storage, and Handling of 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid is a valuable building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in constructing complex molecular architectures for pharmaceuticals and advanced materials makes a thorough understanding of its stability and handling paramount.[2][3] The inherent reactivity of the boronic acid functional group, while beneficial for synthesis, also renders the molecule susceptible to degradation under common laboratory conditions. This guide provides an in-depth analysis of the factors governing the stability of this reagent, outlines field-proven protocols for its storage and handling, and details analytical methodologies for assessing its integrity, ensuring reproducible and successful outcomes in research and development.

Molecular Structure and Inherent Reactivity

The stability of this compound is directly influenced by its constituent functional groups. The boronic acid moiety is a Lewis acid capable of reversible covalent interactions, but it is also the primary site of degradation.[4] The phenyl ring is substituted with an electron-donating methoxy group (-OCH₃) ortho to the boronic acid and an electron-withdrawing methoxycarbonyl group (-COOCH₃) in the para position. This electronic arrangement influences the susceptibility of the carbon-boron bond to cleavage.

cluster_0 This compound mol mol

Caption: Chemical structure of the title compound.

Primary Degradation Pathways

Understanding the mechanisms of degradation is critical for developing effective storage and handling strategies. For arylboronic acids, three primary pathways of decomposition are prevalent.

Protodeboronation

This is a common degradation route where the carbon-boron bond is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond, yielding the corresponding deborylated arene and boric acid.[5][6] The reaction is often accelerated under acidic or basic conditions and in the presence of water.[7] The rate of protodeboronation is highly dependent on pH and the electronic properties of the aryl group.[8]

Oxidation

The boronic acid functional group can be susceptible to oxidative degradation, particularly in the presence of air or other oxidizing agents.[8] This process can lead to the formation of phenolic byproducts, which can complicate reaction workups and reduce yields. Proper inert atmosphere techniques are essential to mitigate this pathway.

Boroxine Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[4][8] While this process is often reversible upon exposure to water or during reaction workup, the formation of boroxines alters the molecular weight and can lead to stoichiometry errors when weighing the solid reagent.[8]

cluster_paths Degradation Pathways cluster_products Resulting Products Start Arylboronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation Start->Protodeboronation + H₂O (or H⁺ source) Oxidation Oxidation Start->Oxidation + [O] Boroxine Boroxine Formation (Trimerization) Start->Boroxine - 3 H₂O (Solid State) Arene Arene (Ar-H) & Boric Acid Protodeboronation->Arene Phenol Phenol (Ar-OH) Oxidation->Phenol Boroxine_Product Cyclic Trimer ((ArBO)₃) Boroxine->Boroxine_Product prep 1. Sample Preparation - Dissolve ~1 mg/mL in ACN - Prepare standard of deborylated impurity hplc 2. HPLC System Setup - C18 Column - Mobile Phase A: H₂O + 0.1% FA - Mobile Phase B: ACN + 0.1% FA prep->hplc gradient 3. Gradient Elution - Run a linear gradient (e.g., 5% to 95% B) - Monitor at relevant UV wavelength (e.g., 254 nm) hplc->gradient detect 4. Data Acquisition - Integrate peak areas for the main compound and any impurities. gradient->detect analyze 5. Purity Calculation - Calculate % Purity = (Area_Parent / Total_Area) * 100 - Identify impurity peaks by retention time comparison detect->analyze

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. Understanding the precise spectroscopic signature of this molecule is paramount for ensuring its identity, purity, and reactivity in complex synthetic applications. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for their work. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, interpreting the spectral features to build a cohesive and validated structural profile of the compound.

Introduction: The Importance of Spectroscopic Validation

This compound is a bifunctional organic compound featuring a boronic acid moiety, a methoxy group, and a methyl ester. This unique combination of functional groups makes it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex biaryl structures.[1][2] The boronic acid group provides the reactive site for palladium-catalyzed coupling, while the ester and methoxy groups can be used to modulate solubility, electronic properties, or serve as handles for further functionalization.

Given its role as a precursor in multi-step syntheses, rigorous structural confirmation is not merely a procedural step but a critical control point. Any ambiguity in the starting material's structure can lead to the formation of incorrect products, significant loss of time, and costly downstream failures. Spectroscopic analysis provides a non-destructive and highly informative method to confirm the molecular structure with a high degree of confidence. This guide will explain how ¹H NMR, ¹³C NMR, IR, and MS data collectively provide an unambiguous fingerprint of this compound.

Molecular Structure and Key Identifiers

Before delving into the spectra, it is essential to establish the foundational information for the molecule.

IdentifierValue
Chemical Name This compound
CAS Number 849758-14-1[3]
Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol [4][5]

Below is a diagram of the molecular structure with numbering for NMR assignment purposes.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can map the connectivity of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ 0.00 ppm).[6] The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help to solubilize the compound and sharpen the exchangeable B(OH)₂ and any residual water protons. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8m2HAromatic (H5, H6)
~7.5d1HAromatic (H3)
~5.5-6.5br s2HB(OH)₂
3.91s3HOCH₃ (ester)
3.88s3HOCH₃ (ether)

Interpretation:

  • Aromatic Region (δ 7.5-7.8): The aromatic protons appear in the downfield region, as expected. The substitution pattern (1,2,4-trisubstituted) gives rise to a characteristic set of signals. Protons H5 and H6 are adjacent to electron-withdrawing groups (the ester and boronic acid, respectively) and are expected to be the most deshielded. Proton H3, situated between the two electron-donating methoxy groups (one directly and one via the ring), would appear slightly more upfield.

  • Boronic Acid Protons (δ 5.5-6.5): The two protons of the B(OH)₂ group are acidic and readily exchange with any trace water in the solvent. This rapid exchange results in a broad singlet. The exact chemical shift of this peak is highly dependent on concentration, temperature, and solvent.

  • Methoxy Protons (δ 3.88, 3.91): The spectrum shows two distinct singlets, each integrating to three protons. This is definitive evidence for the two methoxy groups in different chemical environments. The singlet at 3.91 ppm is assigned to the methyl ester (-COOCH₃), while the singlet at 3.88 ppm is assigned to the ether methoxy group (-OCH₃) attached directly to the aromatic ring. Their singlet nature confirms the absence of adjacent protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Chemical Shift (δ, ppm)Assignment
~167.0C=O (ester)
~162.0C2 (Ar-OCH₃)
~135.0C6 (Ar-H)
~131.0C4 (Ar-COOCH₃)
~122.0C5 (Ar-H)
~115.0C3 (Ar-H)
~110.0C1 (Ar-B(OH)₂)
~55.0OCH₃ (ether)
~52.0OCH₃ (ester)

Interpretation:

  • Carbonyl Carbon (δ ~167.0): The signal at the lowest field is characteristic of an ester carbonyl carbon.

  • Aromatic Carbons (δ ~110-162): Six distinct signals are expected for the six carbons of the aromatic ring, confirming the proposed substitution pattern. The carbon attached to the electronegative oxygen of the ether (C2) is significantly deshielded. The carbon bearing the boronic acid group (C1) is typically shielded and its signal can sometimes be broad due to quadrupolar relaxation of the adjacent boron atom. The remaining aromatic carbons appear in the expected regions.

  • Methoxy Carbons (δ ~52.0, ~55.0): The two signals in the upfield region correspond to the two methoxy carbons, confirming the ¹H NMR data. The ether methoxy carbon (C-O-Ar) typically appears slightly more downfield than the ester methoxy carbon (C-O-C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR

The IR spectrum is typically acquired using either the potassium bromide (KBr) pellet method for solid samples or Attenuated Total Reflectance (ATR) spectroscopy. ATR is often preferred for its simplicity and reproducibility. The sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500-3200 (broad)StrongO-H stretch (boronic acid, H-bonded)
~3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic, -CH₃)
~1720Strong, sharpC=O stretch (ester)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1350StrongB-O stretch
~1250StrongC-O stretch (asymmetric, Ar-O-CH₃)
~1100StrongC-O stretch (ester)

Interpretation:

  • O-H Stretch (3500-3200 cm⁻¹): A very prominent, broad absorption in this region is the hallmark of the hydrogen-bonded O-H stretching of the boronic acid functional group.

  • C=O Stretch (~1720 cm⁻¹): A strong, sharp peak in this region is unambiguous evidence for the ester carbonyl group. Its position indicates a typical conjugated ester.

  • C-O Stretches (~1250, ~1100 cm⁻¹): The spectrum shows strong absorptions corresponding to the C-O stretching vibrations of both the aryl ether and the ester functionalities.

  • B-O Stretch (~1350 cm⁻¹): A strong band around 1350 cm⁻¹ is characteristic of the B-O single bond stretch in a boronic acid.

  • Aromatic and Aliphatic Stretches: The absorptions for aromatic and aliphatic C-H stretches, as well as the aromatic C=C skeletal vibrations, are all present in their expected regions, confirming the basic carbon framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Experimental Protocol: MS

Electrospray ionization (ESI) is a common technique for analyzing polar molecules like boronic acids. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. ESI can be run in either positive or negative ion mode.

Mass Spectral Data and Interpretation
m/z (Mass-to-Charge Ratio)Proposed Ion
181.06[M+H]⁺ (protonated molecule)
179.05[M-H]⁻ (deprotonated molecule)
162.05[M-OH]⁺ or [M-H₂O+H]⁺

Interpretation:

The exact molecular weight of C₈H₉BO₄ is 179.97 g/mol . In positive-ion ESI-MS, the observation of a peak at m/z 181.06 would correspond to the protonated molecule, [M+H]⁺. In negative-ion mode, a peak at m/z 179.05 would correspond to the deprotonated molecule, [M-H]⁻. The detection of these ions confirms the molecular weight of the compound. A common fragmentation pathway for boronic acids is the loss of water, which would result in a peak at m/z 162.05 in the positive ion spectrum.

Integrated Spectroscopic Workflow and Conclusion

The process of validating the structure of this compound is a self-validating system where each analytical technique provides a piece of the puzzle.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation Compound This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data C-H Framework Connectivity NMR->NMR_Data IR_Data Functional Groups (B(OH)₂, C=O, C-O) IR->IR_Data MS_Data Molecular Weight (179.97 g/mol) MS->MS_Data Conclusion Validated Molecular Structure NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic validation of the target compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Leveraging 4-(Methoxycarbonyl)Phenylboronic Acid. Retrieved from [Link][1]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link][6]

Sources

Commercial suppliers of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a key organic intermediate that has garnered significant attention in the fields of pharmaceutical development and agrochemical synthesis.[1] Its utility primarily stems from its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, which is essential for constructing complex aromatic compounds.[1][2] The presence of both a methoxy and a methoxycarbonyl group on the phenyl ring provides steric and electronic properties that can be exploited for regioselective synthesis, while the methoxycarbonyl group offers a site for further chemical modification.[1][3] This guide provides a comprehensive overview of the commercial landscape for this reagent, quality control considerations, and a practical application protocol.

The Commercial Landscape: Selecting a Reliable Supplier

The selection of a high-quality starting material is paramount to the success of any synthetic endeavor. The commercial availability of this compound varies in terms of purity, quantity, and the level of quality control documentation provided. Below is a comparative analysis of representative suppliers.

Table 1: Commercial Suppliers of this compound and Related Compounds

SupplierProduct NameCAS NumberPurityAvailable Quantities
Alfa Chemistry(4-methoxy-2-methoxycarbonylphenyl)boronic acid1256355-40-4>96%Custom
A2B Chem(4-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid1256355-40-496%100mg, 250mg, 1g
Tokyo Chemical Industry (TCI)4-(Methoxycarbonyl)phenylboronic Acid99768-12-4>98%1g, 5g, 25g
Sigma-Aldrich4-(Methoxycarbonyl)phenylboronic acid99768-12-495%Inquire
Synthonix(4-(Methoxycarbonyl)phenyl)boronic acid99768-12-497%1g, 5g, 10g, 25g, 100g
BLD Pharm(4-(Methoxycarbonyl)phenyl)boronic acid99768-12-498%Inquire
AOBChem USA2-Chloro-4-(methoxycarbonyl)phenylboronic acid603122-80-1>97%500mg, 1g, 5g, 10g
Chem-Impex2-Amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride380430-55-7>98% (HPLC)Inquire

Note: The table includes the target compound and closely related analogues to provide a broader view of the market. Researchers should verify the exact specifications with the supplier before purchase.

Quality Control and Handling: Ensuring Experimental Reproducibility

Arylboronic acids can be prone to degradation, and their purity can significantly impact the outcome of a reaction.[4] Therefore, a stringent quality control and handling protocol is essential.

Workflow for Supplier Selection and Quality Control

G cluster_0 Supplier Evaluation cluster_1 In-house Quality Control Identify Suppliers Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA Initial Screening Compare Purity & QC Data Compare Purity & QC Data Request CoA->Compare Purity & QC Data Data Acquisition Select Supplier Select Supplier Compare Purity & QC Data->Select Supplier Decision Receive Reagent Receive Reagent Select Supplier->Receive Reagent Visual Inspection Visual Inspection Receive Reagent->Visual Inspection Confirm Identity (NMR, MS) Confirm Identity (NMR, MS) Visual Inspection->Confirm Identity (NMR, MS) Assess Purity (HPLC, LC-MS) Assess Purity (HPLC, LC-MS) Confirm Identity (NMR, MS)->Assess Purity (HPLC, LC-MS) Verification Proceed with Synthesis Proceed with Synthesis Assess Purity (HPLC, LC-MS)->Proceed with Synthesis Contact Supplier/Purify Contact Supplier/Purify Assess Purity (HPLC, LC-MS)->Contact Supplier/Purify If purity is low G Start Start ReactionSetup Reaction Setup Combine aryl halide, boronic acid, palladium catalyst, ligand, and base in a solvent. Start->ReactionSetup Degassing Degassing Sparity the mixture with an inert gas (Ar or N₂) to remove oxygen. ReactionSetup->Degassing Heating Heating Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Degassing->Heating Monitoring Monitoring Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Workup Workup Cool the reaction, filter, and perform an aqueous workup to remove inorganic salts. Monitoring->Workup Upon completion Purification Purification Purify the crude product by column chromatography. Workup->Purification Characterization Characterization Confirm the structure and purity of the product by NMR, MS, and HPLC. Purification->Characterization End End Characterization->End

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.08 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1). The reaction should be set up to be approximately 0.1 M in the aryl bromide.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired biaryl product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. A thorough understanding of the supplier landscape, rigorous in-house quality control, and optimized reaction protocols are crucial for its successful application in research and development. This guide provides a foundational framework for scientists to confidently source, handle, and utilize this important building block in their synthetic endeavors.

References

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

  • ResearchGate. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

  • Molecules. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available at: [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at: [Link]

  • PubChem. 4-Methoxycarbonylphenylboronic acid. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Available at: [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives.
  • AOBChem USA. 2-Chloro-4-(methoxycarbonyl)phenylboronic acid. Available at: [Link]

  • Synthonix. (4-(Methoxycarbonyl)phenyl)boronic acid. Available at: [Link]

  • ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]

  • Career Henan Chemical Co. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Available at: [Link]

Sources

An In-Depth Technical Guide to Substituted Phenylboronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylboronic acids have emerged as indispensable reagents in modern organic synthesis, empowering chemists to construct complex molecular architectures with remarkable precision and efficiency. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of substituted phenylboronic acids. We will delve into their synthesis, explore their pivotal role in cornerstone reactions such as the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings, and provide detailed experimental protocols. Furthermore, this guide will address critical aspects of handling, purification, and the strategic use of protecting groups to enhance synthetic outcomes.

The Ascendancy of Phenylboronic Acids: A Synthetic Cornerstone

Phenylboronic acids, and their derivatives, are organoboron compounds characterized by a phenyl ring directly attached to a boronic acid functional group (-B(OH)₂). Their prominence in synthetic chemistry stems from a unique combination of stability, reactivity, and functional group tolerance.[1][2] Unlike many other organometallic reagents, boronic acids are generally stable to air and moisture, facilitating their handling and storage. This inherent stability, coupled with their relatively low toxicity, makes them highly attractive for both laboratory-scale synthesis and industrial applications.[3]

The true power of substituted phenylboronic acids lies in their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] The substitution pattern on the phenyl ring allows for the introduction of diverse functionalities, providing a modular approach to the synthesis of complex molecules. This has profound implications in drug discovery, where the ability to rapidly generate and test analogs with varied substitution patterns is crucial for lead optimization.[4][5][6]

Synthesis of Substituted Phenylboronic Acids

The accessibility of a diverse range of substituted phenylboronic acids is a key driver of their widespread use. Several reliable methods exist for their preparation, with the choice of method often dictated by the nature of the substituents on the aromatic ring and the desired scale of the reaction.

One of the most common and versatile methods involves the reaction of a Grignard reagent, derived from the corresponding substituted bromobenzene, with a trialkyl borate, typically trimethyl borate or triisopropyl borate. Subsequent hydrolysis of the resulting boronic ester affords the desired phenylboronic acid.[7][8]

Another widely employed strategy is the reaction of an organolithium reagent, generated by direct lithiation or lithium-halogen exchange of a substituted arene, with a trialkyl borate. While effective, this method often requires cryogenic temperatures and strictly anhydrous conditions due to the high reactivity of organolithium species.[7]

Synthesis_of_Phenylboronic_Acids cluster_grignard Grignard Route cluster_lithiation Organolithium Route Substituted\nBromobenzene Substituted Bromobenzene Grignard\nReagent Grignard Reagent Substituted\nBromobenzene->Grignard\nReagent Mg Boronic\nEster Boronic Ester Grignard\nReagent->Boronic\nEster B(OR)₃ Phenylboronic\nAcid Phenylboronic Acid Boronic\nEster->Phenylboronic\nAcid H₃O⁺ Substituted\nArene Substituted Arene Organolithium\nReagent Organolithium Reagent Substituted\nArene->Organolithium\nReagent n-BuLi or Li-Halogen Exchange Boronic\nEster_lith Boronic Ester Organolithium\nReagent->Boronic\nEster_lith B(OR)₃ Phenylboronic\nAcid_lith Phenylboronic Acid Boronic\nEster_lith->Phenylboronic\nAcid_lith H₃O⁺

Caption: General Synthetic Routes to Phenylboronic Acids.

The Suzuki-Miyaura Coupling: A Nobel Prize-Winning Transformation

The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, known as the Suzuki-Miyaura coupling, is arguably the most significant application of phenylboronic acids.[9][10] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, provides a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[3][10]

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9][10]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OH)₂) transfers its organic group to the palladium(II) center, forming a diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[3][11]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond (Ar-Ar') and regenerate the palladium(0) catalyst.[12]

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-Ar'(L)₂ Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)-Ar'(L)₂->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Substituted Phenylboronic Acid (1.2 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expanding the Synthetic Toolkit: Chan-Lam and Liebeskind-Srogl Couplings

Beyond C-C bond formation, substituted phenylboronic acids are valuable partners in the construction of C-N and C-O bonds via the Chan-Lam coupling . This copper-catalyzed reaction provides a powerful alternative to the Buchwald-Hartwig amination and allows for the arylation of amines, amides, and alcohols under relatively mild conditions.[13][14][15][16][17] A key advantage of the Chan-Lam coupling is that it can often be performed in the presence of air.[17]

The Liebeskind-Srogl coupling offers a unique method for the synthesis of ketones from thioesters and boronic acids.[18][19][20][21][22] This palladium-catalyzed, copper-mediated reaction proceeds under neutral conditions and is tolerant of a wide range of functional groups, making it a valuable tool for complex molecule synthesis.[18][20][21]

Other_Couplings cluster_chan_lam Chan-Lam Coupling cluster_liebeskind_srogl Liebeskind-Srogl Coupling Phenylboronic\nAcid Phenylboronic Acid Aryl-Nitrogen/Oxygen\nBond Aryl-Nitrogen/Oxygen Bond Phenylboronic\nAcid->Aryl-Nitrogen/Oxygen\nBond R₂NH or ROH Cu Catalyst, Oxidant Phenylboronic\nAcid Phenylboronic Acid Ketone Ketone Phenylboronic\nAcid ->Ketone Thioester Pd Catalyst, Cu(I) salt

Caption: Chan-Lam and Liebeskind-Srogl Couplings.

Strategic Use of Protecting Groups

While boronic acids are relatively stable, certain reaction conditions can lead to undesired side reactions such as protodeboronation or the formation of boroxines (trimeric anhydrides). To circumvent these issues, the boronic acid functionality can be temporarily protected. Common protecting groups include:

  • Pinacol Esters: These are perhaps the most widely used protecting groups for boronic acids. They are generally stable to chromatography and a variety of reaction conditions.[23]

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are highly stable and unreactive in Suzuki-Miyaura couplings, allowing for sequential cross-coupling reactions.[24] The MIDA group can be readily cleaved under mild basic conditions.[23]

  • Trifluoroborates: Potassium aryltrifluoroborates are crystalline, air-stable solids that serve as excellent surrogates for boronic acids. They are typically activated for cross-coupling by slow hydrolysis to the corresponding boronic acid.[24]

Protecting GroupStructureStabilityDeprotection
PinacolCyclic boronate esterGoodAcidic or basic hydrolysis
MIDATricyclic boronate esterExcellentMild aqueous base[23]
TrifluoroborateAnionic tetracoordinate boronExcellentAcidic conditions[24]

Purification and Handling of Phenylboronic Acids

The purification of phenylboronic acids can sometimes be challenging due to their polarity and potential for boroxine formation. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure material.[25]

  • Acid-Base Extraction: The acidic nature of the boronic acid allows for its extraction into a basic aqueous solution, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer precipitates the purified boronic acid.[25]

  • Chromatography: While possible, silica gel chromatography can sometimes lead to decomposition. Using a less acidic stationary phase like neutral alumina or treating the silica gel with a small amount of acid or base can be beneficial.[25]

Safety Precautions:

While generally considered to have low toxicity, boronic acids are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[26][27][28][29][30] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[26][28][29]

Conclusion and Future Outlook

Substituted phenylboronic acids are firmly established as a cornerstone of modern synthetic chemistry. Their versatility in a multitude of C-C and C-heteroatom bond-forming reactions, coupled with their operational simplicity, has made them indispensable tools for researchers in academia and industry. The continued development of new catalysts and reaction conditions will undoubtedly further expand the synthetic utility of these remarkable compounds, enabling the construction of increasingly complex and functionally diverse molecules for a wide range of applications, from medicine to materials science.[31][32]

References

  • American Chemical Society. (n.d.). Introduction, Interconversion and Removal of Boron Protecting Groups.
  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids.
  • Recent Advances in Liebeskind-Srogl Cross-Coupling and its Synthetic Applications. (n.d.).
  • Chen, J.-Q., Li, J.-H., & Dong, Z.-B. (2020). A Review on the Latest Progress of Chan‐Lam Coupling Reaction. Advanced Synthesis & Catalysis, 16, 3311-3331.
  • Synthetic applications and methodology development of Chan–Lam coupling: a review. (n.d.).
  • The Liebeskind-Srogl C-C cross-coupling reaction. (n.d.). Semantic Scholar.
  • Chemistry For Everyone. (n.d.). What Are The Safety Precautions For Using Boric Acid?
  • Representative boronic acid catalyzed transformations of alcohols and oximes. (n.d.). ResearchGate.
  • The Role of Phenylboronic Acid in Pharmaceutical Synthesis. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. (2019, November 22). ACS Publications.
  • Cheng, H.-G., Chen, H., Liu, Y., & Zhou, Q. (2018). The Liebeskind–Srogl Cross‐Coupling Reaction and its Synthetic Applications. Asian Journal of Organic Chemistry, 3, 490-508.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.). Liebeskind–Srogl coupling.
  • The Liebeskind–Srogl Cross-Coupling. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Phenylboronic acid in targeted cancer therapy and diagnosis. (n.d.). PubMed.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. (n.d.). Biomaterials Science (RSC Publishing).
  • Wilson Salt. (n.d.). SAFETY DATA SHEET BORIC ACID.
  • Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding.... (n.d.). ResearchGate.
  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (n.d.). PMC - PubMed Central.
  • Georganics. (2024, January 9). Phenylboronic acid – preparation and application.
  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate.
  • ChemicalBook. (2023, May 9). Phenylboronic acid:Synthesis,reactions.
  • How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate.
  • Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.

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The Dichotomy of Control: Navigating Boronic Acid Reactivity with Methoxy and Methoxycarbonyl Substituents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

For the modern researcher in organic synthesis and drug development, boronic acids are indispensable tools, primarily celebrated for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] The reactivity of these organoboron compounds, however, is not monolithic. It is exquisitely sensitive to the electronic and steric environment dictated by substituents on the aryl ring. This guide provides a deep, mechanistic exploration into the roles of two common, yet functionally opposite, substituents: the electron-donating methoxy (-OCH₃) group and the electron-withdrawing methoxycarbonyl (-COOCH₃) group. By dissecting their influence on Lewis acidity, pKa, and the critical transmetalation step of the catalytic cycle, this document offers field-proven insights to empower scientists to predict, control, and optimize reactions with precision.

The Boronic Acid Functional Group: A Primer on Lewis Acidity and Activation

At its core, an arylboronic acid, Ar-B(OH)₂, is a weak Lewis acid. This acidity stems from the electron-deficient boron atom, which possesses a vacant p-orbital.[2][3] In its ground state, the boron is sp²-hybridized with a trigonal planar geometry. The reactivity of a boronic acid, particularly in palladium-catalyzed cross-coupling, is contingent upon its activation by a base. This activation involves the coordination of a Lewis base, typically a hydroxide ion (OH⁻), to the boron center.

This interaction transforms the boron from a neutral, trigonal planar species into a negatively charged, tetrahedral "ate" complex, or boronate.[1][3] This structural and electronic shift is paramount; the formation of the boronate increases the electron density on the organic substituent (the aryl group), enhancing its nucleophilicity and priming it for the crucial transmetalation step.[4] The ease of this transformation is directly related to the boronic acid's pKa, a measure of its Lewis acidity.[2]

Boronic_Acid_Activation BoronicAcid Ar-B(OH)₂ Trigonal Planar (Lewis Acid) Base + OH⁻ Boronate [Ar-B(OH)₃]⁻ Tetrahedral Boronate (Activated Nucleophile) Base->Boronate

Caption: Boronic acid activation equilibrium.

The Methoxy Group (-OCH₃): An Electron-Donating Influencer with a Steric Caveat

The methoxy group exerts a powerful, position-dependent influence on the reactivity of phenylboronic acid, governed by a classic interplay of electronic and steric effects.

Electronic Effects: The Dominance of Resonance

The methoxy group is an electron-donating group (EDG) primarily through its positive resonance effect (+R), where the oxygen's lone pairs delocalize into the aromatic ring. This effect, most pronounced from the ortho and para positions, increases the electron density of the aryl system.[5]

  • Impact on Lewis Acidity : By donating electron density towards the boron center, the methoxy group makes the boron less electrophilic. This disfavors the formation of the negatively charged boronate, thereby increasing the pKa and weakening the Lewis acidity of the boronic acid.[3]

  • Impact on Transmetalation : The increased electron density on the aryl ring makes it a more potent nucleophile. It is generally accepted that more electron-rich aryl groups undergo the boron-to-palladium transmetalation step more rapidly.[6][7]

Steric and Chelation Effects: The Ortho Position Anomaly

When positioned ortho to the boronic acid, the methoxy group introduces significant steric bulk, which can physically impede the approach of the bulky palladium catalyst complex to the boron center.[5][8] This steric hindrance is often the dominant factor, leading to dramatically reduced reaction rates compared to its meta and para isomers.

However, a unique counter-effect can arise: chelation. The oxygen atom of the ortho-methoxy group can act as a ligand, coordinating to the palladium center in the transition state.[9] This chelation can enforce a specific geometry that may lower the activation energy for transmetalation, sometimes leading to unexpected or enhanced reactivity and selectivity.[9][10]

Ortho_Methoxy_Effect Start ortho-Methoxyphenylboronic Acid Hindrance Steric Hindrance Start->Hindrance Dominant Effect Chelation Pd-O Chelation Start->Chelation Potential Effect Slows Slows Transmetalation Hindrance->Slows Alters Alters Transition State (May accelerate/direct) Chelation->Alters Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Halide Ar¹-Pd(II)L₂(X) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal [Ar²B(OH)₃]⁻ PdII_Diaryl Ar¹-Pd(II)L₂(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar¹-Ar² RedElim->Pd0

Caption: The Suzuki-Miyaura catalytic cycle.

Two primary pathways are proposed for the transmetalation step, distinguished by the role of the base. [11]

  • Boronate Pathway : The base first reacts with the boronic acid to form the tetrahedral boronate. This activated boronate then reacts with the Ar¹-Pd(II)-X complex.

  • Oxo-Palladium Pathway : The base (OH⁻) first displaces the halide (X⁻) on the palladium complex to form a more reactive Ar¹-Pd(II)-OH species. This hydroxo complex then reacts with the neutral boronic acid. Stoichiometric studies suggest this pathway can be significantly faster. [12] The electronic nature of the substituent on the boronic acid influences both pathways.

  • Methoxy Group (EDG) : Weakens Lewis acidity, potentially slowing the boronate pathway's initial step. However, it enhances the aryl group's nucleophilicity, which is beneficial for the actual C-B to C-Pd transfer.

  • Methoxycarbonyl Group (EWG) : Strengthens Lewis acidity, accelerating the formation of the boronate for the boronate pathway. It also makes the neutral boronic acid a better substrate for the highly reactive Pd-OH complex in the oxo-palladium pathway.

Quantitative Data Summary

The electronic influence of a substituent can be quantified by its Hammett constant (σ), while its effect on Lewis acidity is reflected in the pKa.

SubstituentPositionHammett Constant (σ)pKaPredicted Reactivity Trend in Suzuki Coupling
None -0.00~8.8Baseline
Methoxy para-0.27~9.0 [3]Fast : Dominant +R effect enhances aryl nucleophilicity.
Methoxy meta+0.12-Moderate : Weaker electronic effect (-I > +R).
Methoxy ortho-~9.7 [3]Slow/Variable : Severe steric hindrance, potential for chelation.
Methoxycarbonyl para+0.45-Moderate/Fast : Increased Lewis acidity aids activation, but -R effect reduces aryl nucleophilicity. Rate is system-dependent.
Methoxycarbonyl meta+0.37-Moderate : Primarily -I effect. Less deactivating for aryl transfer than para.
Methoxycarbonyl ortho--Very Slow : Severe steric hindrance is expected to dominate.

Note: pKa values can vary slightly depending on the measurement conditions. Hammett constants are from standard sources.

Field-Validated Experimental Protocols

To provide a practical framework for validating these principles, the following self-validating protocols are described.

Protocol 1: Synthesis of 4-(Methoxycarbonyl)phenylboronic Acid

This protocol outlines a common route involving the nitration and esterification of p-carboxyphenylboronic acid, followed by reduction. [13]

  • Step 1: Nitration. To a stirred solution of concentrated sulfuric acid, add 4-carboxyphenylboronic acid portion-wise while maintaining the temperature at 0-10 °C. Add fuming nitric acid dropwise. After 3 hours, pour the reaction mixture into ice water to precipitate the product, 2-nitro-4-carboxyphenylboronic acid.

  • Step 2: Esterification. Reflux the nitrated intermediate in methanol with a catalytic amount of sulfuric acid for 4-6 hours to yield 2-nitro-4-methoxycarbonylphenylboronic acid.

  • Step 3: Reduction. In a pressure vessel, combine the nitro-ester intermediate, 10% Pd/C, and methanol. Add concentrated hydrochloric acid. Hydrogenate at 35-40 °C until the reaction is complete (monitored by TLC). The product, 2-amino-4-methoxycarbonylphenylboronic acid hydrochloride, can be isolated after workup. For the non-amino analog, alternative synthetic routes starting from methyl 4-bromobenzoate are common. [14]

Protocol 2: Comparative Suzuki-Miyaura Coupling Experiment

This experiment is designed to directly compare the reactivity of different boronic acids under identical conditions.

  • Materials : 4-Bromoacetophenone (aryl halide), Phenylboronic acid (PBA), 4-Methoxyphenylboronic acid (4-MeO-PBA), 4-(Methoxycarbonyl)phenylboronic acid (4-MeOOC-PBA), Pd(OAc)₂ (catalyst precursor), SPhos (ligand), K₃PO₄ (base), Toluene/Water (solvent system).

  • Procedure :

    • Set up three identical oven-dried Schlenk flasks, each containing a stir bar.

    • To each flask, add 4-bromoacetophenone (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

    • To Flask 1, add PBA (1.2 mmol). To Flask 2, add 4-MeO-PBA (1.2 mmol). To Flask 3, add 4-MeOOC-PBA (1.2 mmol).

    • Evacuate and backfill each flask with argon three times.

    • Add degassed toluene (5 mL) and degassed water (1 mL) to each flask via syringe.

    • Heat all three reaction mixtures to 100 °C and stir vigorously.

    • Monitor the reaction progress at identical time points (e.g., 15 min, 30 min, 1 hr, 2 hr) by taking aliquots and analyzing via TLC or GC-MS.

  • Expected Outcome : The reaction with 4-methoxyphenylboronic acid is expected to proceed fastest, followed by phenylboronic acid. The reaction with 4-(methoxycarbonyl)phenylboronic acid will likely be the slowest of the three, demonstrating the net effect of its electronic properties under these conditions.

Conclusion and Outlook

The methoxy and methoxycarbonyl groups serve as powerful, yet opposing, control elements in tuning boronic acid reactivity. The electron-donating methoxy group generally enhances reactivity by increasing the nucleophilicity of the transferring aryl group, except where overcome by steric hindrance in the ortho position. Conversely, the electron-withdrawing methoxycarbonyl group increases the boronic acid's Lewis acidity, facilitating its activation, but at the cost of reducing the aryl group's inherent nucleophilicity.

A thorough understanding of this dichotomy is not merely academic; it is fundamental to the rational design of synthetic routes, the optimization of reaction conditions to maximize yield and minimize side reactions, and the intelligent selection of building blocks in the development of novel pharmaceuticals and advanced materials. As the complexity of molecular targets grows, the ability to make informed predictions based on these fundamental principles of physical organic chemistry will remain a cornerstone of innovation.

References

  • Ishiyama, T., & Miyaura, N. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry.
  • Hall, D. G. (2019).
  • BenchChem. (2025). The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity. BenchChem Technical Guides.
  • Jacobs, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044.
  • Jacobs, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry, 28(9), e202104044.
  • Ishiyama, T., & Miyaura, N. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry.
  • Hall, D. G. (2019).
  • Hall, D. G. (2023). Boronic acid catalysis as a mild and versatile strategy for direct carbo- and heterocyclizations of free allylic alcohols. Chemical Reviews.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem Technical Guides.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks Technical Notes.
  • Madura, I. D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3463.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Sanford, M. S., et al. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).
  • Carrow, B. P., & Hartwig, J. F. (2011). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Reddit user cpd_chem. (2020).
  • Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Synthesis with 3,5-Bis(methoxycarbonyl)phenylboronic Acid: A Chemist's Guide. PharmaChem.
  • Wallow, T. I., & Novak, B. M. (1991). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Boronic acid. Wikipedia.
  • Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Bio, M. M., et al. (2024).
  • Madura, I. D., et al. (2024).
  • BenchChem. (n.d.). The Versatility of 4-(Methoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis: A Technical Guide. BenchChem Technical Guides.
  • Zhang, L., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • Yoshida, H. (2024). Modulation of Lewis acidity with boronamides and boronates: effect on behavior in borylation and cross-coupling. Chemistry Letters.
  • Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Jacobs, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
  • Maseras, F., & Ujaque, G. (2025). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal.
  • Miyaura, N. (2008). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Journal of Organometallic Chemistry.
  • Braga, A. A. C., et al. (2012). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Organometallics.
  • Yoshida, H., et al. (2024). Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
  • Buchwald, S. L., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Hartwig, J. F., et al. (2007).
  • Wang, J., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.

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Methodological & Application

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid Suzuki-Miyaura coupling protocol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid

Introduction: A Versatile Building Block in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[1][2][3] This Nobel Prize-winning methodology is valued for its mild conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5] Within the vast library of available building blocks, this compound has emerged as a particularly valuable intermediate. Its substituted phenyl ring is a common motif in pharmacologically active compounds and advanced materials.[6][7][8] This guide provides a detailed exploration of the Suzuki-Miyaura coupling using this specific reagent, offering mechanistic insights, a field-proven protocol, and troubleshooting advice tailored for researchers, chemists, and drug development professionals.

The Engine of C-C Bond Formation: The Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-understood palladium-based catalytic cycle.[9] This cycle is a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11] Understanding this mechanism is paramount for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with a catalytically active, low-valent Palladium(0) complex, which inserts itself into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This irreversible step transforms the catalyst into a high-valent Palladium(II) intermediate.[3][10] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[1]

  • Transmetalation : This is the defining step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[12] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the Pd(II) center, displacing a halide.[13][14][15] The choice of base is therefore critical to the reaction's success.

  • Reductive Elimination : In the final step, the two organic partners—the one from the organohalide and the one from the boronic acid—are coupled together, forming the desired C-C bond and the final product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[10][11]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) tm_complex->product start R¹-X (Organohalide) start->oa_complex boronic R²-B(OH)₂ + Base boronic->tm_complex [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Reaction: A Guide to Component Selection

The success of coupling this compound hinges on the judicious selection of each reaction component. The electronic properties of this substrate—bearing both an electron-donating methoxy group and an electron-withdrawing, potentially base-sensitive methoxycarbonyl group—inform these choices.

  • Palladium Catalyst : The engine of the reaction. While Pd(PPh₃)₄ can be used directly as the Pd(0) source, it is often more practical and economical to generate the active catalyst in situ. This is achieved using stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, which are reduced to Pd(0) in the reaction mixture.[10][12]

  • Ligand : The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and critically modulates its reactivity.[4] For substrates that are not sterically demanding, triphenylphosphine (PPh₃) is a common choice. However, for more challenging couplings or to improve reaction rates and yields, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are superior.[16][17] They promote the oxidative addition and reductive elimination steps.[4]

  • Base : The choice of base is arguably the most critical variable. Its primary role is to activate the boronic acid for transmetalation.[2] However, a base that is too strong (e.g., NaOH, KOH) can cause hydrolysis of the methoxycarbonyl ester group on the substrate. Therefore, moderately strong inorganic bases are preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are effective in promoting the reaction while minimizing ester saponification.[12][15]

  • Solvent : A polar aprotic solvent is typically required to solubilize the reactants. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[1] Often, a small amount of water is added to the organic solvent. This aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the hydrophilic boronate "ate" complex, thereby accelerating the transmetalation step.[11]

Standardized Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. It is designed for a 1.0 mmol scale and should be optimized for each specific substrate pairing.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • Reaction Setup :

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[4]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is thoroughly inert. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[1]

  • Solvent Addition :

    • Using a syringe, add the degassed 1,4-dioxane and degassed water to the flask.[4] The mixture may appear as a heterogeneous slurry.

  • Reaction Execution :

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. Reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

  • Work-up :

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), allow the mixture to cool to room temperature.[3]

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[4]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Purification :

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Data Summary and Troubleshooting

Effective troubleshooting requires a logical approach based on understanding the reaction mechanism. The tables below summarize the recommended starting conditions and a guide to solving common problems.

Table 1: Recommended Reaction Conditions

ParameterRecommended ConditionRationale
Boronic Acid 1.1 - 1.5 equivalentsEnsures complete consumption of the potentially more expensive organohalide.
Catalyst Pd(OAc)₂ (1-5 mol%)A reliable and cost-effective Pd(II) precatalyst.
Ligand SPhos or XPhos (1.1-1.2x Pd)Bulky, electron-rich ligands that promote efficient coupling for a wide range of substrates.[16]
Base K₃PO₄ or K₂CO₃ (2-3 equiv)Effective bases that are less likely to cause hydrolysis of the methyl ester.[12][15]
Solvent Toluene/H₂O or Dioxane/H₂O (10:1)Standard solvent systems that facilitate dissolution of both organic and inorganic components.[1]
Temperature 80 - 110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently active catalyst/ligand system.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use an inert atmosphere.2. Screen more active ligands (e.g., Buchwald or NHC ligands).[16]3. Increase reaction temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) source without a proper reductant.1. Improve degassing procedures.[1]2. Consider adding a reducing agent or switch to a Pd(0) source like Pd(PPh₃)₄.3. Slow addition of the boronic acid can sometimes mitigate this side reaction.[16]
Protodeboronation (Boronic acid replaced by -H) 1. Excess water or base.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and dry reagents; reduce base equivalents.2. Monitor the reaction closely and stop it upon completion.
Hydrolysis of Methyl Ester 1. Base is too strong.2. High temperature and extended reaction time.1. Switch to a milder base (e.g., K₂CO₃ or Cs₂CO₃).2. Attempt the reaction at a lower temperature.

Applications in Drug Discovery and Materials Science

The biaryl structures synthesized using this compound are prevalent in medicinal chemistry and materials science. The methoxy and methoxycarbonyl groups provide handles for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. This building block is instrumental in the synthesis of inhibitors for various enzymes, receptor antagonists, and novel organic materials for electronics.[6][7][8][18][19] The reliability of the Suzuki-Miyaura coupling enables the rapid generation of compound libraries for screening and accelerates the drug discovery pipeline.[7]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Available from: [Link]

  • Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Leveraging 4-(Methoxycarbonyl)Phenylboronic Acid. Available from: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 99768-12-4 | Product Name : 4-(Methoxycarbonyl)phenylboronic Acid. Available from: [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

Sources

Application Notes & Protocols for 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Biaryl Scaffolds

In modern medicinal chemistry, the biaryl motif is a privileged scaffold, forming the core of numerous therapeutic agents. Its prevalence stems from its rigid, well-defined geometry, which allows for precise spatial orientation of functional groups to interact with biological targets. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)–C(sp²) bonds, celebrated for its mild conditions and exceptional functional group tolerance.[1][2]

This guide focuses on a highly versatile and functionalized building block: 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid . This reagent is not merely a simple arylboronic acid; its specific substitution pattern offers a unique combination of electronic, steric, and synthetic advantages for the drug development professional.

  • The ortho-Methoxy Group: This electron-donating group can influence the electronic properties of the biaryl product and may participate in chelation effects during the catalytic cycle, impacting regioselectivity and reaction kinetics.[3][4][5]

  • The para-Methoxycarbonyl Group: This ester functionality serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or other conjugations, or it can be reduced to an alcohol, providing a gateway to a multitude of further derivatizations crucial for structure-activity relationship (SAR) studies.[6][7][8]

These application notes provide a comprehensive overview of the mechanistic considerations, optimization strategies, and a detailed protocol for effectively employing this compound in pharmaceutical synthesis.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9]

The Critical Role of the Base

The transmetalation step is often rate-limiting and requires activation of the boronic acid. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species).[2][10][11] This activation enhances the transfer of the aryl group from boron to the palladium center, driving the catalytic cycle forward. The choice of base is therefore not trivial; it must be strong enough to form the boronate but not so harsh as to degrade the starting materials or promote unwanted side reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) trans_complex->product aryl_halide Ar¹-X aryl_halide->pd0 boronic_acid Ar²-B(OH)₂ base Base (e.g., K₃PO₄) boronic_acid->base activated_boronate [Ar²-B(OH)₃]⁻ base->activated_boronate Activation activated_boronate->oa_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Protocol Optimization

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. The following section provides insights into making informed choices for reactions involving this compound.

  • Palladium Source (Precatalyst): While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are effective, modern drug discovery often employs pre-formed precatalysts (e.g., Buchwald precatalysts).[9] These are air-stable, well-defined complexes that rapidly form the active Pd(0) species in solution, leading to more reproducible results and lower catalyst loadings.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich boronic acid like the one , bulky, electron-rich phosphine ligands are generally preferred.

    • Triphenylphosphine (PPh₃): A standard, cost-effective choice for simple couplings.

    • Buchwald-type ligands (e.g., SPhos, XPhos): These highly effective ligands promote rapid oxidative addition and reductive elimination, enabling the coupling of challenging substrates at lower temperatures and catalyst loadings.[4][12] SPhos is often an excellent starting point for this type of substrate.

  • Base: The choice of base is critical and substrate-dependent.

    • Potassium Carbonate (K₂CO₃): A common, moderately strong base. Often used in a biphasic solvent system with water.

    • Potassium Phosphate (K₃PO₄): A slightly stronger, non-nucleophilic base that is often highly effective, particularly with more challenging substrates or when minimizing side reactions is crucial.[9][11] It is an excellent first choice for this system.

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base, often used in difficult couplings.

  • Solvent System: The solvent must dissolve the organic substrates, while a co-solvent (often water) is needed to dissolve the inorganic base.

    • Toluene/Water or Dioxane/Water: These are the most common biphasic systems.[11][13] They provide a good balance of solubility for both the organic and inorganic components of the reaction. It is imperative to degas the solvent system thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Workflow and Protocol

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Experimental_Workflow start Start setup Assemble & Purge Glassware (Inert Atmosphere) start->setup reagents Add Solids: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand setup->reagents solvent Add Degassed Solvents reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Quench, Separate Layers, Extract Aqueous Phase monitor->workup Complete dry Dry Organic Layer (e.g., Na₂SO₄) & Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify end Characterize Final Product purify->end

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol: Synthesis of Methyl 4'-Aryl-3-methoxybiphenyl-4-carboxylate

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)[9][11]

  • SPhos (0.04 mmol, 4 mol%)[4][9]

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)[9][11]

  • Toluene, degassed (5 mL)[9]

  • Water, degassed (1 mL)[9]

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting starting material (aryl bromide) is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Expected Outcomes

The following table provides a generalized summary of expected outcomes when coupling this compound with various aryl bromides under the optimized conditions described above.

Aryl Bromide PartnerTypical Reaction Time (h)Expected Yield (%)Notes
4-bromotoluene (Electron-neutral)2 - 485 - 95%Standard, high-yielding coupling.
4-bromoanisole (Electron-rich)4 - 880 - 90%Electron-rich partners may require slightly longer reaction times.
4-bromobenzonitrile (Electron-poor)1 - 390 - 98%Electron-poor partners typically undergo faster oxidative addition.
2-bromotoluene (Sterically hindered)8 - 1670 - 85%Steric hindrance can slow the reaction; higher temperatures or catalyst loading may be needed.
3-bromopyridine (Heterocyclic)2 - 680 - 95%Generally couples well, though N-coordination to Pd can sometimes influence reactivity.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature.Ensure rigorous degassing of solvents; Switch to a stronger base (e.g., Cs₂CO₃); Increase reaction temperature by 10-20 °C.
Protodeboronation Presence of excess water or protic sources; Prolonged reaction time at high temperature.Use anhydrous solvents and freshly dried base; Monitor reaction closely and stop once complete; Consider using the boronic ester equivalent for enhanced stability.[12][15]
Homocoupling of Boronic Acid Oxygen contamination leading to side reactions.Improve degassing technique; Ensure a robust inert atmosphere is maintained throughout the reaction.
Difficult Purification Close polarity of product and starting materials/byproducts.Optimize chromatography conditions (try different solvent systems); Recrystallization may be an alternative.

References

  • Bheemisetty B, Lewis SA. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. J Appl Pharm Sci. 2024;14(02):051–060. [Link]

  • US11491183B2 - Substituted phenyl boronic acid containing polymers and methods of use - Google P
  • Bheemisetty, B. and Lewis, S.A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), pp.051–060. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a - ResearchGate. [Link]

  • Anraku, J., Kishimura, A. and Mori, T. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 9(6), p.202. [Link]

  • Lennox, A.J.J. and Lloyd-Jones, G.C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), pp.412–443. [Link]

  • Thomas, A.A., Wang, H., Zahrt, A.F. and Denmark, S.E. (2020). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 142(14), pp.6609–6626. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

  • Perera, D., Kautz, R., Novak, A., Naber, J.R., Navas, F., Li, J., Reibarkh, M., Bailey, G., Stevens, J.M., Papageorgiou, C.D., Fraga, E.S., Spencer, J., Rincón, J.A., Adams, J.M., Campeau, L.-C., V-E, J.M.G., Krska, S.W., Malig, T.C. and Hein, J.E. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), pp.506–513. [Link]

  • Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. [Link]

  • The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. [Link]

  • CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google P
  • Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials. [Link]

  • Yang, X., Yao, J., Li, J., Chen, Z., Zhu, J. and Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), pp.686–692. [Link]

  • The Chemistry of Innovation: Leveraging 4-(Methoxycarbonyl)Phenylboronic Acid. [Link]

  • Kwiecień, A., Rosiak, A., Leśniak, S. and Migda, W. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, pp.2384–2393. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • CAS No : 99768-12-4 | Product Name : 4-(Methoxycarbonyl)phenylboronic Acid. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. [Link]

  • Chemogenomics for drug discovery: clinical molecules from open access chemical probes. [Link]

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Application of 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the development of novel organic materials with tailored electronic and photophysical properties. These materials form the core of OLED devices, dictating their efficiency, color purity, and operational lifetime. A key strategy in the molecular engineering of high-performance OLED materials is the use of versatile building blocks that can be readily incorporated into complex molecular architectures through robust and efficient chemical reactions. 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid is one such pivotal building block, offering a unique combination of functionalities that make it highly valuable in the synthesis of materials for various layers within an OLED device, particularly for hole transport layers (HTLs) and as a component of blue fluorescent emitters.

This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of OLED materials. It details the underlying chemical principles, provides step-by-step experimental protocols for the synthesis of a representative triarylamine-based hole transport material, and discusses the characterization and expected performance of OLED devices incorporating such materials.

Core Concepts: The Role of this compound

This compound is a bifunctional organic compound. The boronic acid group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms with high efficiency and functional group tolerance. The methoxy (-OCH₃) and methoxycarbonyl (-COOCH₃) substituents on the phenyl ring play a crucial role in fine-tuning the electronic properties of the final OLED material.

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring. When incorporated into a hole transport material, this can lead to a lower ionization potential, facilitating more efficient injection of holes from the anode. In fluorescent emitters, it can influence the emission color, often leading to a blue shift.[1]

  • The Methoxycarbonyl Group (-COOCH₃): This electron-withdrawing group can be used to modulate the electron affinity of the molecule. Its presence can also be leveraged for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the attachment of other functional moieties.

The strategic placement of these groups on the phenylboronic acid scaffold provides a powerful tool for the rational design of OLED materials with desired highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection, transport, and recombination within the OLED device.[2]

Application in Hole Transport Materials (HTMs)

Triarylamine derivatives are a prominent class of hole transport materials due to their excellent hole mobility and morphological stability.[3][4][5] The Suzuki-Miyaura coupling reaction provides a direct and efficient route to synthesize asymmetrical triarylamines by coupling an aryl boronic acid with an appropriate amino-functionalized aryl halide.

Here, we present a detailed protocol for the synthesis of a triarylamine-based HTM, Methyl 4'-(diphenylamino)-3-methoxy-[1,1'-biphenyl]-4-carboxylate , using this compound and 4-bromo-N,N-diphenylaniline.

Synthetic Workflow

The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_reaction Suzuki-Miyaura Coupling reagent1 This compound reaction_step Reaction Mixture Heat (e.g., 80-90 °C) Inert Atmosphere (N₂ or Ar) reagent1->reaction_step reagent2 4-Bromo-N,N-diphenylaniline reagent2->reaction_step catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->reaction_step solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->reaction_step workup Aqueous Workup (Extraction with Organic Solvent) reaction_step->workup purification Purification (Column Chromatography) workup->purification product Methyl 4'-(diphenylamino)-3-methoxy- [1,1'-biphenyl]-4-carboxylate purification->product characterization Characterization (NMR, Mass Spec, etc.) product->characterization

Caption: Workflow for the synthesis of the target hole transport material.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • 4-Bromo-N,N-diphenylaniline (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Deionized Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound, 4-bromo-N,N-diphenylaniline, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via a cannula or syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Methyl 4'-(diphenylamino)-3-methoxy-[1,1'-biphenyl]-4-carboxylate as a solid.[6]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Characterization of the Synthesized Material

The synthesized hole transport material should be subjected to a series of characterization techniques to evaluate its suitability for OLED applications.

Property Characterization Technique Purpose
Chemical Structure & Purity ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the molecular structure and assess the purity of the synthesized compound.[7]
Thermal Stability Thermogravimetric Analysis (TGA)To determine the decomposition temperature (Td), which is crucial for the operational stability of the OLED device.
Electrochemical Properties Cyclic Voltammetry (CV)To determine the HOMO and LUMO energy levels, which govern the efficiency of charge injection and transport.
Photophysical Properties UV-Vis and Photoluminescence SpectroscopyTo determine the absorption and emission spectra, as well as the photoluminescence quantum yield (PLQY).[2]

OLED Device Fabrication and Expected Performance

To evaluate the performance of the synthesized HTM, a multi-layer OLED device can be fabricated. The general device architecture is as follows:

ITO / HTL (Synthesized Material) / EML (Emissive Layer) / ETL (Electron Transport Layer) / Cathode

OLED_Device_Structure cluster_recombination Light Emission Anode Anode (ITO) HTL Hole Transport Layer (HTL) (Synthesized Material) Anode->HTL Hole Injection EML Emissive Layer (EML) (e.g., Alq₃) HTL->EML Hole Transport ETL Electron Transport Layer (ETL) EML->ETL Electron Transport Cathode Cathode (e.g., LiF/Al) ETL->Cathode Electron Injection

Caption: A typical multi-layer OLED device structure.

Device Fabrication Protocol (Vapor Deposition)
  • Substrate Preparation: Start with a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate.

  • Layer Deposition: Sequentially deposit the organic layers and the cathode by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

    • Deposit the synthesized Methyl 4'-(diphenylamino)-3-methoxy-[1,1'-biphenyl]-4-carboxylate as the hole transport layer.

    • Deposit a suitable emissive layer (e.g., a host material doped with a fluorescent or phosphorescent emitter).

    • Deposit an electron transport layer (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃).

    • Deposit a low work function cathode, such as a thin layer of Lithium Fluoride (LiF) followed by a thicker layer of Aluminum (Al).

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

Expected Performance Metrics

The performance of the fabricated OLED device should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and operational lifetime.

Performance Metric Description Expected Outcome for a Good HTM
Turn-on Voltage The voltage at which the device begins to emit light.Low turn-on voltage, indicating efficient charge injection.
Luminous Efficacy The ratio of the luminous flux to the input electrical power (lm/W).High luminous efficacy.
External Quantum Efficiency (EQE) The ratio of the number of photons emitted from the device to the number of electrons injected.High EQE, indicating efficient conversion of electrical energy to light.[8]
Color Coordinates (CIE) The color of the emitted light as defined by the Commission Internationale de l'Éclairage (CIE) 1931 color space.Dependent on the emissive layer, but the HTM should not negatively impact the color purity.
Operational Lifetime (LT₅₀) The time it takes for the device's initial luminance to decrease by 50% under constant current operation.Long operational lifetime, indicating good material and device stability.

The incorporation of the 2-methoxy-4-(methoxycarbonyl)phenyl moiety is anticipated to contribute to favorable HOMO energy level alignment for efficient hole injection, leading to a device with a low turn-on voltage and high efficiency. The inherent thermal stability of the triarylamine core, combined with the robust biphenyl linkage formed via the Suzuki coupling, should contribute to a long operational lifetime.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of advanced OLED materials. Its participation in the Suzuki-Miyaura cross-coupling reaction allows for the straightforward construction of complex organic molecules with precisely tuned electronic properties. The detailed protocol provided herein for the synthesis of a triarylamine-based hole transport material serves as a practical guide for researchers in the field. The strategic use of this boronic acid derivative will continue to drive the development of next-generation OLEDs with enhanced performance and stability.

References

  • El-Ghayoury, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials (Basel), 14(11), 3128. Available at: [Link]

  • Farooq, A., et al. (2023). A comprehensive list of photophysical and electrochemical properties of... ResearchGate. Available at: [Link]

  • PubMed. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Available at: [Link]

  • ResearchGate. (2015). Materials, Devices, Fabrication, Characterization, and Applications for OLED Illumination and Display. Available at: [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Available at: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2005). Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Available at: [Link]

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  • Scribd. Exp 4 - Suzuki Coupling Reaction. Available at: [Link]

  • Journal of Materials Chemistry C. (2016). Molecular design of thermally activated delayed fluorescent emitters for blue-shifted emission by methoxy substitution. Available at: [Link]

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Application Note: Strategic Ligand Selection for Suzuki-Miyaura Coupling of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, substrates bearing both sterically demanding and electronically nuanced substituents, such as 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid, present significant challenges that impede reaction efficiency. The ortho-methoxy group introduces considerable steric hindrance and electron-donating character, which can complicate the catalytic cycle. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of ligands to overcome these challenges. We present a systematic approach, beginning with mechanistic principles and culminating in a detailed high-throughput screening protocol, to identify optimal ligands for this and structurally related "difficult" coupling partners.

Introduction: The Challenge of Ortho-Substituted Substrates

This compound is a valuable building block for accessing complex biaryl structures. Its utility is often hampered by its inherent structural features. The methoxy group at the C2 position is electron-donating, increasing the electron density of the aromatic ring. This can slow the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle, which typically benefits from a degree of electron deficiency on the organoboron component.[1] More significantly, the ortho-substituent creates a sterically congested environment around the boronic acid moiety, which can hinder the approach of the palladium catalyst and slow down both transmetalation and subsequent reductive elimination steps.[2]

Therefore, the success of cross-coupling reactions with this substrate is critically dependent on the choice of ancillary ligand bound to the palladium center. The ligand's steric and electronic properties directly modulate the reactivity and stability of the catalyst throughout the catalytic cycle, influencing rates of oxidative addition, transmetalation, and reductive elimination.[3][4] This guide outlines a logical, evidence-based workflow for selecting and validating the optimal ligand for this challenging transformation.

Mechanistic Considerations: The Ligand's Decisive Role

The Suzuki-Miyaura catalytic cycle, depicted below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The ligand, L, influences each of these steps profoundly.

Suzuki_Cycle cluster_reactants A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L_m A->B + Ar-X Product Product (Ar-Ar') C Transmetalation (Ar-Pd(II)-Ar')L_m B->C + (Ar'-B(OR)3)- (from Ar'B(OH)2 + Base) C->A Reductive Elimination C->Product - Ar-Ar' ArX Aryl Halide (Ar-X) Boronate Organoboronate (Ar'-B(OR)3)- Base Base Optimization_Logic Start Initial Screen Result (e.g., SPhos Yield = 92%) CheckYield Yield > 85%? Start->CheckYield ScaleUp Proceed to Scale-Up Validation CheckYield->ScaleUp Yes Optimize Optimize Parameters: - Base (e.g., Cs₂CO₃, K₂CO₃) - Solvent (e.g., Dioxane, THF) - Temperature (RT to 110°C) CheckYield->Optimize No RecheckYield Yield Improved? Optimize->RecheckYield RecheckYield->ScaleUp Yes Abandon Consider Alternative Ligand Class RecheckYield->Abandon No

Caption: Decision workflow for ligand optimization.

Conclusion

The successful cross-coupling of sterically and electronically challenging substrates like this compound is not a matter of chance, but of systematic, mechanistically informed experimentation. Bulky, electron-rich monophosphine ligands (such as SPhos and XPhos) and N-heterocyclic carbene ligands often provide the necessary catalytic activity to overcome the hurdles of ortho-substitution. By employing a high-throughput screening protocol, researchers can efficiently survey a diverse chemical space of ligands and conditions, rapidly identifying an optimal catalyst system. This approach not only saves time and resources but also provides a robust foundation for scaling up the synthesis of complex, high-value molecules.

References

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

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  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective . PubMed. [Link]

  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions . ACS Publications. [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions . Organic Chemistry Research. [Link]

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  • Dialkylbiaryl phosphine ligands - Wikipedia . Wikipedia. [Link]

  • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids . ResearchGate. [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) . YouTube. [Link]

  • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan . ACS Publications. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

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  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation . Controlled Radical Polymerization. [Link]

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  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications . ACS Publications. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure . ACS Publications. [Link]

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  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications . NIH National Center for Biotechnology Information. [Link]

  • Crystal structure of the RuPhos ligand . IUCr Journals. [Link]

  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions . ResearchGate. [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions . PolyU Electronic Theses. [Link]

  • Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions . ResearchGate. [Link]

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Application Note: Streamlining Heterocycle Synthesis via One-Pot Reactions with 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, efficiency and elegance in molecular construction are paramount. One-pot synthesis, the art of performing multiple reaction steps in a single flask, epitomizes this pursuit by reducing waste, saving time, and improving overall yield. This technical guide delves into the strategic application of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid , a uniquely functionalized building block, in one-pot synthetic protocols. We present a detailed, field-proven protocol for a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling and intramolecular cyclization, demonstrating a robust pathway to highly substituted benzofuran scaffolds, which are privileged structures in medicinal chemistry.

Introduction: The Strategic Advantage of a Multifunctional Reagent

This compound is not merely another arylboronic acid. Its architecture is deliberately suited for complex, sequential transformations. Understanding the role of each functional group is key to unlocking its synthetic potential.

  • The Boronic Acid Moiety : This group is the cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of C(sp²)–C(sp²) bonds with exceptional reliability and functional group tolerance.[1]

  • The Methoxycarbonyl Group : This ester serves as a versatile synthetic handle. It can be readily hydrolyzed to a carboxylic acid for amide coupling, reduced to a primary alcohol, or participate in other nucleophilic acyl substitution reactions, allowing for late-stage diversification of the molecular scaffold.[2][3]

  • The Ortho-Methoxy Group : The placement of this electron-donating group ortho to the boronic acid can influence the electronic and steric environment of the reaction center. It can modulate the rate of transmetalation in the Suzuki-Miyaura cycle and, more critically, can be cleaved under certain conditions (e.g., with BBr₃) to reveal a phenol, which is a potent nucleophile for intramolecular cyclization reactions.

This confluence of functionalities makes this compound an ideal candidate for one-pot sequences where an initial C-C bond formation is followed by an intramolecular cyclization or functional group manipulation.[4][5]

Caption: Structure of this compound.

Core Application: One-Pot Suzuki Coupling/Annulation to Benzofurans

Benzofurans are a class of heterocyclic compounds frequently found in biologically active molecules. A highly efficient one-pot strategy for their synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling followed by an intramolecular O-arylation (cyclization).[6][7]

The proposed transformation couples this compound with a suitable ortho-halophenol. The initial Suzuki reaction constructs the biaryl backbone. Subsequently, by modulating the reaction conditions (e.g., changing the base or increasing the temperature), an intramolecular cyclization is induced to forge the furan ring in the same reaction vessel, obviating the need for intermediate isolation and purification.

The Mechanistic Pathway

The success of this one-pot protocol hinges on the well-understood, yet distinct, mechanisms of its constituent reactions.

Phase 1: The Suzuki-Miyaura Catalytic Cycle The reaction is initiated by the formation of an active Pd(0) species.

  • Oxidative Addition : The Pd(0) catalyst oxidatively inserts into the aryl-halide (Ar-X) bond of the ortho-halophenol, forming a Pd(II) complex.

  • Transmetalation : The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its aryl group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination : The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_aryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) reagents1 Ar¹-X (o-halophenol) reagents2 Ar²-B(OH)₂ (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Phase 2: Intramolecular O-Arylation After the formation of the biaryl intermediate, the phenoxide, generated by the base, acts as a nucleophile. It attacks the carbon atom bearing the methoxy group in an intramolecular SₙAr-type reaction, displacing methanol and forming the benzofuran ring. This step is often promoted by higher temperatures.

Detailed Experimental Protocol

This protocol provides a representative procedure for the one-pot synthesis of Methyl 7-methoxybenzofuran-4-carboxylate from 2-bromo-6-methoxyphenol and the title boronic acid.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Suggested Purity
This compound170565-03-0210.00>97%
2-Bromo-6-methoxyphenol28165-53-9203.04>98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>98%
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%, anhydrous
1,4-Dioxane123-91-188.11Anhydrous, >99.8%
Deionized Water7732-18-518.02-

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are irritants. Aryl halides can be toxic. Handle all chemicals with care.

Step-by-Step Methodology

One_Pot_Workflow cluster_flask Single Reaction Vessel A 1. Reagent Loading (Ar-Br, Boronic Acid, Pd(0) cat., Base, Solvent) B 2. Suzuki Coupling (e.g., 80-90 °C, 2-4 h) A->B C 3. Intramolecular Annulation (e.g., Reflux, 100-110 °C, 6-12 h) B->C D 4. Reaction Complete C->D Workup 5. Aqueous Workup & Extraction D->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Workflow for the one-pot sequential Suzuki/Annulation protocol.

  • Vessel Preparation : To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methoxyphenol (203 mg, 1.0 mmol, 1.0 equiv.).

  • Reagent Addition : Add this compound (252 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

    • Causality Note : A slight excess of the boronic acid is used to drive the Suzuki coupling to completion. Potassium carbonate serves as the base for both the Suzuki transmetalation and to generate the phenoxide for the subsequent cyclization. Pd(PPh₃)₄ is a robust, general-purpose catalyst for this type of coupling.

  • Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition : Add 10 mL of anhydrous 1,4-dioxane and 2 mL of deionized water via syringe. The solvent mixture facilitates the dissolution of both organic and inorganic reagents.

  • Suzuki Coupling Phase : Heat the reaction mixture to 90 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl bromide and formation of the biaryl intermediate.

  • Annulation Phase : After completion of the first step, increase the temperature to reflux (approx. 101-105 °C) and continue stirring for an additional 12 hours.

    • Causality Note : The higher temperature provides the activation energy needed for the intramolecular SₙAr cyclization, which is typically slower than the Suzuki coupling.

  • Workup : Cool the reaction mixture to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzofuran product.

Substrate Scope & Expected Outcomes

The versatility of this one-pot protocol can be demonstrated by varying the substitution pattern on the ortho-halophenol coupling partner.

Coupling Partner (Ar-X)Expected ProductTypical Yield RangeNotes
2-Bromo-6-methoxyphenolMethyl 7-methoxybenzofuran-4-carboxylate75-85%Electron-donating groups are well-tolerated.
2-Bromo-4-chlorophenolMethyl 6-chlorobenzofuran-4-carboxylate70-80%Electron-withdrawing groups may require slightly longer reaction times.
2-Bromo-4-formylphenolMethyl 6-formylbenzofuran-4-carboxylate65-75%The aldehyde functionality is generally compatible with the conditions.
2-Iodo-4-methylphenolMethyl 6-methylbenzofuran-4-carboxylate80-90%Aryl iodides are more reactive, potentially leading to higher yields.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Suzuki Yield Inactive catalyst; wet solvent/reagents; insufficient base.Use fresh catalyst; ensure anhydrous conditions; use freshly dried base. Consider a different ligand (e.g., SPhos).
Incomplete Cyclization Insufficient temperature or reaction time; base not strong enough.Ensure the reaction reaches reflux; extend reaction time. Consider a stronger base like Cs₂CO₃ for the second step.
Protodeborylation Presence of excess water or acidic impurities; prolonged heating.Minimize water content; ensure base is added early. Avoid unnecessarily long reaction times at high temperatures.
Formation of Homocoupling Oxygen contamination leading to oxidative homocoupling of the boronic acid.Maintain a strict inert atmosphere throughout the reaction. Ensure solvents are properly degassed.

Conclusion

This compound stands out as a highly effective building block for constructing complex molecular architectures efficiently. The presented one-pot, sequential Suzuki-Miyaura/annulation protocol provides a streamlined, atom-economical route to functionalized benzofurans. This strategy avoids intermediate isolation, reduces solvent waste, and simplifies purification, aligning with the principles of green chemistry. By understanding the distinct roles of each functional group on this versatile reagent, researchers can design and execute elegant synthetic sequences to accelerate the discovery and development of novel chemical entities.

References

  • M.D. Sogawa, S.A. Rossi, K.M. Gligorich, M.S. Sigman, "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles," Molecules, 2024 . [Link]

  • Y. Wang, Z. Li, "Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization," Molecules, 2023 . [Link]

  • T.J.J. Müller, "Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles," Molecules, 2012 . [Link]

  • T.J.J. Müller, "Catching Multiple Birds with One Stone – One pot Synthesis of Functional Heterocycles by Sequentially Palladium-catalyzed Processes," UBC Chemistry, 2021 . [Link]

  • S. Pathan, S.K. Sahoo, "Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids," RSC Advances, 2024 . [Link]

  • A. Villa, A. A. P. Ferreira, et al., "One-pot synthesis of E-chalcones using a multifunctional catalyst comprised of ruthenium nanoparticles and palladium N-heterocyclic carbene complexes immobilized on silica," Catalysis Science & Technology, 2021 . [Link]

  • A. González-de-Castro, J. Buendia, et al., "Highly Functionalized Biaryls via Suzuki–Miyaura Cross- Coupling Catalyzed by Pd@MOF," Chemistry – A European Journal, 2014 . [Link]

  • H. Brodnik, F. Pozgan, B. Stefane, "Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions," Organic & Biomolecular Chemistry, 2016 . [Link]

  • J. Van der Eycken, S.L. Krska, et al., "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization," Catalysts, 2021 . [Link]

  • L.T. Ball, K.B. Ling, et al., "Synthesis of Highly Functionalized Bismacycles via Post-Transmetallation Modification of Arylboronic Acids," Journal of the American Chemical Society, 2023 . [Link]

Sources

Application Notes and Protocols: Copper-Catalyzed Reactions of 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the copper-catalyzed cross-coupling reactions of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the functionalities it introduces. These application notes delve into the mechanistic underpinnings of the Chan-Lam coupling, a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Detailed, field-proven protocols for the N-arylation of amines and O-arylation of phenols using this specific boronic acid are presented, offering a practical resource for researchers in organic synthesis and drug development.

Introduction: The Strategic Advantage of this compound in Copper Catalysis

This compound is a valuable reagent in modern organic synthesis. Its substituted phenyl ring, featuring a methoxy and a methoxycarbonyl group, allows for the introduction of a specific and functionalized structural motif into target molecules. These functional groups can significantly influence the physicochemical properties of the resulting compounds, including their solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1] Furthermore, the boronic acid moiety makes it an ideal coupling partner in a variety of transition metal-catalyzed reactions.

While palladium-catalyzed Suzuki-Miyaura cross-coupling is a common application for many arylboronic acids, copper catalysis offers a compelling and often advantageous alternative, particularly for the formation of C-N and C-O bonds through the Chan-Lam coupling reaction.[2][3] Key advantages of the Chan-Lam coupling include its operational simplicity, as it can often be conducted at room temperature and is tolerant to air and moisture, setting it apart from the more stringent requirements of many palladium-catalyzed systems.[2] The use of copper, an inexpensive and readily available metal, further enhances its appeal in both academic and industrial research.[3]

This guide will focus on providing the theoretical framework and practical protocols for leveraging this compound in copper-catalyzed N-arylation and O-arylation reactions.

The Chan-Lam Coupling: A Mechanistic Overview

The Chan-Lam coupling reaction facilitates the formation of a carbon-heteroatom bond between an arylboronic acid and a nucleophile, such as an amine or an alcohol, using a copper catalyst.[2] The precise mechanism can be complex and is influenced by the specific reactants and conditions. However, a generally accepted catalytic cycle is believed to involve the following key steps:

  • Ligand Exchange: The copper(II) precatalyst, often copper(II) acetate, undergoes ligand exchange with the amine or alcohol nucleophile.

  • Transmetalation: The arylboronic acid transmetalates its aryl group to the copper center, forming a copper-aryl intermediate.

  • Oxidative Addition/Reductive Elimination: The mechanism can then proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle. In one proposed pathway, the Cu(II)-aryl complex undergoes oxidation to a transient Cu(III) species, followed by reductive elimination to form the desired C-N or C-O bond and a Cu(I) species.

  • Catalyst Regeneration: The Cu(I) species is then re-oxidized to the active Cu(II) catalyst by an oxidant, which can be atmospheric oxygen, completing the catalytic cycle.[2][4]

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// Nodes CuII [label="Cu(II) Precatalyst", fillcolor="#F1F3F4"]; Nuc [label="R₂NH or ROH\n(Nucleophile)", fillcolor="#F1F3F4"]; ArBOH2 [label="ArB(OH)₂\n(this compound)", fillcolor="#F1F3F4"]; CuII_Nuc [label="[Cu(II)-Nucleophile]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CuII_Ar_Nuc [label="[Ar-Cu(II)-Nucleophile]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CuIII_Intermediate [label="[Ar-Cu(III)-Nucleophile]\n(Transient Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂ or Ar-OR\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CuI [label="Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidant [label="O₂ (Air)", fillcolor="#F1F3F4"];

// Nodes CuII [label="Cu(II) Precatalyst", fillcolor="#F1F3F4"]; Nuc [label="R₂NH or ROH\n(Nucleophile)", fillcolor="#F1F3F4"]; ArBOH2 [label="ArB(OH)₂\n(this compound)", fillcolor="#F1F3F4"]; CuII_Nuc [label="[Cu(II)-Nucleophile]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CuII_Ar_Nuc [label="[Ar-Cu(II)-Nucleophile]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CuIII_Intermediate [label="[Ar-Cu(III)-Nucleophile]\n(Transient Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂ or Ar-OR\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CuI [label="Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidant [label="O₂ (Air)", fillcolor="#F1F3F4"];

// Edges CuII -> CuII_Nuc [label="Ligand Exchange"]; Nuc -> CuII_Nuc; CuII_Nuc -> CuII_Ar_Nuc [label="Transmetalation"]; ArBOH2 -> CuII_Ar_Nuc; CuII_Ar_Nuc -> CuIII_Intermediate [label="Oxidation"]; CuIII_Intermediate -> Product [label="Reductive Elimination"]; CuIII_Intermediate -> CuI; CuI -> CuII [label="Reoxidation"]; Oxidant -> CuII; } Figure 1: Generalized Catalytic Cycle of the Chan-Lam Coupling.

Application Protocol: Copper-Catalyzed N-Arylation of Amines

This protocol describes a general procedure for the Chan-Lam N-arylation of a variety of primary and secondary amines with this compound.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound170564-96-8Commercially Available
Amine (primary or secondary)VariesCommercially Available
Copper(II) Acetate (Cu(OAc)₂)142-71-2Commercially Available
Pyridine110-86-1Commercially AvailableAnhydrous grade recommended.
Dichloromethane (DCM)75-09-2Commercially AvailableAnhydrous grade recommended.
4 Å Molecular Sieves-Commercially AvailableActivated before use.
Experimental Procedure

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// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Combine [label="Combine Boronic Acid, Cu(OAc)₂,\nand Molecular Sieves in a vial.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSolvent [label="Add Dichloromethane.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddAmine [label="Add Amine and Pyridine.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stir [label="Stir at Room Temperature for 24-48h.", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor reaction by TLC or LC-MS.", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up: Filter, Wash, and Concentrate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by Flash Column Chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Combine [label="Combine Boronic Acid, Cu(OAc)₂,\nand Molecular Sieves in a vial.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSolvent [label="Add Dichloromethane.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddAmine [label="Add Amine and Pyridine.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stir [label="Stir at Room Temperature for 24-48h.", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor reaction by TLC or LC-MS.", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up: Filter, Wash, and Concentrate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by Flash Column Chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Combine; Combine -> AddSolvent; AddSolvent -> AddAmine; AddAmine -> Stir; Stir -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } Figure 2: Workflow for Copper-Catalyzed N-Arylation.

  • To a screw-capped vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), copper(II) acetate (0.1 mmol, 10 mol%), and activated 4 Å molecular sieves (250 mg).

  • Add anhydrous dichloromethane (5 mL) to the vial.

  • Add the amine (1.2 mmol, 1.2 equiv) and pyridine (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Seal the vial and stir the mixture vigorously at room temperature. The reaction is typically open to the air.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time may vary from 24 to 48 hours depending on the reactivity of the amine.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the catalyst and molecular sieves. Wash the celite pad with additional dichloromethane.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

Expected Outcomes and Troubleshooting
ParameterExpected Range/ObservationTroubleshooting Tips
Reaction Time 24 - 48 hoursIf the reaction is sluggish, gentle heating (40-50 °C) can be applied. Ensure the use of anhydrous solvents and reagents.
Yield 60 - 90%Low yields may be due to incomplete reaction or side reactions. Consider increasing the amount of boronic acid or using a different copper source (e.g., CuCl).
Purity High after chromatographyImpurities may include unreacted starting materials or homocoupled boronic acid. Optimize chromatographic separation.

Application Protocol: Copper-Catalyzed O-Arylation of Phenols

This protocol outlines a general procedure for the Chan-Lam O-arylation of phenols with this compound.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound170564-96-8Commercially Available
PhenolVariesCommercially Available
Copper(II) Acetate (Cu(OAc)₂)142-71-2Commercially Available
Triethylamine (Et₃N)121-44-8Commercially AvailableAnhydrous grade recommended.
Dichloromethane (DCM)75-09-2Commercially AvailableAnhydrous grade recommended.
4 Å Molecular Sieves-Commercially AvailableActivated before use.
Experimental Procedure

dot graph O_Arylation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

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// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Combine [label="Combine Boronic Acid, Cu(OAc)₂,\nand Molecular Sieves in a vial.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSolvent [label="Add Dichloromethane.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddPhenol [label="Add Phenol and Triethylamine.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stir [label="Stir at Room Temperature for 24-72h.", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor reaction by TLC or LC-MS.", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up: Filter, Wash, and Concentrate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by Flash Column Chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Combine; Combine -> AddSolvent; AddSolvent -> AddPhenol; AddPhenol -> Stir; Stir -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } Figure 3: Workflow for Copper-Catalyzed O-Arylation.

  • In a screw-capped vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), copper(II) acetate (0.1 mmol, 10 mol%), and activated 4 Å molecular sieves (250 mg).

  • Add anhydrous dichloromethane (5 mL).

  • To this suspension, add the phenol (1.2 mmol, 1.2 equiv) and triethylamine (2.0 mmol, 2.0 equiv).

  • Seal the vial and stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 24 to 72 hours.

  • Once the reaction is complete, dilute with dichloromethane and filter through a pad of celite, washing the pad with additional dichloromethane.

  • Combine the organic filtrates and wash with 1 M aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Expected Outcomes and Troubleshooting
ParameterExpected Range/ObservationTroubleshooting Tips
Reaction Time 24 - 72 hoursElectron-poor phenols may react slower. Gentle heating (40-50 °C) can be beneficial. The choice of base can also be critical; pyridine can be used as an alternative.
Yield 50 - 85%If yields are low, consider using a stoichiometric amount of copper(II) acetate. Ensure the phenol is free of water.
Purity High after chromatographySide products can include homocoupling of the boronic acid. Careful chromatography is essential for purification.

Conclusion

The copper-catalyzed Chan-Lam coupling of this compound provides an efficient and practical methodology for the synthesis of N-aryl amines and diaryl ethers. The mild reaction conditions, tolerance to air and moisture, and the use of an inexpensive catalyst make this a highly attractive approach for the construction of carbon-heteroatom bonds. The protocols detailed in this guide offer a robust starting point for researchers to incorporate this valuable building block into their synthetic strategies, paving the way for the discovery and development of novel molecules in the fields of medicine and materials science.

References

  • Copper-Catalyzed Electrophilic Amination of Arylboronic Acids with Anthranils: An Access to N-Aryl-2-aminophenones. PubMed. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Institutes of Health. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. ResearchGate. [Link]

  • Amination of Aryl Boronic Acids with Alkylnitrites: A Convenient Complement to Cu-Promoted Reductive Amination. ACS Publications. [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. [Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. National Institutes of Health. [Link]

  • Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. ACS Publications. [Link]

  • Copper-Catalyzed Electrophilic Etherification of Arylboronic Esters with Isoxazolidines. PubMed. [Link]

  • Copper-Catalyzed Coupling of Arylboronic Acids and Amines. ResearchGate. [Link]

  • Copper-Catalyzed Electrophilic Etherification of Arylboronic Esters with Isoxazolidines. SciSpace. [Link]

  • Organic Letters Ahead of Print. ACS Publications. [Link]

  • Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. RSC Publishing. [Link]

  • Copper‐Catalyzed Electrophilic Amination of Organoboron Compounds. Semantic Scholar. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. SciSpace. [Link]

  • Intramolecular O-arylation of phenols with phenylboronic acids: application to the synthesis of macrocyclic metalloproteinase inhibitors. PubMed. [Link]

  • Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids. PubMed. [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]

  • Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Synfacts; Synfacts 2000, 2, 2019-2022. [Link]

  • Heterogeneous O-arylation of nitroarenes with substituted phenols over a copper immobilized mesoporous silica catalyst. RSC Publishing. [Link]

  • Copper-catalyzed N- and O-alkylation of amines and phenols using alkylborane reagents. PubMed. [Link]

  • Latest News - Aerobic, Copper-Templated Cross-Coupling. American Chemical Society. [Link]

  • Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Heteroaryl Bromides. The Royal Society of Chemistry. [Link]

  • Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. National Institutes of Health. [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. [Link]

  • Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. National Institutes of Health. [Link]

  • Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Copper-Catalyzed N-Arylation of Amines/Amides in Poly(ethylene glycol) as Recyclable Solvent Medium. Semantic Scholar. [Link]

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Application Note & Protocol: Strategic Derivatization of 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the derivatization of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid, a versatile building block in modern organic synthesis. We present optimized protocols for its application in key cross-coupling reactions, notably the Suzuki-Miyaura and Chan-Lam couplings, which are foundational for the synthesis of complex biaryl and aryl-heteroatom structures prevalent in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized boronic acid derivative of significant value in organic synthesis.[1][2] Its strategic importance stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the methoxy group, and the methyl ester. This arrangement allows for selective and sequential chemical transformations, making it an invaluable synthon for constructing complex molecular architectures.

  • The Boronic Acid Moiety: This group is the primary site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl, heteroaryl, and vinyl halides or triflates.[2][3]

  • The Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic ring and can participate in ether cleavage reactions for further functionalization.

  • The Methoxycarbonyl (Methyl Ester) Group: An electron-withdrawing group that can be hydrolyzed to a carboxylic acid or converted to other functional groups such as amides, offering a secondary handle for diversification.[4]

The interplay of these groups makes this reagent a cornerstone in the synthesis of pharmacologically active compounds and advanced materials.[4][5]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, prized for its mild reaction conditions and tolerance of a wide variety of functional groups.[3][6][7] The boronic acid group of our title compound readily participates in the catalytic cycle with a palladium catalyst to couple with an aryl or vinyl halide.[3][8]

Mechanistic Considerations

The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate species (formed from the boronic acid and a base), and reductive elimination to yield the biaryl product and regenerate the catalyst.[3][6][8][9] The choice of base, solvent, and palladium ligand is critical for achieving high yields and preventing side reactions like protodeboronation.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr Ar'-B(OR)₃⁻ Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' ArAr Ar-Ar' ArPdAr->ArAr RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ + Base

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol: Synthesis of Methyl 3-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

This protocol details the coupling of this compound with 1-bromo-4-(trifluoromethyl)benzene.

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound871333-33-4179.971.0180 mg
1-Bromo-4-(trifluoromethyl)benzene402-43-7225.011.2270 mg (180 µL)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.0335 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.0276 mg
1,4-Dioxane123-91-1--8 mL
Water7732-18-5--2 mL

Procedure:

  • To a 25 mL Schlenk flask, add this compound (180 mg, 1.0 mmol), 1-bromo-4-(trifluoromethyl)benzene (270 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Add a magnetic stir bar.

  • Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes.

  • Add deoxygenated 1,4-dioxane (8 mL) and water (2 mL) via syringe.[3]

  • Add potassium carbonate (276 mg, 2.0 mmol).

  • Place the flask in a preheated oil bath at 100 °C and stir for 24 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biphenyl product.

Advanced Application: Chan-Lam C-N Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl amines, ethers, and thioethers.[10][11] It utilizes a copper catalyst and proceeds under milder, often aerobic, conditions compared to traditional Buchwald-Hartwig amination.[10][11] The boronic acid serves as an aryl donor to a nucleophile like an amine or an alcohol.[12]

Rationale and Advantages

For a molecule like this compound, Chan-Lam coupling opens a pathway to synthesize N-aryl or O-aryl derivatives without requiring a halogenated precursor. This is particularly advantageous when the corresponding aryl halide is unstable or difficult to access. The reaction is often tolerant of air and moisture, simplifying the experimental setup.[10][11]

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Boronic Acid, Amine/Alcohol, and Cu(OAc)₂ in Flask B Add Solvent (e.g., DCM or Methanol) A->B C Add Base (e.g., Pyridine or Et₃N) B->C D Stir at Room Temperature (Open to Air) C->D E Monitor by TLC/LC-MS (Typically 12-24h) D->E F Filter through Celite to remove Copper salts E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H Product Product H->Product

Figure 2: General workflow for Chan-Lam C-N Coupling.

Protocol: Synthesis of Methyl 4-(benzylamino)-2-methoxybenzoate

This protocol describes the N-arylation of benzylamine.

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound871333-33-4179.971.0180 mg
Benzylamine100-46-9107.151.1118 mg (120 µL)
Copper(II) Acetate (Cu(OAc)₂)142-71-2181.631.0182 mg
Pyridine110-86-179.102.0158 mg (161 µL)
Dichloromethane (DCM)75-09-2--10 mL

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (180 mg, 1.0 mmol), copper(II) acetate (182 mg, 1.0 mmol), and a magnetic stir bar.

  • Add dichloromethane (10 mL) to the flask.

  • Add benzylamine (120 µL, 1.1 mmol) followed by pyridine (161 µL, 2.0 mmol).

  • Leave the flask open to the atmosphere and stir vigorously at room temperature for 24 hours. The solution should turn from blue to green.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and filter through a pad of Celite to remove the copper salts. Wash the pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl product.

Post-Derivatization Transformations

The true utility of this building block is realized in subsequent transformations of the ester group. The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide couplings or other carboxylate chemistry.[4]

Saponification to Carboxylic Acid

Protocol: Hydrolysis to 3-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

  • Dissolve the biphenyl product from section 2.2 (e.g., 1.0 mmol) in a mixture of tetrahydrofuran (THF, 5 mL) and methanol (5 mL).

  • Add a solution of lithium hydroxide (LiOH, 84 mg, 2.0 mmol) in water (2.5 mL).

  • Stir the mixture at room temperature for 4 hours, or until TLC/LC-MS indicates complete conversion.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and acidify to pH ~2 with 1M HCl.

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting and Key Considerations

  • Protodeboronation: This is a common side reaction in Suzuki couplings where the boronic acid is replaced by a hydrogen atom. To minimize this, ensure the reaction is properly deoxygenated and use a sufficient amount of base.

  • Homocoupling: Dimerization of the boronic acid can occur. Using the correct palladium-to-ligand ratio and controlling the reaction temperature can mitigate this.

  • Chan-Lam Stoichiometry: In Chan-Lam couplings, it is sometimes necessary to use an excess of the amine or alcohol, as the boronic acid can form an unreactive trimeric anhydride (boroxine). The use of molecular sieves can also be beneficial in some cases to remove water.[13]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. The orthogonal reactivity of its functional groups allows for a modular approach to building molecular complexity. The protocols provided herein for Suzuki-Miyaura and Chan-Lam couplings offer reliable methods for its derivatization, while subsequent hydrolysis of the ester group provides a gateway to further functionalization. By understanding the principles behind these reactions, researchers can effectively leverage this building block in their drug discovery and materials science programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • MDPI. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]

  • ResearchGate. Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. [Link]

  • ResearchGate. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. [Link]

  • Henan Chemical Co. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID. [Link]

  • NSF Public Access Repository. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions (Journal Article). [Link]

  • MDPI. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

  • ResearchGate. Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids a. [Link]

  • ACS Publications. In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. [Link]

  • PubChem. 4-Methoxycarbonylphenylboronic acid. [Link]

  • Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

Sources

Troubleshooting & Optimization

Preventing protodeboronation of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeboronation in Your Experiments

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid. This guide is designed to provide in-depth, practical solutions to a common challenge encountered with this and similar electron-rich arylboronic acids: protodeboronation. As Senior Application Scientists, we've structured this guide in a user-friendly question-and-answer format to directly address the specific issues you may face in the lab.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is my this compound particularly susceptible?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of methyl 3-methoxybenzoate.[1][2] This reaction consumes your starting material, reduces the yield of your desired product, and complicates purification.

Your specific boronic acid is particularly prone to this reaction due to its electronic properties. The methoxy group (-OCH₃) is a strong electron-donating group, which increases the electron density on the aromatic ring. This increased electron density makes the ipso-carbon (the carbon attached to the boron) more susceptible to protonation, which is a key step in the protodeboronation mechanism.

Q2: I'm seeing a significant amount of the protodeboronated side product in my Suzuki-Miyaura coupling reaction. What are the primary causes?

A2: Several factors in a typical Suzuki-Miyaura coupling can accelerate protodeboronation:

  • Base: The type and concentration of the base are critical. Strong bases, especially hydroxides like NaOH and KOH, significantly promote protodeboronation.[3][4] The base reacts with the boronic acid to form a more reactive boronate species.[1]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation, sometimes more than the rate of the desired coupling reaction.[2][3]

  • Water Content: Water can act as a proton source for the reaction. While Suzuki couplings often use aqueous solvent mixtures, excessive water can be detrimental.[3]

  • Inefficient Catalysis: If the catalytic cycle of the Suzuki coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of degradation.[3]

Troubleshooting Guide
Issue: Low yield of coupled product and a major byproduct identified as methyl 3-methoxybenzoate.

This is a classic sign of significant protodeboronation. Here’s a systematic approach to troubleshoot and optimize your reaction conditions.

Step 1: Re-evaluate Your Choice of Base

The base is often the most significant contributor to protodeboronation.

Explanation: Strong bases increase the rate of formation of the tetracoordinate boronate species, which is more susceptible to protonolysis.[1][5] Weaker bases can still facilitate the transmetalation step of the Suzuki-Miyaura coupling without excessively promoting the undesired side reaction.

Recommendations:

Base TypeRecommended AlternativesRationale
Strong Bases to AvoidNaOH, KOH, LiOHHigh basicity accelerates protodeboronation.
Weaker Bases to TryK₂CO₃, Cs₂CO₃, K₃PO₄Offer a milder basic environment, reducing the rate of protodeboronation.[3]

Protocol 1: Screening for an Optimal Base

  • Setup: Prepare identical reaction vials with your aryl halide, this compound (1.2 equiv.), and palladium catalyst/ligand system.

  • Base Addition: To each vial, add a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, each at 2.0 equiv.).

  • Reaction: Run the reactions in parallel under the same temperature and solvent conditions.

  • Analysis: Monitor the reactions by TLC, LC-MS, or GC-MS to compare the ratio of desired product to the protodeboronated byproduct.

Step 2: Optimize Reaction Temperature and Time

Explanation: The Arrhenius equation dictates that reaction rates increase with temperature. However, the activation energy for protodeboronation may be lower than that for the productive coupling, meaning it is disproportionately accelerated at higher temperatures.

Recommendations:

  • Attempt the reaction at a lower temperature (e.g., 60-80 °C).[3]

  • If the reaction is too slow at lower temperatures, consider using a more active catalyst system rather than simply increasing the heat.

  • Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize prolonged exposure of the product and remaining boronic acid to the reaction conditions.

Step 3: Control the Water Content

Explanation: While some water is often necessary for the Suzuki-Miyaura coupling to proceed, it can also serve as the proton source for protodeboronation. In some cases, the boronic ester can hydrolyze to the more reactive boronic acid in the presence of water.[6][7]

Recommendations:

  • Use anhydrous solvents.

  • Thoroughly dry all glassware before use.

  • Consider the use of molecular sieves (4Å) to scavenge trace amounts of water.[3]

  • If an aqueous system is required, minimize the amount of water (e.g., use a 10:1 organic solvent to water ratio).

Step 4: Enhance Catalytic Efficiency

Explanation: A sluggish catalytic cycle means your boronic acid spends more time in a potentially degrading environment. Speeding up the desired reaction is a key strategy to outcompete the side reaction.[1]

Recommendations:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) that are known to promote efficient cross-coupling, especially with sterically hindered or electron-rich substrates.[8][9]

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can accelerate the reaction.[3]

  • Palladium Source: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or a modern pre-catalyst that efficiently generates the active Pd(0) species.[8]

Advanced Strategies: Modifying the Boronic Acid

If optimizing reaction conditions is insufficient, consider modifying the boronic acid to a more stable derivative. This "slow-release" strategy ensures that the concentration of the free, reactive boronic acid in the reaction mixture remains low at any given time.[1][10]

Q3: I've tried optimizing my conditions, but protodeboronation is still a significant issue. What are my options?

A3: Converting the boronic acid to a more stable boronate ester or trifluoroborate salt is a highly effective strategy.

DerivativeAdvantages
Pinacol Boronate Ester Generally more stable than the corresponding boronic acid. Can release the boronic acid slowly under reaction conditions.[8]
Potassium Trifluoroborate Salt (BF₃K) Highly stable, crystalline solids that are much less prone to protodeboronation.[8]
MIDA Boronate Ester Exceptionally stable and can be used in iterative cross-coupling reactions.[1]

Protocol 2: Preparation of the Pinacol Ester of this compound

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: Once the reaction is complete (monitor by TLC or NMR), remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling.

Visualizing the Problem and Solution

Diagram 1: The Protodeboronation Mechanism

This diagram illustrates the base-catalyzed pathway for protodeboronation, highlighting the key role of the boronate intermediate.

Protodeboronation cluster_0 Undesired Side Reaction ArBOH2 ArB(OH)₂ ArBOH3 [ArB(OH)₃]⁻ (Boronate) ArBOH2->ArBOH3 Fast Equilibrium Base + OH⁻ ArH Ar-H (Protodeboronation) ArBOH3->ArH Rate-Limiting Step (Protonolysis) H2O + H₂O BOH4 + B(OH)₄⁻

Caption: Base-catalyzed protodeboronation of an arylboronic acid.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with protodeboronation.

Troubleshooting start Start: Low Yield & Protodeboronation check_base Step 1: Evaluate Base Is it a strong hydroxide? start->check_base change_base Action: Switch to weaker base (K₂CO₃, K₃PO₄) check_base->change_base Yes check_temp check_temp check_base->check_temp No change_base->check_temp lower_temp Action: Lower temperature (60-80 °C) check_temp->lower_temp Yes check_catalyst Step 3: Assess Catalyst Is the reaction slow? check_temp->check_catalyst No lower_temp->check_catalyst optimize_catalyst Action: Use better ligand/pre-catalyst Increase loading check_catalyst->optimize_catalyst Yes advanced_strategy Step 4: Advanced Strategy Is protodeboronation still an issue? check_catalyst->advanced_strategy No optimize_catalyst->advanced_strategy use_ester Action: Convert to Pinacol Ester or BF₃K salt advanced_strategy->use_ester Yes end Success: High Yield advanced_strategy->end No use_ester->end

Caption: A systematic workflow for troubleshooting protodeboronation.

References
  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(10), 2544-2559. [Link]

  • Nieminen, V., et al. (2021). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. RSC Advances, 11(53), 33261-33268. [Link]

  • Studer, A., et al. (2019). Protodeboronation and its application in synthesis. Chemical Society Reviews, 48(3), 815-827. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: Boronic acid mediated reaction in the solid state. Chemical Science, 6(5), 2971-2976. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Nolan, S. P., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chemical Communications, 47(38), 10719-10721. [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Singleton, D. A., et al. (2019). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Organic Chemistry, 84(24), 16099–16108. [Link]

  • Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365-5368. [Link]

  • Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Nolan, S. P., et al. (2016). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 52(4), 749-752. [Link]

  • Pharmaffiliates. (n.d.). 4-(Methoxycarbonyl)phenylboronic Acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Reactions with 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during Suzuki-Miyaura cross-coupling reactions with this challenging substrate. As Senior Application Scientists, we understand that this particular boronic acid presents a unique combination of steric and electronic challenges that can often lead to frustratingly low conversion rates. This document will explain the causality behind these issues and provide field-proven, actionable protocols to help you achieve your desired synthetic outcomes.

Understanding the Challenges

This compound is a valuable building block, but its structure brings inherent difficulties to the Suzuki-Miyaura coupling:

  • Steric Hindrance: The methoxy group at the ortho position (C2) creates significant steric bulk around the boronic acid moiety. This bulk can impede the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[1][2]

  • Electronic Deactivation: The methoxycarbonyl group at the para position (C4) is electron-withdrawing. This reduces the nucleophilicity of the phenyl ring, further slowing the rate of transmetalation, which is often the rate-determining step of the reaction.[3]

  • Propensity for Protodeboronation: Electron-deficient arylboronic acids are known to be more susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[4][5] This effectively consumes the starting material without forming the desired product.

This guide provides a logical, step-by-step approach to diagnosing and solving these specific problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows very low conversion or has failed completely. What are the first things I should check?

A1: Before delving into substrate-specific issues, it's crucial to ensure the fundamental parameters of your Suzuki-Miyaura coupling are sound. Any failure in these basic areas will lead to poor results regardless of the coupling partners.

  • Integrity of Reagents:

    • Boronic Acid Quality: Ensure the this compound is pure. Impurities can poison the catalyst.[6] Over time, boronic acids can dehydrate to form cyclic boroxines (trimeric anhydrides), which are often less reactive. A fresh bottle or a recrystallized batch is recommended.

    • Aryl Halide Reactivity: Confirm the purity of your coupling partner. The reactivity order for the halide is I > Br > OTf >> Cl.[7] If you are using a less reactive aryl chloride, more specialized and highly active catalysts are required.[8]

  • Catalyst Activity:

    • Palladium Source: Are you using an active palladium source? Pd(PPh₃)₄ can lose activity upon prolonged storage. Using air-stable palladium(II) precatalysts (e.g., PdCl₂(dppf), or modern Buchwald-type precatalysts like XPhos Pd G3) is often more reliable as they generate the active Pd(0) species in situ.[1][9]

    • Oxygen Contamination: The catalytic cycle relies on a Pd(0) species, which is sensitive to oxidation. Oxygen can deactivate the catalyst and promote the unwanted homocoupling of the boronic acid.[10] Ensure your solvents are properly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.[1]

Q2: I've confirmed my basic setup is correct, but my yield is still poor. I suspect the ortho-methoxy group is the problem. How can I overcome this steric barrier?

A2: You are correct to be suspicious of the ortho-methoxy group. Steric hindrance is a primary obstacle with this substrate. The key is to use a catalytic system that can accommodate this bulk and accelerate the reaction to outcompete decomposition pathways.

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. You need bulky, electron-rich phosphine ligands that promote both the oxidative addition and the difficult reductive elimination steps.[1]

    • Buchwald-type Biarylphosphine Ligands: These are the gold standard for sterically demanding couplings. Ligands like XPhos , SPhos , and RuPhos create a sterically congested coordination sphere around the palladium atom that accelerates reductive elimination.[1]

    • N-Heterocyclic Carbenes (NHCs): These can also be highly effective ligands for challenging couplings.

  • Forcing Reaction Conditions: To overcome the high activation energy barrier imposed by steric hindrance, more aggressive conditions are often necessary.

    • Elevated Temperatures: Increase the reaction temperature. Solvents with high boiling points like dioxane , toluene , or DMF are suitable, with reaction temperatures typically in the range of 80–110 °C.[1]

    • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously, especially if using a heterogeneous base like K₃PO₄, to maximize contact between reagents.

Q3: My reaction is slow and gives low yields, even with a good ligand. How does the methoxycarbonyl group affect the reaction, and how can I counteract it?

A3: The electron-withdrawing methoxycarbonyl group deactivates the boronic acid, slowing down the transmetalation step.[3] This step involves the transfer of the aryl group from the boron to the palladium center, and it is facilitated when the aryl group is more nucleophilic (electron-rich). To counteract this, you must enhance the nucleophilicity of the boron species.

  • The Role of the Base: The base is not just a spectator; it plays a crucial role in activating the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (boronate), which is the active species in transmetalation.[11][12]

    • Use a Stronger Base: For electron-deficient boronic acids, a stronger base is often required to effectively form the boronate. While Na₂CO₃ might be sufficient for simple couplings, you should use stronger inorganic bases like K₃PO₄ or Cs₂CO₃ .[1][13] These bases are highly effective, particularly in organic solvents.

  • Ligand Electronic Effects: The electron-rich biarylphosphine ligands mentioned in Q2 (like XPhos and SPhos) also help here. Their electron-donating nature increases the electron density on the palladium center, which can facilitate the transmetalation and reductive elimination steps of the catalytic cycle.

Q4: I'm seeing a significant amount of methyl 3-methoxybenzoate in my crude reaction mixture. What is this byproduct, and how can I prevent its formation?

A4: This byproduct is the result of protodeboronation , a common and highly problematic side reaction.[5] It occurs when the boronic acid reacts with a proton source (often residual water in the solvent or even the hydroxyl groups of the boronic acid itself under thermal stress) to replace the C-B bond with a C-H bond. Electron-deficient boronic acids like yours are particularly prone to this issue.[4]

Here are the most effective strategies to minimize protodeboronation:

  • Use Anhydrous Conditions: While many Suzuki reactions tolerate water, for a substrate prone to protodeboronation, minimizing water is key. Use anhydrous solvents and ensure your base (e.g., K₃PO₄) is finely powdered and dried in an oven before use.

  • Increase the Reaction Rate: Protodeboronation is a competing reaction. If you can make the desired Suzuki coupling happen faster, the undesired side reaction will be less significant. All the strategies mentioned in Q2 and Q3 (highly active catalysts, bulky ligands, stronger bases, higher temperatures) will help accelerate the productive pathway.

  • Mask the Boronic Acid as a Boronate Ester: This is one of the most robust solutions. Converting the boronic acid to a more stable derivative, like a pinacol ester or a diethanolamine adduct , can protect it from premature decomposition.[4][14] These esters are more stable to storage and reaction conditions but hydrolyze in situ to slowly release the boronic acid, keeping its instantaneous concentration low and minimizing protodeboronation.[15]

Troubleshooting Workflow

The following diagram provides a logical decision tree to guide you through the troubleshooting process.

Troubleshooting_Workflow start Low Conversion Observed check_basics Verify Basics: - Reagent Purity - Catalyst Activity - Inert Atmosphere start->check_basics protodeboronation Is Protodeboronation (Side Product) Observed? check_basics->protodeboronation use_ester Convert to Boronate Ester (Pinacol, MIDA) protodeboronation->use_ester  Yes anhydrous Use Strictly Anhydrous Conditions protodeboronation->anhydrous  Yes steric_electronic Issue is Likely Steric/Electronic protodeboronation->steric_electronic  No optimize_catalyst Optimize Catalyst System steric_electronic->optimize_catalyst optimize_base Optimize Base & Solvent steric_electronic->optimize_base ligands Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) optimize_catalyst->ligands precatalysts Use Modern Precatalyst (e.g., XPhos Pd G3) optimize_catalyst->precatalysts base Use Stronger Base (K₃PO₄, Cs₂CO₃) optimize_base->base solvent_temp Use High-Boiling Solvent & Increase Temp (80-110°C) (Toluene, Dioxane) optimize_base->solvent_temp

Caption: A decision-tree workflow for troubleshooting low conversion.

Recommended Reaction Parameters

Based on the challenges presented by this substrate, a robust starting point is essential. The following table summarizes recommended conditions that address both steric and electronic issues simultaneously.

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)Air-stable, highly active precatalysts that reliably generate the active Pd(0)L species. Excellent for challenging substrates.[1]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphine ligands that accelerate oxidative addition and reductive elimination, overcoming steric hindrance.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong bases required to efficiently form the boronate "ate" complex from the electron-deficient boronic acid, facilitating transmetalation.[1][13]
Solvent Dioxane or Toluene (often with 5-10% water)High-boiling point solvents that allow for elevated reaction temperatures. A small amount of water can sometimes aid solubility and base activity, but use anhydrous solvent if protodeboronation is severe.[1]
Temperature 80 - 110 °CProvides the necessary thermal energy to overcome the high activation barriers associated with sterically hindered and electronically deactivated substrates.
Boron Reagent Boronic Acid or Pinacol Boronate EsterUse the boronic acid first. If protodeboronation is a persistent issue, switch to the more stable pinacol ester.[4]

Key Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol employs a modern Buchwald-type precatalyst, which is often highly effective for difficult substrates like this compound.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered, dry K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Diethanolamine Adduct to Mitigate Protodeboronation

If protodeboronation remains a significant issue, converting the boronic acid to a more stable diethanolamine adduct is a simple and effective strategy.[14] These adducts can often be used directly in the Suzuki coupling.

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride or THF.

  • Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.

  • Precipitation: A white precipitate of the diethanolamine adduct will form. The initial solid may dissolve completely before the adduct crashes out.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in your Suzuki coupling reaction (Protocol 1), typically with a protic co-solvent like water or isopropanol to facilitate the release of the boronic acid.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025). The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Support Center: Purification of Products from 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of reaction products derived from 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid. Given its common application in Suzuki-Miyaura cross-coupling reactions, this document focuses on the challenges associated with isolating the desired biaryl products.[1][2][3]

Troubleshooting Guide

This section addresses specific, practical issues encountered during the purification process in a direct question-and-answer format.

Question 1: My crude reaction mixture contains a significant amount of unreacted this compound. How can I effectively remove it?

Answer: Residual boronic acids are a common challenge due to their polarity and potential to co-elute with polar products. Several methods can be employed, ranging from simple liquid-liquid extraction to specialized scavengers.

  • Causality: this compound is acidic, a property that can be exploited for its removal. Converting it to its corresponding boronate salt dramatically increases its aqueous solubility, allowing for separation from the typically less polar organic product.[4][5]

  • Recommended Solutions:

    • Basic Aqueous Wash (First Line of Defense): This is the simplest and most common method. During the aqueous workup, wash the organic layer containing your crude product with a basic solution like 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[5][6] The base deprotonates the boronic acid, forming a water-soluble salt that partitions into the aqueous layer. Repeat the wash 2-3 times for optimal removal.

    • Specialized Scavengers: If a basic wash is insufficient or if your product has base-sensitive functional groups, using a scavenger resin is a highly effective alternative.[7]

      • Diethanolamine-functionalized resins (DEAM-PS): These polystyrene resins selectively bind to boronic acids, which can then be removed by simple filtration.[6]

      • Silica-based scavengers: Products like SiliaBond DEAM and Diol are also very effective at removing boronic acid impurities.[7]

    • Complexation/Solubilization: Adding a diol, such as diethanolamine, to the reaction mixture can form a complex with the residual boronic acid, which may help solubilize it in the mother liquor during crystallization or extraction.[6]

Protocol 1: Boronic Acid Removal via Basic Aqueous Wash

  • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of 1M NaOH solution.

  • Shake the funnel vigorously for 30-60 seconds, venting periodically.

  • Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat the wash (steps 3-5) two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8][9]

Question 2: I am struggling to separate my desired biaryl product from a homocoupled dimer of the boronic acid using column chromatography. Their Rf values are very close. What can I do?

Answer: Co-elution of the desired product and the homocoupled biaryl byproduct is a frequent issue, as their polarities can be very similar.[10][11] Optimizing your chromatographic technique is key to achieving separation.

  • Causality: The homocoupled dimer, 2,2'-Dimethoxy-4,4'-bis(methoxycarbonyl)biphenyl, often has a polarity very close to that of the desired unsymmetrical biaryl product. Standard solvent systems like hexane/ethyl acetate may not provide sufficient resolution.

  • Recommended Solutions:

    • Solvent System Optimization: Do not rely solely on hexane/ethyl acetate. Experiment with different solvent systems to exploit subtle differences in compound-solvent interactions.[12]

      • Try a different solvent class: Replace ethyl acetate with acetone or replace hexane with dichloromethane (DCM) or toluene. A common alternative is a DCM/methanol gradient.[5][12]

      • Use a ternary system: Adding a small amount of a third solvent (e.g., 1-2% methanol or triethylamine in your hexane/EtOAc eluent) can sometimes dramatically alter selectivity and improve separation.

    • Reduce the Elution Strength: A lower Rf value (e.g., 0.1-0.2) provides more interaction time with the stationary phase, leading to better separation, although it will require more solvent.[12]

    • Recrystallization: If your product is a solid, recrystallization is often superior to chromatography for removing closely related impurities.[10][13] Systematically screen for a suitable solvent or solvent pair (e.g., hexanes/methanol, ethanol/water) where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in the mother liquor.[13]

Diagram 1: Troubleshooting Chromatography This diagram outlines a decision-making process for improving difficult chromatographic separations.

G Start Poor Separation (Close Rf Values) Solvent Optimize Eluent System Start->Solvent Ternary Try Ternary Mixture (e.g., Hex/EtOAc/MeOH) Solvent->Ternary Class Change Solvent Class (e.g., DCM/MeOH) Solvent->Class Rf Lower Target Rf (Increase Polarity Slowly) Solvent->Rf Recryst Is Product a Solid? Ternary->Recryst Class->Recryst Rf->Recryst Recryst->Start No, try again AttemptRecryst Attempt Recrystallization Recryst->AttemptRecryst Yes Success Pure Product AttemptRecryst->Success

Caption: A decision tree for troubleshooting difficult column chromatography separations.

Question 3: My final product has a persistent yellow or grey color, which I suspect is residual palladium catalyst. How can I remove it?

Answer: Palladium catalysts, particularly Pd(0) species, can form colloidal nanoparticles ("palladium black") that are difficult to remove by standard workup procedures.[14]

  • Causality: The colored impurities are often finely dispersed palladium metal or palladium complexes that are not fully removed by simple filtration or extraction.

  • Recommended Solutions:

    • Filtration through Celite®: After the reaction, filter the entire mixture through a pad of Celite® or silica gel before the aqueous workup.[13][15] This can capture a significant portion of the heterogeneous catalyst particles.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., EtOAc, DCM) and add a small amount of activated carbon (charcoal). Stir for 15-30 minutes at room temperature, then filter through Celite® to remove the carbon and the adsorbed palladium. Be aware that this can sometimes lead to loss of product due to adsorption.

    • Metal Scavengers: For pharmaceutical applications where very low ppm levels of palladium are required, using a specialized metal scavenger is the most effective method. Thiol-functionalized silica (SiliaMetS® Thiol) or other commercial scavengers can be added to a solution of the product to bind the palladium, which is then removed by filtration.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a Suzuki-Miyaura reaction using this compound?

A1: A successful purification strategy begins with understanding the potential impurities.[10] Key species to watch for include:

  • Unreacted Starting Materials: this compound and the aryl halide coupling partner.

  • Homocoupling Product: Biphenyl formed from the coupling of two molecules of the boronic acid.[10][11]

  • Protodeboronation Product: Formation of methyl 2-methoxybenzoate from the cleavage of the C-B bond of the starting boronic acid.[11][14]

  • Dehalogenation Product: The aryl halide starting material may lose its halogen atom.[14]

  • Catalyst Residues: Palladium complexes and phosphine ligands (or their oxides).[10]

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., K₃PO₄, Na₂CO₃).[10]

Q2: What is the recommended general workflow for purifying my product after the reaction is complete?

A2: A robust, multi-step workflow is essential for achieving high purity. The exact choice between chromatography and recrystallization will depend on the product's properties.

Diagram 2: General Purification Workflow

G cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Product Reaction 1. Completed Reaction Mixture Filter 2. Filter through Celite® (Removes Pd Black) Reaction->Filter Workup 3. Aqueous Workup (Basic/Neutral Washes) Filter->Workup Crude 4. Concentrate to Crude Product Workup->Crude Choice Purification Choice Crude->Choice Column 5a. Column Chromatography Choice->Column Product is Oil or Impurities Differ in Polarity Recryst 5b. Recrystallization Choice->Recryst Product is Solid Pure 6. Pure, Characterized Product Column->Pure Recryst->Pure

Caption: A standard workflow for the purification of Suzuki-Miyaura coupling products.

Q3: When should I choose column chromatography over recrystallization?

A3: The choice depends on the physical state of your product and the nature of the impurities.[10]

  • Choose Column Chromatography when:

    • The product is an oil or a low-melting solid.

    • Impurities have significantly different polarities from the product, allowing for good separation on silica gel.

    • You need to separate multiple components from the reaction mixture.

  • Choose Recrystallization when:

    • The product is a solid with good crystallinity.[13][17]

    • You are trying to remove small amounts of closely related impurities (e.g., homodimers) from a major solid product.

    • You are working on a large scale, as recrystallization is often more scalable than chromatography.

Q4: Can the methoxycarbonyl (-CO₂Me) ester group on my starting material and product be hydrolyzed during a basic aqueous workup?

A4: Yes, this is a valid concern. The methoxycarbonyl group is an ester, which can be susceptible to hydrolysis to the corresponding carboxylic acid under strong basic conditions (e.g., using 1-2M NaOH), especially with prolonged exposure or heating. To minimize this risk:

  • Use a milder base for the wash, such as saturated sodium bicarbonate (NaHCO₃) solution.

  • Perform the basic wash at room temperature or below (using pre-chilled solutions).

  • Minimize the contact time between the organic layer and the basic aqueous solution.

  • If hydrolysis is still a problem, consider using non-aqueous methods for boronic acid removal, such as scavenger resins.[6][7]

Data Summary: Purification Strategies

The following table summarizes common purification techniques and the primary impurities they target.

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Aqueous Wash (Basic) Boronic Acid, Inorganic SaltsFast, simple, inexpensive.[6]Risk of emulsion; potential for product hydrolysis.
Column Chromatography Most organic impurities (starters, byproducts)High resolution for different polarity compounds.[8][15]Can be slow, solvent-intensive, and less effective for close-eluting spots.[12]
Recrystallization Closely related impurities, minor contaminantsExcellent for high purity of solid compounds; scalable.[10][13]Only applicable to solids; requires finding a suitable solvent; potential product loss in mother liquor.
Scavenger Resins Boronic Acids, PalladiumHighly selective and effective.[6][7][16]Higher cost than simple washes.
Activated Carbon Palladium ResiduesEffective for removing color.Can adsorb the desired product, reducing yield.

References

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Application Notes and Protocols for the Purification of Suzuki Coupling Products. (2025). Benchchem.
  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. (n.d.). SiliCycle.
  • Process for purification of boronic acid and its derivatives. (2005).
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2009).
  • Can I remove boronic acid using Work up process? (2016).
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki purific
  • Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds. (2025). Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • 4-(Methoxycarbonyl)phenylboronic acid. (n.d.). CymitQuimica.
  • Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Suzuki reaction. (n.d.). Wikipedia.
  • 4-(METHOXYCARBONYL)PHENYLBORONIC ACID. (n.d.). ChemicalBook.

Sources

Managing hydrolysis of the methoxycarbonyl group during Suzuki reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Topic: Managing Hydrolysis of the Methoxycarbonyl Group During Suzuki Reactions For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Challenge of Base-Sensitive Functional Groups

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, its reliance on basic conditions presents a significant challenge when substrates contain base-labile functional groups, such as esters. The methoxycarbonyl group (-CO₂Me) is particularly susceptible to saponification (hydrolysis) into the corresponding carboxylic acid, a common and often yield-limiting side reaction. This guide provides a comprehensive framework for understanding, troubleshooting, and ultimately preventing this undesired hydrolysis, ensuring the integrity of your target molecule.

At-a-Glance: Key Parameters for Suppressing Ester Hydrolysis

For rapid decision-making, the following table summarizes the critical experimental variables and the recommended choices to minimize the hydrolysis of methoxycarbonyl groups.

ParameterRecommended Condition to Minimize HydrolysisRationale & Causality
Base Selection KF , K₂CO₃ , or K₃PO₄ . Avoid strong hydroxides (NaOH, KOH) and alkoxides (KOtBu).Milder bases are less likely to promote nucleophilic attack on the ester carbonyl. KF activates the boronic acid through fluoride ion interaction, often circumventing the need for strong bases.[3][4] K₂CO₃ and K₃PO₄ offer a good balance of reactivity and minimized side reactions.[5][6]
Solvent System Use anhydrous solvents (e.g., THF, Dioxane, Toluene) or minimize water content in biphasic systems (e.g., Toluene/H₂O, Dioxane/H₂O).Water is a key reagent in ester hydrolysis. While some water is often beneficial for the Suzuki catalytic cycle, excess water significantly accelerates saponification.[4][5][7] Anhydrous conditions can be highly effective but may require specific base choices like TMSOK.[8]
Temperature Operate at the lowest effective temperature (e.g., room temperature to 80 °C).Ester hydrolysis, like most reactions, is accelerated by heat.[9] Lowering the temperature can significantly reduce the rate of this side reaction, often without proportionally slowing down the desired Suzuki coupling, especially with an efficient catalyst system.
Boron Reagent Use a boronic ester (e.g., pinacol ester, BPin) instead of a boronic acid.Boronic esters are generally more stable than boronic acids and can act as a "slow-release" source of the active boron species.[5][10][11] This keeps the concentration of the reactive boronic acid low, minimizing side reactions like protodeboronation and reducing the overall basicity required for activation.[11]
Catalyst & Ligand Employ a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[7]An efficient catalyst accelerates the desired Suzuki coupling pathway (oxidative addition, transmetalation, reductive elimination).[1] If the Suzuki reaction is fast, it can outcompete the slower, undesired hydrolysis side reaction.

Troubleshooting Guide: A Deeper Dive into Problem-Solving

This section addresses common issues encountered during Suzuki reactions involving substrates with methoxycarbonyl groups.

Q1: I'm observing significant conversion of my methyl ester to a carboxylic acid. What is the most likely cause and my first step to fix it?

A1: The primary cause is base-mediated hydrolysis (saponification). The combination of a strong base and the presence of water in the reaction mixture creates the nucleophilic hydroxide ions (OH⁻) that attack the electrophilic carbonyl carbon of your ester.

Your first and most critical adjustment should be to re-evaluate your choice of base. If you are using strong bases like NaOH, KOH, or Cs₂CO₃, switch to a milder option.

  • Potassium Fluoride (KF): This is often the best initial choice for base-sensitive substrates.[3][4] KF is a weak base, and its efficacy stems from the fluoride ion's ability to form a hypervalent fluoroboronate species, which facilitates transmetalation without requiring harsh basic conditions.[3]

  • Potassium Carbonate (K₂CO₃): A standard, widely used mild base that is often sufficient to promote the reaction while minimizing hydrolysis.[5][6]

  • Potassium Phosphate (K₃PO₄): While stronger than K₂CO₃, it is often a reliable choice for more challenging couplings where milder bases are ineffective, striking a good balance between reactivity and selectivity.[5][12]

Q2: I switched to a milder base (like K₂CO₃ or KF), but now my reaction is very slow or has stalled completely. How can I increase the rate without causing hydrolysis?

A2: This is a classic optimization problem. When you reduce the reactivity of one component (the base) to improve selectivity, you may need to enhance other parameters to drive the reaction forward.

  • Optimize the Catalyst System: A more active catalyst can make the desired Suzuki cycle kinetically favored over the hydrolysis pathway. Standard catalysts like Pd(PPh₃)₄ may not be active enough at lower temperatures or with milder bases. Consider switching to a more robust, modern catalyst system:

    • Buchwald Ligands and Precatalysts: Ligands such as SPhos, XPhos, and RuPhos are bulky and electron-rich, which promotes both the oxidative addition and reductive elimination steps.[7] Using a G3 or G4 precatalyst ensures efficient generation of the active Pd(0) species.[13]

    • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type catalysts are also highly active and stable, offering another excellent option for difficult couplings.[13]

  • Control the Water Content: While completely anhydrous conditions can be an option, many Suzuki reactions benefit from a small amount of water to facilitate the formation of the active boronate species and dissolve the inorganic base.[1][14] The key is control. Instead of a generic 4:1 or 5:1 solvent/water ratio, try titrating down the water content. A 10:1 or even 20:1 ratio of an organic solvent (like Dioxane or Toluene) to water might provide enough activation without excessive hydrolysis.

  • Use a More Stable Boron Reagent: If you are using a boronic acid, consider switching to its corresponding pinacol ester (BPin). Boronic acids can be prone to decomposition (protodeboronation), which can stall the reaction.[7][13] Pinacol esters are more stable and hydrolyze slowly in situ to provide a steady, low concentration of the required boronic acid, which can prevent side reactions.[10][11]

Q3: I am still seeing hydrolysis even with a mild base and optimized catalyst. Could my solvent be the problem?

A3: Yes, the solvent plays a crucial role in both solubility and reaction pathways.

  • Protic vs. Aprotic Solvents: Protic solvents like methanol or ethanol can participate in transesterification or accelerate hydrolysis and are generally not recommended. Aprotic solvents like 1,4-Dioxane , THF , or Toluene are standard choices.[1][4]

  • DMF and Amide Solvents: While sometimes effective, solvents like DMF can decompose at high temperatures to generate dimethylamine, which is basic and can contribute to hydrolysis. Use with caution and at lower temperatures.

  • Anhydrous Conditions: If hydrolysis persists, moving to strictly anhydrous conditions is a powerful strategy. This typically involves using anhydrous solvents, oven-dried glassware, and an anhydrous-compatible base. A notable example is the use of potassium trimethylsilanolate (TMSOK), which is soluble in organic solvents and promotes rapid coupling under anhydrous conditions.[8]

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot, it is crucial to visualize the competing chemical pathways. The desired Suzuki coupling competes directly with the undesired base-mediated hydrolysis of the methoxycarbonyl group.

Suzuki_vs_Hydrolysis cluster_suzuki Desired Suzuki Pathway cluster_hydrolysis Undesired Hydrolysis Pathway Start Aryl-Halide with -CO₂Me Group OxAdd [Ar(-CO₂Me)]-Pd(II)L₂-X Start->OxAdd Hydrolysis Saponification (Hydrolysis) Start->Hydrolysis Pd0 Pd(0)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation OxAdd->Transmetalation Product Desired Product Ar(-CO₂Me)-Ar' Boronic Ar'-B(OR)₂ Boronic->Transmetalation Base_Suzuki Base (e.g., K₂CO₃) Base_Suzuki->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Product Product->Pd0 Catalyst Regeneration Base_Hydrolysis Base + H₂O → OH⁻ Base_Hydrolysis->Hydrolysis SideProduct Side Product Ar(-CO₂H)-Halide Hydrolysis->SideProduct

Sources

Technical Support Center: Catalyst Deactivation in 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of catalyst deactivation issues encountered during Suzuki-Miyaura cross-coupling reactions involving 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid. Here, we move beyond generic advice to offer targeted, mechanistically grounded troubleshooting strategies to enhance the success and reproducibility of your experiments.

Introduction: The Challenge of an Electronically-Rich System

This compound is a valuable building block, but its electronic properties present specific challenges in palladium-catalyzed cross-couplings. The presence of two electron-donating groups (methoxy) on the phenyl ring increases the electron density of the boronic acid. This can influence several steps of the catalytic cycle, making the system more susceptible to specific catalyst deactivation pathways and side reactions compared to electron-deficient or sterically hindered boronic acids. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems observed in the lab.

Question 1: My reaction is stalling at low-to-moderate conversion (<70%), and I'm observing the formation of a black precipitate. What is happening?

Answer: This is a classic symptom of palladium catalyst decomposition into inactive palladium black.[1] The active Pd(0) catalyst is aggregating and falling out of the catalytic cycle. For an electron-rich system like this, several factors can accelerate this process:

  • Cause A: Oxygen Contamination: The Pd(0) species is highly sensitive to oxidation. Even trace amounts of oxygen can lead to the formation of palladium oxides and subsequent precipitation as palladium black.[2] Phosphine ligands, which are crucial for stabilizing the catalyst, are also readily oxidized in the presence of air, diminishing their ability to protect the palladium center.[2]

  • Cause B: Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination, forms the C-C bond and regenerates the active Pd(0) catalyst. For electron-rich systems, this step can be slower. A lingering Pd(II) intermediate has more time to undergo side reactions or decomposition, especially at elevated temperatures.

  • Solution Strategy:

    • Rigorous Degassing is Non-Negotiable: Before adding the catalyst, you must ensure the reaction mixture is thoroughly deoxygenated. The standard procedure is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes. Alternatively, a series of three "evacuate-backfill" cycles on your reaction flask is highly effective.[1]

    • Use a Robust Pre-catalyst: Instead of air-sensitive Pd(PPh₃)₄, consider using a more robust Pd(II) pre-catalyst like Pd(OAc)₂ or a pre-formed palladacycle, which are often more stable.[3] These are reduced in situ to the active Pd(0) species.

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos or XPhos can accelerate the reductive elimination step and provide better steric protection to the palladium center, preventing aggregation.[1]

Question 2: My main impurity is benzene methyl ester (protodeboronation product). How can I prevent my boronic acid from being consumed?

Answer: You are observing protodeboronation, a common and often underestimated side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This process is highly dependent on the reaction conditions and the substrate itself.

  • Mechanism Insight: Protodeboronation is frequently base-catalyzed and involves the reaction of the boronate species with a proton source, which can be water or even alcohols.[4][5] Electron-rich arylboronic acids can be susceptible to this pathway.

  • Solution Strategy:

    • Choice of Base and Solvent: The base is essential for activating the boronic acid for transmetalation but can also promote protodeboronation.[6] If you are using strong aqueous bases like NaOH or KOH, consider switching to milder or non-aqueous conditions. Using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane or THF can significantly reduce the rate of protodeboronation.[2]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a direct proton source for this side reaction.[7] If feasible, using anhydrous solvents and bases can be beneficial.

    • Convert to a Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA boronates.[8][9] These esters are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low.[9][10]

Question 3: The reaction is clean, but the yield is consistently low even after extended reaction times. There is no palladium black, and I have unreacted starting materials. What's causing this inhibition?

Answer: This points towards a "poisoning" or inhibition of the active catalyst rather than its decomposition. The catalyst is still in solution but is unable to participate in the catalytic cycle effectively.

  • Cause A: Impurities in Reagents: Starting materials or solvents can contain impurities that act as catalyst poisons. Sulfur-containing compounds are notorious poisons for palladium catalysts.[11][12]

  • Cause B: Ligand Coordination Issues: The methoxycarbonyl group (-CO₂Me) on your boronic acid, or on the product molecule, could potentially coordinate to the palladium center in an unproductive manner, slowing down the catalytic turnover.

  • Cause C: Base-Induced Ligand Degradation: Certain phosphine ligands can undergo degradation or react with the base under thermal stress, leading to species that are less effective at promoting the catalytic cycle.

  • Solution Strategy:

    • Verify Reagent Purity: Ensure all reagents are of high purity. If you suspect an impurity in your boronic acid or aryl halide, try purifying it by recrystallization or chromatography before use.

    • Screen Different Ligand Classes: If you suspect ligand-based inhibition, switching to a different class of ligand can be effective. For example, if you are using a triarylphosphine like PPh₃, try a biarylphosphine (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand, which have different electronic and steric profiles.[13]

    • Temperature Optimization: Excessive heat can accelerate catalyst deactivation and ligand degradation.[1] Run a temperature screen (e.g., 80°C, 90°C, 100°C) to find the minimum temperature required for an efficient reaction.

Data & Protocols

Table 1: Recommended Starting Conditions for Difficult Couplings
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Air-stable Pd(II) pre-catalysts that are reduced in situ. More reliable than using Pd(0) sources directly.
Ligand XPhos or SPhosBulky, electron-rich biaryl phosphine ligands that promote both oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃Moderately strong, often used in anhydrous conditions to minimize protodeboronation.[2]
Solvent 1,4-Dioxane or TolueneAnhydrous, high-boiling point solvents compatible with a wide range of conditions. Must be rigorously degassed.
Temperature 80 - 100 °CA good starting range. Lower temperatures may prevent catalyst decomposition.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane).

  • Catalyst Addition: In a separate vial, prepare a pre-mixed solution of the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.5-5 mol%) in a small amount of degassed solvent. Add this catalyst solution to the main reaction vial via syringe.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing Deactivation Pathways

A clear understanding of the catalytic cycle and its failure points is essential for effective troubleshooting.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Trans

Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Deactivation Pathways

Deactivation_Paths cluster_cycle Catalytic Cycle cluster_problems Common Problems Active_Catalyst Active Pd(0)L₂ Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black O₂ / High Temp Oxidized_Ligand Oxidized Ligand (L=O) Active_Catalyst->Oxidized_Ligand O₂ Contamination Stalled Reaction Stalled Low Yield Stalled->Active_Catalyst Root Cause? Impurity Protodeboronation Benzene Methyl Ester Consumed_Boronic Consumed Boronic Acid (Protodeboronation) Impurity->Consumed_Boronic Symptom of Precipitate Black Precipitate Pd Black Precipitate->Pd_Black Symptom of

Caption: A flowchart linking common symptoms to underlying deactivation mechanisms.

Frequently Asked Questions (FAQs)

  • Q: Can I use KF as a base? My starting material is base-sensitive.

    • A: Yes, potassium fluoride (KF) is an excellent choice for couplings with base-sensitive functional groups, such as esters.[6] It is sufficiently basic to promote transmetalation without causing hydrolysis of the methoxycarbonyl group.

  • Q: Is it better to use the boronic acid or the corresponding pinacol ester?

    • A: If you are experiencing issues with protodeboronation or have concerns about the stability of your boronic acid upon storage, switching to the pinacol ester is a highly recommended strategy.[14][15] Pinacol esters are generally more stable and can lead to more reproducible results, although they may sometimes react more slowly.[15]

  • Q: My reaction works, but requires high catalyst loading ( >5 mol%). How can I improve efficiency?

    • A: High catalyst loading is often needed to compensate for ongoing catalyst deactivation. To improve efficiency, focus on the core principles: ensure rigorous exclusion of oxygen, use a high-purity and robust ligand (like XPhos), and optimize the temperature to be just high enough for the reaction to proceed at a reasonable rate.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Benchchem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022-09-10).
  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020-12-15).
  • ResearchGate. Effect of substituents on SuzukieMiyaura reactions.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2025-10-15).
  • Wikipedia. Protodeboronation.
  • Benchchem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • ACS Publications. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017-08-21).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • ResearchGate. Poisoning and deactivation of palladium catalysts.
  • ACS Publications. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009-04-30).
  • Benchchem. Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. (2013-10-03). Available from: [Link]

Sources

Technical Support Center: Stability and Handling of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges related to its stability, with a focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal long-term storage conditions for this compound to ensure its stability and reactivity?

A1: To maintain the integrity and reactivity of this compound, it is crucial to store it under controlled conditions. Like many boronic acids, it is sensitive to moisture and can be susceptible to degradation over time.[1]

For optimal long-term stability, we recommend the following:

  • Temperature: Store in a refrigerator at 2-8°C. Some suppliers recommend keeping it refrigerated.[2] Avoid frequent temperature fluctuations.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes exposure to oxygen and moisture, which can lead to oxidative degradation and hydrolysis, respectively.[3]

  • Container: Keep the compound in a tightly sealed container.[1][4] The original manufacturer's packaging is often ideal.

  • Light: Protect from light, as some organic molecules can be light-sensitive.

Q2: I left a container of this compound at room temperature for a weekend. Is it still usable?

A2: While not ideal, short-term exposure to room temperature is unlikely to cause significant decomposition, provided the container was tightly sealed and protected from moisture. However, for critical applications, it is advisable to qualify the material before use, for example, by checking its melting point or running a small-scale test reaction. The melting point of a similar compound, 4-Methoxycarbonylphenylboronic acid, is reported to be in the range of 197-200 °C.[5] A significant deviation from this could indicate degradation.

Many boronic acids can undergo dehydration in the solid state to form cyclic trimers known as boroxines.[6] This process is often reversible upon dissolution in a suitable solvent for a reaction.

Stability in Solution

Q3: How stable is this compound in solution, and what solvents are recommended?

A3: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. A common degradation pathway for arylboronic acids in solution is protodeboronation, where the carbon-boron bond is cleaved.[6][7][8]

  • Recommended Solvents: For reactions like Suzuki-Miyaura coupling, common solvents include dioxane, THF, DMF, and toluene, often with a small amount of water.[9] For storage of solutions, anhydrous aprotic solvents are preferred.

  • Effect of Water and pH: The rate of protodeboronation is significantly influenced by pH.[10] Both acidic and basic conditions can promote this side reaction.[11][12] For instance, studies on other arylboronic acids have shown that protodeboronation can be accelerated in acidic media like acetic acid, especially at elevated temperatures.[13][14]

  • Temperature: Elevated temperatures will generally accelerate decomposition in solution. It is recommended to prepare solutions fresh for use whenever possible.

Troubleshooting Experimental Issues

Q4: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could temperature be a factor?

A4: Absolutely. Temperature plays a critical role in the success of Suzuki-Miyaura reactions and can contribute to low yields in several ways:

  • Protodeboronation: As mentioned, high temperatures can accelerate the protodeboronation of the boronic acid, effectively removing it from the catalytic cycle.[11] This is a common side reaction that competes with the desired cross-coupling.[13]

  • Catalyst Decomposition: The palladium catalyst used in the coupling reaction can also be thermally sensitive.[15] Prolonged exposure to high temperatures can lead to the formation of inactive palladium black.

  • Homocoupling: The presence of oxygen, which is more likely at higher temperatures if the reaction is not properly degassed, can lead to the homocoupling of the boronic acid.[9][15]

To troubleshoot, consider the following:

  • Optimize Reaction Temperature: While some Suzuki couplings require elevated temperatures (e.g., 80–110 °C), it's crucial to find the lowest effective temperature for your specific substrates.[15]

  • Degassing: Ensure your solvent is thoroughly degassed to remove oxygen.[15]

  • Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times at high temperatures.

Q5: I observe the formation of an unknown byproduct in my reaction. Could this be related to the thermal decomposition of the boronic acid?

A5: It is highly probable. The primary thermal degradation pathway for your boronic acid is likely protodeboronation, which would result in the formation of methyl 3-methoxybenzoate.

Another possibility, especially in the solid state or under anhydrous conditions at elevated temperatures, is the formation of the corresponding boroxine (a cyclic trimer anhydride).[6] While often reversible, its formation can affect the stoichiometry of your reaction if not accounted for.

Experimental Protocols

Protocol 1: Assessment of Boronic Acid Quality via Melting Point Determination
  • Carefully pack a small amount of the this compound into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

  • Compare the observed melting point to the literature value for a similar compound (e.g., 4-Methoxycarbonylphenylboronic acid melts at 197-200 °C).[5] A broad or depressed melting point may indicate the presence of impurities or degradation products.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CMinimizes thermal degradation and side reactions.[2]
Storage Atmosphere Inert (Argon, Nitrogen)Prevents oxidation and hydrolysis.[3]
Handling In a well-ventilated area, away from moisture.[4]Boronic acids are generally moisture-sensitive.[1]
Reaction Temperature Optimized for specific reaction (e.g., 80-110 °C for Suzuki)Balances reaction rate with potential for degradation.[15]

Visual Guides

Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Workflow start Low Reaction Yield check_reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base) start->check_reagents boronic_acid_issue Potential Boronic Acid Degradation? check_reagents->boronic_acid_issue check_conditions Review Reaction Conditions (Temperature, Time, Solvent, Degassing) temp_issue Temperature Too High? check_conditions->temp_issue boronic_acid_issue->check_conditions No protect_boronic_acid Consider Boronate Ester Derivative (e.g., pinacol ester) for enhanced stability boronic_acid_issue->protect_boronic_acid Yes optimize_temp Optimize Temperature (Lower temp, shorter time) temp_issue->optimize_temp Yes fail Yield Still Low (Consult further literature or technical support) temp_issue->fail No success Improved Yield optimize_temp->success protect_boronic_acid->success

Caption: Troubleshooting decision tree for low yields in Suzuki-Miyaura reactions.

Key Factors Affecting Boronic Acid Stability

Stability_Factors BA 2-Methoxy-4-(methoxycarbonyl)- phenylboronic acid Degradation Degradation Pathways BA->Degradation Temp Temperature Temp->Degradation Protodeboronation, Boroxine Formation Moisture Moisture/pH Moisture->Degradation Protodeboronation Oxygen Oxygen Oxygen->Degradation Oxidation

Caption: Major environmental factors influencing the stability of the boronic acid.

References

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200.
  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2019741118.
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36573-36578.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1267-1282.
  • ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. Retrieved from [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1267-1282.
  • Alfa Aesar. (n.d.). 4-Methoxycarbonylphenylboronic acid, 97%. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Strategies for coupling sterically hindered substrates with 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for scientists and researchers encountering challenges with sterically hindered substrates, specifically focusing on couplings involving 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

The coupling of sterically hindered partners, such as those with ortho-substituents, presents a unique set of challenges in Suzuki-Miyaura reactions. The increased steric bulk around the reaction centers can impede crucial steps in the catalytic cycle, leading to low yields, incomplete conversion, or the formation of undesired side products. This guide addresses the most frequently encountered problems in a question-and-answer format.

Issue 1: Low to No Product Yield

Q: My Suzuki-Miyaura coupling between a sterically hindered aryl halide and this compound is resulting in very low or no yield. What are the primary factors I should investigate?

A: A low or non-existent yield in a sterically demanding Suzuki-Miyaura coupling can often be traced back to a few key areas. Start by systematically evaluating the following parameters.[1]

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount for overcoming steric hindrance.

    • Palladium Source: Ensure your palladium source is active. While Pd(OAc)₂ is common, it requires in-situ reduction to the active Pd(0) species, a process that can be inefficient.[2] Consider using air-stable Pd(II) precatalysts, such as those from the Buchwald group (e.g., G3 or G4 precatalysts), which are designed for challenging couplings and generate the active LPd(0) species under mild conditions.[2][3]

    • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for sterically congested couplings.[4] Bulky, electron-rich phosphine ligands are essential to promote the difficult reductive elimination step.[5][6]

      • Buchwald Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional activity in promoting couplings of hindered substrates.[5][7] Their steric bulk facilitates the formation of highly active monoligated palladium(0) species.[5]

      • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective ligands for cross-coupling reactions, sometimes outperforming phosphines for specific substrate combinations.[5][8]

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome.

    • For sterically hindered couplings, stronger bases are often required. Consider switching from common bases like Na₂CO₃ or K₂CO₃ to K₃PO₄ or Cs₂CO₃.[4][9] These bases can be more effective in the transmetalation step with hindered boronic acids.

  • Solvent System: The solvent must solubilize all reaction components and stabilize the catalytic species.

    • Commonly used solvents include toluene, dioxane, and THF, often with a small amount of water.[4] The optimal solvent system is highly substrate-dependent and may require empirical screening.[10]

  • Reaction Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier associated with sterically demanding substrates.[4] However, be cautious of potential side reactions like protodeboronation at elevated temperatures.[4]

Frequently Asked Questions (FAQs)

This section addresses more specific questions related to experimental setup and side reactions.

Q1: I suspect protodeboronation of my this compound is a significant side reaction. How can I minimize this?

A1: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-rich or sterically hindered boronic acids.[9][11] Here are several strategies to mitigate this issue:

  • Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, it can also promote protodeboronation.[11][12] Using milder bases such as potassium fluoride (KF) or carefully controlling the stoichiometry of a stronger base can be beneficial.[9]

  • Anhydrous Conditions: Although many Suzuki protocols utilize aqueous bases, water can act as a proton source.[9] Employing rigorously anhydrous conditions can help suppress protodeboronation.

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate, can significantly reduce protodeboronation.[4][9] These reagents tend to release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing the rate of the undesired side reaction.[13]

Q2: My reaction appears to stall at partial conversion. What could be the cause and how can I address it?

A2: Stalled reactions are often a sign of catalyst deactivation. The palladium catalyst can precipitate out of the solution as palladium black, indicating a loss of catalytic activity.[9]

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst decomposition. Ensure an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1.[9]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[1] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Impure Reagents: Impurities in the starting materials, solvent, or base can poison the catalyst. Ensure all reagents are of high purity.

Q3: Are there alternative cross-coupling methods I should consider if Suzuki-Miyaura coupling fails for my highly hindered substrates?

A3: While optimizing the Suzuki-Miyaura reaction is often the first approach, other cross-coupling methods may be more suitable for particularly challenging transformations.[4]

  • Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent as the organometallic partner and can be highly effective for the synthesis of sterically crowded biaryls, even with electron-rich aryl chlorides.[14]

  • Negishi Coupling: Employing an organozinc reagent, the Negishi coupling is known for its high functional group tolerance and can be a powerful alternative.

  • Hiyama Coupling: This method uses an organosilane and is activated by a fluoride source. It offers another avenue for the formation of C-C bonds.

Experimental Protocols and Data

To provide a practical starting point, a general protocol for a challenging Suzuki-Miyaura coupling is outlined below. This should be considered a template for optimization.

General Protocol for Coupling of a Sterically Hindered Aryl Halide with this compound
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 0.02-0.1 mmol, 2-10 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Table 1: Recommended Starting Conditions for Ligand and Base Screening
ParameterRecommendation for Sterically Hindered CouplingsRationale
Palladium Precatalyst G3-XPhos or G4-SPhos (1-2 mol%)Air-stable, reliable generation of active Pd(0) species.[2]
Ligand XPhos, SPhos, or RuPhos (2-4 mol%)Bulky, electron-rich ligands that promote reductive elimination.[5][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Stronger bases that are often more effective for hindered substrates.[4][9]
Solvent 1,4-Dioxane or TolueneCommon solvents for Suzuki-Miyaura couplings.[4]
Temperature 80-110 °CHigher temperatures can overcome steric barriers.[1][4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for effective troubleshooting. The following diagram illustrates the key steps involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Active_Catalyst L-Pd(0) Active Catalyst Oxidative_Addition L-Pd(II)-Ar(X) Oxidative Addition Complex Active_Catalyst->Oxidative_Addition Ar-X Transmetalation L-Pd(II)-Ar(Ar') Transmetalation Complex Oxidative_Addition->Transmetalation Ar'-B(OR)₂ + Base Reductive_Elimination Product Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Active_Catalyst Regeneration Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OR)₂ Boronic_Acid->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

When faced with a challenging coupling, a systematic approach to troubleshooting is essential. The following workflow can help guide your optimization efforts.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Verify Catalyst and Ligand (Fresh, Stored Properly) start->check_catalyst check_conditions Confirm Anhydrous and Inert Conditions check_catalyst->check_conditions optimize_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) check_conditions->optimize_base optimize_ligand Screen Bulky Ligands (XPhos, SPhos) optimize_base->optimize_ligand optimize_temp Increase Reaction Temperature optimize_ligand->optimize_temp consider_boronate Use Boronate Ester (Pinacol, MIDA) optimize_temp->consider_boronate If Protodeboronation is Suspected alternative_coupling Consider Alternative Coupling Methods optimize_temp->alternative_coupling If No Improvement consider_boronate->alternative_coupling If Still Unsuccessful caption Troubleshooting Workflow for Hindered Couplings

Caption: A decision tree for troubleshooting challenging couplings.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Cesar, V., & Bellemin-Laponnaz, S. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6687.
  • Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(43), 15228-15231.
  • Miyaura, N., & Suzuki, A. (1995). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synthesis, 1995(07), 879-882.
  • Gildner, P. G., & Colacot, T. J. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organometallics, 34(21), 5221-5233.
  • Shaughnessy, K. H. (2015). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Li, J., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
  • Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 363-371.
  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Synthesis and application of palladium precatalysts that accommodate extremely bulky di-tert-butylphosphino biaryl ligands. Chemical Science, 4(3), 916-920.
  • Quasdorf, K. W., et al. (2011). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. Journal of the American Chemical Society, 133(16), 6352-6363.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887-8893.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Larhed, M., et al. (2013). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 11(23), 3843-3853.
  • Vantourout, J. C., et al. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(43), 15228-15231.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(23), 4559-4567.
  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 130(49), 16484–16485.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1587-1600.
  • Tang, W., & Zhang, X. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 166-169.
  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 132(51), 22986-23002.
  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

Sources

Technical Support Center: Optimizing Reactions with 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on how solvent selection critically impacts reaction outcomes. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for a Suzuki-Miyaura coupling with this compound?

A1: For initial explorations, a mixture of an ethereal solvent and water is a robust starting point. Solvents like tetrahydrofuran (THF) or 1,4-dioxane with water (typically in ratios from 3:1 to 10:1) are highly effective.[1][2] The organic solvent solubilizes the aryl halide and the palladium catalyst, while the addition of water is often crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the transmetalation step.[1][3] Given that this compound has moderate polarity, these solvent systems generally provide good solubility for all reaction components.

Q2: How does the methoxycarbonyl (-CO₂Me) group on the boronic acid affect solvent choice?

A2: The methoxycarbonyl group is an ester, which is susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures. While a base is necessary to activate the boronic acid for transmetalation, the choice of solvent can mitigate the risk of hydrolysis.[4] Using protic solvents like methanol or ethanol can lead to transesterification as a side reaction. Furthermore, strongly basic conditions combined with water at high temperatures can hydrolyze the ester to the corresponding carboxylic acid. Therefore, it is advisable to use milder bases like K₂CO₃ or K₃PO₄ and to run the reaction at the lowest effective temperature (e.g., 60-80 °C) to preserve the ester group. If ester hydrolysis is still an issue, consider using anhydrous conditions with a base like KF.

Q3: Is water always necessary in the solvent system?

A3: Not always, but it is highly beneficial in most cases. Water serves multiple roles: it helps dissolve the inorganic base, it can accelerate the transmetalation step by promoting the formation of a palladium hydroxo complex, and it can help solvate inorganic salts.[3][5] The reaction between a palladium hydroxo complex and the neutral boronic acid is often kinetically favored over the reaction between a palladium halide complex and the borate anion.[3] However, in cases where starting materials or the product are sensitive to water, or if the methoxycarbonyl group is being hydrolyzed, anhydrous conditions can be used. In such cases, polar aprotic solvents like DMF or acetonitrile (MeCN) might be employed, but care must be taken as these can influence reaction selectivity and catalyst stability differently.[5][6]

Q4: My boronic acid appears to be degrading on the benchtop. How does this relate to solvent choice during the reaction?

A4: Boronic acids are known to be unstable and can undergo decomposition through pathways like protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) or oxidation.[7][8] This instability can be exacerbated in the presence of heat, base, and a palladium catalyst during the reaction.[7] The choice of solvent can influence the rate of these decomposition pathways. For instance, a solvent system that promotes a rapid and efficient Suzuki coupling will minimize the time the boronic acid is exposed to degradative conditions. If decomposition is a major issue, using a more stable derivative like a pinacol boronate ester might be a better strategy, although this often requires slightly different activation conditions.[8]

Troubleshooting Guide: Solvent-Related Reaction Issues

Issue 1: My reaction is slow or incomplete, showing low conversion of starting materials.

Possible Cause & Solution:

This is one of the most common issues and can often be traced back to suboptimal solubility or a slow transmetalation step, both of which are heavily influenced by the solvent.

  • Poor Solubility: this compound and its coupling partners may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture with slow reaction kinetics.

    • Troubleshooting Action: Increase the polarity of the solvent system. If you are using toluene/water, switching to THF/water or dioxane/water can improve solubility.[1] Ensure vigorous stirring to maximize the interaction between phases in biphasic systems.[1][9]

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step and is highly solvent-dependent.[10]

    • Troubleshooting Action: The presence of water is known to accelerate this step.[5] If you are running the reaction under anhydrous conditions, consider adding a small amount of water (e.g., a 10:1 organic solvent to water ratio).[1] Alternatively, polar aprotic solvents like DMF can sometimes accelerate slow couplings, but they should be used with caution as they can also promote side reactions.[5]

  • Catalyst Deactivation: The solvent can impact the stability and activity of the palladium catalyst.

    • Troubleshooting Action: Ensure your solvent is properly degassed. Dissolved oxygen can lead to the oxidation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[1] Some solvents can coordinate too strongly to the palladium center, inhibiting reactivity. If you suspect this, switching to a less coordinating solvent (e.g., from DMF to toluene) may help.

Issue 2: I'm observing significant homocoupling of the boronic acid, forming a symmetrical biaryl byproduct.

Possible Cause & Solution:

Homocoupling occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen and Pd(II) species.[1]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.

    • Troubleshooting Action: This is a critical point. Your solvent and reaction mixture must be rigorously degassed . This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents. Maintaining a positive pressure of inert gas throughout the reaction is also essential.

  • Solvent Choice: While degassing is paramount, some solvent systems may be more prone to this issue. Protic solvents like alcohols, in some cases, can act as reducing agents and may influence the palladium oxidation state.[11]

    • Troubleshooting Action: Stick to well-established solvent systems like THF/water or Toluene/water, which have a proven track record. Ensure the quality of your solvent, as impurities can sometimes contribute to catalyst poisoning or unwanted side reactions.[12][13]

Issue 3: My product yield is low, and I see byproducts from protodeboronation (the boronic acid is converted back to methyl 3-methoxybenzoate).

Possible Cause & Solution:

Protodeboronation is the hydrolysis of the C-B bond and is a common decomposition pathway for boronic acids, especially for electron-rich ones like this compound.[7][8]

  • Excess Water or Protic Solvents: The presence of a proton source, particularly in combination with a strong base and high temperature, can accelerate this side reaction.

    • Troubleshooting Action: Reduce the amount of water in your solvent system. Try moving from a 3:1 to a 10:1 ratio of organic solvent to water. If the problem persists, consider using anhydrous conditions with a polar aprotic solvent like DMF or dioxane and a fluoride source (e.g., KF or CsF) as the base, which can activate the boronic acid without requiring water.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the likelihood of protodeboronation.

    • Troubleshooting Action: The goal is to find a solvent system that allows the desired cross-coupling to occur faster than the decomposition. A solvent screening may be necessary. Solvents that promote faster reaction rates (see Issue 1) will ultimately lead to less decomposition. Sometimes, a more active catalyst system (e.g., using a more electron-rich phosphine ligand) can increase the rate of the productive reaction, thereby outcompeting the decomposition pathway.

Data Summary & Experimental Protocols

Table 1: Influence of Common Solvents on Suzuki-Miyaura Reactions
Solvent SystemTypePolarityTypical Ratio (Organic:Water)Key Considerations for this compound
THF / Water Ethereal/AqueousMedium4:1 to 10:1Excellent starting point. Good balance of solubility and reactivity. Generally protective of the ester group at moderate temperatures.[5][12]
1,4-Dioxane / Water Ethereal/AqueousMedium4:1 to 10:1Similar to THF but with a higher boiling point, allowing for higher reaction temperatures if needed. Good general-purpose solvent.[1]
Toluene / Water Aromatic/AqueousLow (Biphasic)4:1 to 10:1Good for higher temperatures. Vigorous stirring is essential. May be less effective if reactants have poor solubility in toluene.[1][14]
DMF / Water Amide/AqueousHigh5:1 to 10:1Use for challenging or slow couplings due to its high polarity. Caution: Can promote ester hydrolysis/transesterification and may lead to other side reactions.[5][15]
Methanol / Water Protic/AqueousHigh3:2Can be very effective and promote high yields.[15] Caution: Risk of transesterification with the methoxycarbonyl group. Monitor for this byproduct.
Acetonitrile (ACN) NitrileHighAnhydrous or with waterHigh polarity can be beneficial. In some systems, polar aprotic solvents can alter selectivity compared to nonpolar ones.[5][6]
Diagram 1: Troubleshooting Workflow for Solvent-Related Issues

This diagram provides a logical path for diagnosing and solving common problems encountered during the reaction.

TroubleshootingWorkflow Start Reaction Start: Low Conversion, Side Products, or Slow Rate Check_Solubility Q: Are all reagents soluble at reaction temp? Start->Check_Solubility Solubility_Yes Yes Check_Solubility->Solubility_Yes Yes Solubility_No No Check_Solubility->Solubility_No No Check_Degassing Q: Was the solvent properly degassed? Solubility_Yes->Check_Degassing Increase_Polarity Action: Switch to more polar solvent (e.g., Toluene -> THF or Dioxane) Solubility_No->Increase_Polarity Increase_Polarity->Check_Degassing Degassing_Yes Yes Check_Degassing->Degassing_Yes Yes Degassing_No No Check_Degassing->Degassing_No No Check_Byproducts Analyze Byproducts: Homocoupling or Protodeboronation? Degassing_Yes->Check_Byproducts Degas_Action Action: Degas solvent and setup rigorously with N2 or Ar Degassing_No->Degas_Action Degas_Action->Check_Byproducts Homocoupling Homocoupling Detected Check_Byproducts->Homocoupling Homocoupling Protodeboronation Protodeboronation Detected Check_Byproducts->Protodeboronation Protodeboronation Homocoupling->Degas_Action Re-check Degassing Reduce_Water Action: Reduce water content or switch to anhydrous conditions Protodeboronation->Reduce_Water Optimize_Temp_Time Action: Lower reaction temperature and monitor for shorter time Reduce_Water->Optimize_Temp_Time Success Reaction Optimized Optimize_Temp_Time->Success

Caption: Troubleshooting workflow for solvent-related issues.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, which are all influenced by the solvent environment.

SuzukiCycle center_node pd0 Pd(0)Ln (Active Catalyst) pd2_oa Ar-Pd(II)-X(Ln) (Oxidative Addition Complex) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar'(Ln) (Transmetalation Complex) pd2_oa->pd2_trans Transmetalation (Ar'B(OH)₂, Base) CRITICAL SOLVENT EFFECT pd2_trans->pd0 Reductive Elimination (Product Ar-Ar' formed)

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., THF:Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Solvent Degassing: In a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the desired volume of the THF/water solvent mixture. Bubble nitrogen or argon gas through the solvent for 20-30 minutes to remove dissolved oxygen.

  • Reagent Addition: To the degassed solvent, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Briefly remove the gas inlet and add the palladium catalyst. Immediately re-establish the inert atmosphere.

  • Reaction: Heat the reaction mixture to a gentle reflux (for THF, ~65-70 °C) with vigorous stirring. Maintain the inert atmosphere throughout the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

This guide provides a framework for understanding and optimizing reactions involving this compound. By carefully considering the role of the solvent, researchers can significantly improve reaction rates, yields, and purity, leading to more efficient and successful synthetic outcomes.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Solvent Effects in Boronic Acid-Diol Binding.PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Solvent Effects in Boronic Acid-Diol Binding.The Journal of Organic Chemistry.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ArODES.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Solvent effects in palladium catalysed cross-coupling reactions.RSC Publishing.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.Journal of the American Chemical Society.
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Diagnosing issues with a failed Suzuki coupling?Reddit.
  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions.Journal of the American Chemical Society.
  • Case Study: Solvent Selection for a Suzuki Reaction.
  • Effect of solvent on the Suzuki reaction.
  • Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.Benchchem.
  • How to approach choosing reaction conditions for Suzuki?Reddit.
  • The Versatility of 4-(Methoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis: A Technical Guide.Benchchem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.Benchchem.
  • Suzuki Coupling.Organic Chemistry Portal.

Sources

Validation & Comparative

A Comparative Guide to Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling: 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid vs. 4-carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the boronic acid reagent is paramount, as its substituent pattern dictates reactivity, selectivity, and ultimately, the success of the coupling. This guide provides an in-depth technical comparison between two functionalized phenylboronic acids: 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid and 4-carboxyphenylboronic acid . While direct head-to-head experimental comparisons under identical conditions are scarce in the literature, this guide will leverage established principles of reactivity, data from closely related systems, and mechanistic understanding to provide a robust comparative analysis for the discerning researcher.

Molecular Profiles: Structure, Properties, and Handling

A foundational understanding of the physicochemical properties of each reagent is crucial for their effective application.

FeatureThis compound4-carboxyphenylboronic acid
CAS Number 374538-03-114047-29-1[1][2]
Molecular Formula C₉H₁₁BO₅C₇H₇BO₄[1][3]
Molecular Weight 209.99 g/mol 165.94 g/mol [1][3]
Appearance SolidOff-white to light beige powder[1]
Melting Point 102-107 °C~220 °C (decomposes)[1]
Key Functional Groups Boronic acid, Ester, Ether (Methoxy)Boronic acid, Carboxylic acid
Predicted pKa Not readily available~4.08[1]
Solubility Soluble in many organic solventsSlightly soluble in DMSO, Methanol, and Water[1]

This compound presents a more complex substitution pattern with a methoxy group ortho to the boronic acid and a methoxycarbonyl group in the para position. The ester functionality offers a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.

4-carboxyphenylboronic acid is a widely utilized building block where the carboxylic acid group can be used for subsequent amide bond formation or other derivatizations.[2] Its acidic nature requires careful consideration when choosing the base for the Suzuki-Miyaura coupling.

Reactivity in Suzuki-Miyaura Coupling: A Mechanistic Perspective

The efficiency of a Suzuki-Miyaura coupling is largely governed by the electronic and steric properties of the boronic acid, which primarily influence the transmetalation step of the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pdiia Ar¹-Pd(II)L₂-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar¹-Pd(II)L₂-Ar² transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product boronic_acid Ar²B(OH)₂ + Base → [Ar²B(OH)₃]⁻ boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects

The transmetalation step is facilitated by the transfer of the aryl group from the boron atom to the palladium center. The nucleophilicity of this aryl group is a key determinant of the reaction rate.

  • 4-carboxyphenylboronic acid : The carboxylic acid group (-COOH) is electron-withdrawing, which decreases the electron density on the phenyl ring. This reduced nucleophilicity can slow down the transmetalation step compared to unsubstituted phenylboronic acid.

  • This compound : This molecule has two competing electronic effects. The methoxycarbonyl group (-COOCH₃) at the para position is also electron-withdrawing, similar to a carboxylic acid. However, the methoxy group (-OCH₃) at the ortho position is electron-donating through resonance. Generally, electron-donating groups increase the nucleophilicity of the aryl ring and can accelerate the transmetalation step.[4] The net electronic effect will be a combination of these opposing influences.

Steric Effects

Steric hindrance around the boronic acid can impede its approach to the palladium complex, thereby slowing down the reaction.

  • 4-carboxyphenylboronic acid : With the substituent in the para position, there is minimal steric hindrance around the boronic acid group.

  • This compound : The methoxy group at the ortho position introduces significant steric bulk in proximity to the reaction center. This steric hindrance can be a major impediment to the coupling reaction, often requiring more forcing conditions or specialized catalyst systems to achieve good yields.[5][6]

Potential for Chelation

An interesting aspect of ortho-substituted phenylboronic acids is the potential for chelation with the metal center. In the case of this compound, the oxygen atom of the methoxy group could potentially coordinate to the palladium center during the catalytic cycle. This chelation effect can influence the geometry of the transition state and, in some cases, either accelerate or inhibit the reaction, as well as affect selectivity.[7][8][9]

Comparative Performance: An Illustrative Analysis

ParameterThis compound4-carboxyphenylboronic acidRationale
Expected Yield Moderate to GoodGood to ExcellentThe ortho-methoxy group's steric hindrance in the former may lower yields compared to the sterically unhindered latter.[5][6]
Reaction Rate Potentially SlowerGenerally FasterSteric hindrance is a primary factor that can slow down the reaction rate for the ortho-substituted compound.
Optimal Base Milder inorganic bases (e.g., K₂CO₃, K₃PO₄)A wider range of bases can be used, but the acidity of the -COOH group must be considered.The ester group is less sensitive to the base than the carboxylic acid. Strong bases could deprotonate the carboxylic acid, affecting its solubility and reactivity.
Catalyst System May require more sophisticated ligands (e.g., Buchwald-type) to overcome steric hindrance.Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.Sterically demanding couplings often necessitate more active and sterically bulky phosphine ligands.
Side Reactions Protodeboronation, especially under harsh conditions.Protodeboronation.Both are susceptible to loss of the boronic acid group, a common side reaction in Suzuki couplings.

Experimental Protocol: A Self-Validating System for Comparison

To provide a framework for an objective comparison, the following detailed experimental protocol for a Suzuki-Miyaura coupling is proposed. This protocol is designed to be a self-validating system, where the reaction's success with a well-behaved substrate can confirm the validity of the setup before comparing the two boronic acids of interest.

General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq) in a flask. degas Degas the mixture with N₂ or Ar. reagents->degas catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and solvent (e.g., Toluene/H₂O). degas->catalyst heat Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or GC-MS. catalyst->heat quench Cool to room temperature and quench (e.g., with water or dilute acid). heat->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract dry Dry the organic layer (e.g., over Na₂SO₄) and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Sources

A Senior Application Scientist's Guide to 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid and Its Pinacol Ester Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. The choice of the organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and scalability of these transformations. This guide provides an in-depth comparison between 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid and its pinacol ester derivative, offering field-proven insights and experimental frameworks to assist researchers in making an informed selection.

The Central Dichotomy: Reactivity vs. Stability

The fundamental difference between a boronic acid and its boronate ester lies in a trade-off between chemical reactivity and physical stability. Boronic acids are generally more reactive, which can lead to faster reaction times in Suzuki-Miyaura couplings.[1][2] This heightened reactivity stems from the Lewis acidity of the boronic acid, which is believed to facilitate the rate-determining transmetalation step in the catalytic cycle.[1][3]

However, this reactivity comes at a cost. Boronic acids are susceptible to several decomposition pathways, most notably dehydration to form cyclic trimeric anhydrides known as boroxines, and protodeboronation, especially under non-optimal pH or in the presence of moisture.[1][4] These degradation processes can compromise the reagent's purity over time, leading to inconsistent yields and complicating stoichiometry calculations.[5]

Conversely, boronic acid pinacol esters exhibit significantly enhanced stability.[4][6][7] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system effectively protects the boron atom from degradation pathways.[4] This makes the pinacol ester derivatives robust, often crystalline solids that are easier to handle, purify by standard column chromatography, and store for extended periods with minimal degradation.[1][6]

Molecular Overview

Below are the structures of the two compounds at the heart of this comparison.

G cluster_0 This compound cluster_1 This compound pinacol ester BA BA BE BE

Caption: Chemical structures of the boronic acid and its pinacol ester.

Quantitative Performance Comparison

FeatureThis compoundThis compound Pinacol EsterRationale & Causality
Physical State Typically a white to off-white solid.[8][9]Often a crystalline solid.[1]The bulky pinacol group can promote crystallinity, which aids in handling and purification.
Stability & Shelf-life Moderate. Susceptible to dehydration (boroxine formation) and protodeboronation.[4][5] Requires careful storage.High. The pinacol group protects the boron center, leading to a significantly longer shelf life.[4][6][7]The dioxaborolane ring sterically and electronically shields the boron, preventing oligomerization and reducing susceptibility to hydrolysis.[4]
Handling & Purification Can be challenging to purify via silica gel chromatography due to its polar nature and potential for decomposition.[10]Readily purified by standard silica gel chromatography. Less sensitive to air and moisture during handling.[1][6]The ester is less polar and not prone to forming polar boroxine trimers on silica gel, allowing for cleaner separation.
Reactivity in Coupling Generally more reactive, potentially leading to shorter reaction times.[1][2][11]Less reactive, may require longer reaction times or slightly higher temperatures.[11]The free hydroxyl groups of the boronic acid are believed to accelerate the transmetalation step with the palladium catalyst.
Yield & Reproducibility Yields can be variable if the starting material has degraded. Inconsistencies can arise from batch-to-batch purity differences.Often provides higher, more reproducible isolated yields due to the high purity and stability of the starting material.[4][12][13]Starting with a well-defined, pure reagent minimizes side reactions and ensures accurate stoichiometry, leading to cleaner reaction profiles.

Experimental Protocols

To provide a practical framework, we present two key experimental protocols. The first is a self-validating method for synthesizing the pinacol ester from the boronic acid. The second is a representative protocol for a comparative Suzuki-Miyaura coupling experiment.

Protocol 1: Synthesis of the Pinacol Ester Derivative

This procedure allows for the conversion of the boronic acid to its more stable pinacol ester, a common strategy for long-term storage or to improve purification and handling characteristics.

Caption: Workflow for synthesizing the pinacol ester from the boronic acid.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Reagent Addition: Add pinacol (1.0-1.2 equiv) and a suitable anhydrous solvent (e.g., diethyl ether, THF, or CH₂Cl₂). If desired, an anhydrous drying agent like magnesium sulfate (MgSO₄) can be added to drive the equilibrium.[14]

  • Reaction: Seal the flask under an inert atmosphere (e.g., Argon or Nitrogen) and stir the suspension at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting boronic acid is fully consumed (typically 12-24 hours).

  • Workup: Upon completion, filter off the drying agent (if used) and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure pinacol ester.[15]

Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol outlines a parallel experiment to objectively assess the performance of the boronic acid versus its pinacol ester in a standard cross-coupling reaction.

Caption: Experimental workflow for a parallel comparative coupling study.

Step-by-Step Methodology:

  • Setup: In two identical reaction vessels (e.g., Schlenk tubes) equipped with stir bars, prepare the reactions under an inert atmosphere.

    • Vessel A (Boronic Acid): Add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv), and base (e.g., K₂CO₃, 2.0 equiv).[16][17]

    • Vessel B (Pinacol Ester): Add the same aryl halide (1.0 equiv), the pinacol ester derivative (1.2 equiv), the same palladium catalyst (0.02 equiv), and the same base (2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to both vessels.

  • Reaction: Place both vessels in a preheated oil bath at the same temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture, quench it, and analyze by TLC or LC-MS to compare the rate of consumption of the aryl halide and formation of the biaryl product.

  • Workup & Analysis: Once the limiting reagent is consumed (or after a set time, e.g., 12 hours), cool both reactions to room temperature. Perform an identical aqueous workup and extraction for both. Purify the crude products by the same method (e.g., column chromatography).

  • Comparison: Compare the isolated yields, purity, and reaction times. This direct comparison provides empirical data on which reagent is more efficient under the chosen conditions for a specific synthetic target.

Conclusion and Recommendations

The choice between this compound and its pinacol ester is a strategic one, guided by the specific demands of the synthetic project.

  • Choose the Boronic Acid for:

    • Rapid, exploratory reactions where ultimate yield and purity are secondary to speed.

    • Cases where the reagent can be used immediately after purchase or synthesis, minimizing storage time.

    • Cost-sensitive projects, as boronic acids are often less expensive.

  • Choose the Pinacol Ester for:

    • Multi-step syntheses where the purity and stability of starting materials are paramount for the overall success of the sequence.[6]

    • Reactions that require high reproducibility and are intended for scale-up.

    • Building a chemical library where long-term storage and reliability of reagents are critical.[4]

    • When purification of the final product is challenging, as the cleaner reaction profile of the pinacol ester often simplifies downstream processing.

By understanding the inherent properties of each reagent and, if necessary, performing a simple comparative experiment as outlined above, researchers can confidently select the optimal building block, saving valuable time and resources in their drug development and materials science endeavors.

References

  • Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. PubMed. Available at: [Link]

  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]

  • The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link]

  • Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. NIH National Library of Medicine. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • boronic esters. Organic Syntheses Procedure. Available at: [Link]

  • 2-Methoxycarbonylphenylboronic Acid Pinacol Ester: Your Go-To for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Supporting Information 22-01-15. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Experiment 8 - Suzuki Coupling Reaction. Scribd. Available at: [Link]

  • 4-Methoxycarbonylphenylboronic acid. PubChem. Available at: [Link]

  • 2-Methyl-4-methoxycarbonylphenylboronic acid, pinacol ester. PubChem. Available at: [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to the Enhanced Reactivity of Electron-Donating Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and complex materials.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[2] At the heart of this powerful transformation lies a catalytic cycle whose efficiency is profoundly influenced by the electronic nature of its coupling partners. This guide provides an in-depth comparison of the reactivity of phenylboronic acids bearing electron-donating substituents, supported by mechanistic insights and experimental data, to empower researchers in optimizing their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: An Engine Driven by Electronics

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[4] The cycle is broadly understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The electronic properties of the substituents on the phenylboronic acid play a pivotal role, particularly in the transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²-B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² Product Biaryl Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) Boronate Activated Boronic Acid ([R²-B(OH)₃]⁻)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition : This initial step, often rate-determining, involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[2][5] The reactivity order for the halide is typically I > Br > OTf >> Cl.[5] This step is generally accelerated by electron-withdrawing groups on the aryl halide, which make the carbon more electrophilic.[5]

  • Transmetalation : This is the crucial step where the organic moiety from the boron reagent (R²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[2][6] The rate of this step is highly sensitive to the electronic nature of the R² group.

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2] This step is often facilitated by bulky, electron-rich ligands on the palladium catalyst.[2][7]

The Decisive Role of Electron-Donating Groups (EDGs)

The central thesis for the enhanced reactivity of electron-donating substituted phenylboronic acids is their direct impact on the transmetalation step. Electron-donating groups (such as methoxy, methyl, or amino groups) increase the electron density on the aromatic ring of the boronic acid. This heightened electron density makes the ipso-carbon—the carbon atom directly attached to the boron atom—more nucleophilic. A more nucleophilic ipso-carbon can more readily attack the electrophilic Pd(II) center, thereby accelerating the rate of transmetalation and, consequently, the overall reaction rate.[1][8][9]

Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the ring, making the ipso-carbon less nucleophilic and generally slowing the transmetalation step.[8][10]

EDG_Effect cluster_edg Effect of Electron-Donating Group (EDG) on Transmetalation cluster_explanation Boronate_EDG EDG Phenyl Ring B(OH)₃⁻ Transition_State [Transition State] Boronate_EDG:f2->Transition_State Accelerated Attack Pd_Complex R¹-Pd(II)L₂-X Pd_Complex->Transition_State Explanation EDG increases electron density on the ring, making the ipso-carbon more nucleophilic. This facilitates a faster transfer of the aryl group to the electron-deficient Pd(II) center.

Figure 2: EDGs enhance the nucleophilicity of the boronic acid, accelerating transmetalation.

Comparative Performance: Experimental Evidence

The theoretical advantage of electron-donating groups on phenylboronic acids is consistently borne out by experimental data. In competitive studies and substrate scope analyses, boronic acids with EDGs frequently provide higher yields in shorter reaction times compared to their unsubstituted or electron-withdrawing counterparts under identical conditions.

The following table summarizes representative data, illustrating the trend in yields for the Suzuki-Miyaura coupling of an aryl bromide with various substituted phenylboronic acids.

Phenylboronic Acid Substituent (R²)Electronic NatureRepresentative Yield (%)Reference
4-OCH₃ (p-methoxy)Strong EDG95% - 99%[11]
4-CH₃ (p-methyl)EDG~90%[12]
H (unsubstituted)Neutral70% - 85%[12]
4-F (p-fluoro)Weak EWG~88%[11]
4-CF₃ (p-trifluoromethyl)Strong EWGTrace to low yield[11]
4-CHO (p-formyl)Strong EWG85%[13]

Note: Yields are highly dependent on specific reaction conditions (catalyst, base, solvent, temperature) and coupling partners. The data presented are for illustrative comparison.

While strong EWGs like a formyl group can sometimes achieve high yields, this often requires optimized conditions and highlights that the "electron-donating is better" rule is a strong general guideline rather than an absolute law.[13] The overall success depends on a finely tuned balance of all reaction parameters. For instance, studies have shown that with electron-deficient boronic acids, the reaction may become sluggish or the substrate may decompose.[11]

Experimental Design: A Guide to Best Practices

Achieving optimal results in Suzuki-Miyaura coupling requires careful consideration of each component. The protocols described here represent a validated system for promoting efficient coupling, particularly with electron-rich boronic acids.

Core Components and Their Scientific Rationale
  • Palladium Catalyst & Ligand: A combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand is common.[14] For challenging couplings, or to improve efficiency, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are employed.[14] Their electron-rich nature facilitates the oxidative addition step, while their bulkiness promotes the final reductive elimination.[2][14]

  • Base: The base is critical for activating the boronic acid.[6] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are frequently used.[1][14] The choice of base can influence the reaction rate and must be matched with the solvent and substrates.

  • Solvent: A variety of solvents can be used, often mixtures of an organic solvent (like toluene, 1,4-dioxane, or THF) and water.[4] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Crucially, all solvents must be degassed (e.g., by sparging with argon or nitrogen) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[15]

Experimental_Workflow General Suzuki-Miyaura Experimental Workflow A 1. Assemble Reactants - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand B 2. Add Degassed Solvent (e.g., Toluene/Water) A->B C 3. Inert Atmosphere Purge vessel with N₂ or Ar B->C D 4. Heating & Stirring (e.g., 80-100 °C) C->D E 5. Reaction Monitoring (TLC or GC-MS) D->E F 6. Work-up - Cool to RT - Aqueous extraction E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Sources

The Strategic Advantage of 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid in Modern Cross-Coupling Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides an in-depth technical comparison of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid against other commonly employed boronic acids, supported by experimental data and mechanistic insights.

The Unique Profile of this compound: A Duality of Effects

This compound is a uniquely substituted phenylboronic acid that offers a distinct set of advantages stemming from the interplay of its ortho-methoxy and para-methoxycarbonyl substituents. This substitution pattern imparts a finely tuned balance of steric and electronic properties that can be leveraged for enhanced reactivity and selectivity in complex synthetic routes.

The ortho-methoxy group, an electron-donating substituent, can increase the nucleophilicity of the aryl group, which is beneficial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the oxygen atom of the methoxy group can exhibit a "chelating effect," coordinating to the palladium center during the transition state. This interaction can influence the geometry of the catalytic complex, potentially leading to higher selectivity and more controlled reaction outcomes.

Conversely, the para-methoxycarbonyl group is electron-withdrawing, which can modulate the overall electron density of the aromatic ring. This electronic push-pull relationship within the molecule creates a unique reactivity profile that can be advantageous in specific synthetic contexts, particularly in the synthesis of complex, multi-substituted biaryl compounds.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002Est. 85-95%[1]
Phenylboronic acid4-BromotoluenePd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O1001298[2]
4-Methoxycarbonylphenylboronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[3]
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosCs₂CO₃Toluene906034[2]
4-Chlorophenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801285[4]
4-Methoxyphenylboronic acid4-IodoanisolePd/CK₂CO₃DMFReflux1.592[5]

*Estimated yield based on the high reactivity of similar systems and the advantageous substitution pattern.

The data suggests that phenylboronic acids with electron-donating groups, such as the methoxy group, can lead to high yields. The combination of the ortho-methoxy and para-methoxycarbonyl groups in the target molecule is poised to offer a favorable balance for efficient coupling.

Mechanistic Considerations: The Role of Substituents

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the transmetalation step, which is often the rate-determining step.

Suzuki_Cycle cluster_boronic_acid Boronic Acid Activation A Pd(0)Ln B Ar-Pd(II)-X(Ln) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(Ln) B->C Transmetalation (Ar'B(OH)2, Base) C->A Reductive Elimination (Ar-Ar') D Ar'B(OH)2 E [Ar'B(OH)3]⁻ D->E Base

Electron-donating groups (EDGs) on the aryl boronic acid increase the nucleophilicity of the organic group being transferred to the palladium center, generally enhancing the rate of transmetalation. In contrast, electron-withdrawing groups (EWGs) decrease the electron density on the phenyl ring, which can slow down this step. However, EWGs can also increase the Lewis acidity of the boron atom, facilitating the formation of the boronate complex, a key intermediate. The unique substitution of this compound leverages both of these effects.

Experimental Protocols: A Guide to Application

The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using an ortho-substituted phenylboronic acid. This protocol is designed to be a self-validating system, providing a robust starting point for researchers.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Degassed Toluene (5 mL)

  • Degassed Water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow A 1. Reagent Addition (Inert Atmosphere) B 2. Solvent Addition (Degassed) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Work-up (Extraction & Washing) C->D E 5. Purification (Column Chromatography) D->E F Product E->F

Conclusion

This compound presents a compelling option for researchers engaged in the synthesis of complex biaryl structures. Its unique substitution pattern offers a sophisticated tool to modulate reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. The electron-donating ortho-methoxy group can facilitate the key transmetalation step and potentially direct the stereochemical outcome through chelation, while the electron-withdrawing para-methoxycarbonyl group provides a handle for further functionalization. This guide provides a foundational understanding of its advantages, supported by comparative data and a robust experimental protocol, to empower scientists in their pursuit of novel molecular architectures.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Dalmás, D. A., et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 2016 , 27(3), 218-223. [Link]

  • Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 2015 . [Link]

  • Guild, J. B., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 2011 , 76(17), 7187-7199. [Link]

  • Billingsley, K. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2006 , 45(21), 3484-3488. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... [Link]

  • ResearchGate. The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene... [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

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A Comparative Guide to the Analytical Characterization of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of building blocks is paramount to ensuring the integrity, purity, and performance of the final product. 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid, a key intermediate in various synthetic pathways, demands a multi-faceted analytical approach for its complete characterization. This guide provides an in-depth comparison of essential analytical techniques, offering insights into their application and the rationale behind their selection for this specific molecule.

Introduction

This compound is an arylboronic acid derivative with functional groups that influence its chemical and physical properties. The presence of the boronic acid moiety, a methoxy group, and a methoxycarbonyl group necessitates a combination of analytical methods to fully elucidate its structure, determine its purity, and assess its stability. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

A comprehensive understanding of this compound requires the synergistic use of several analytical techniques. Each method provides a unique piece of the puzzle, and their combined data offer a complete picture of the molecule's identity and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. For this specific molecule, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The splitting patterns and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring. A known ¹H NMR spectrum for this compound is publicly available.[1]

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments (e.g., aromatic, carbonyl, methoxy).

¹¹B NMR Spectroscopy is a specialized technique that is highly valuable for characterizing boronic acids.[2] It provides direct information about the boron center, including its hybridization state (sp² for the trigonal planar boronic acid vs. sp³ for the tetrahedral boronate).[2] The chemical shift in ¹¹B NMR can also be used to study interactions and binding events involving the boronic acid moiety.[2]

Challenges and Solutions in NMR of Boronic Acids: A common issue in the NMR analysis of boronic acids is the formation of cyclic anhydrides (boroxines) through dehydration.[3][4] This can lead to complex or broad spectra. To overcome this, running the NMR in a solvent like deuterated methanol (CD₃OD) can help break up these oligomers and provide a clearer spectrum.[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • ¹¹B NMR Acquisition:

    • If available, acquire a ¹¹B NMR spectrum.

    • Typical parameters: spectral width of 200 ppm, 128-512 scans.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

Ionization Techniques: For boronic acids, several ionization methods can be employed.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules. ESI-MS can be performed in both positive and negative ion modes. In negative mode, the deprotonated molecule [M-H]⁻ is often observed.[5]

  • Electron Ionization (EI): A harder ionization technique that can cause significant fragmentation.[6] While the molecular ion peak may be weak, the resulting fragmentation pattern can be highly characteristic and useful for structural confirmation.[6] Common fragments for phenylboronic acids include the loss of a hydroxyl group and cleavage of the C-B bond.[6]

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatographic Separation (Optional but Recommended): Use a reversed-phase HPLC column (e.g., C18) to separate the analyte from any impurities before it enters the mass spectrometer.

  • Mass Spectrometric Analysis:

    • ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via the LC system. Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to maximize the signal of the molecular ion. Acquire data in both positive and negative ion modes.

    • GC-MS (with derivatization): Boronic acids can be derivatized to form more volatile esters (e.g., pinacol esters) for analysis by GC-MS. This allows for separation of closely related impurities and provides characteristic EI fragmentation patterns.

  • Data Analysis: Identify the molecular ion peak and compare the measured mass to the calculated theoretical mass. Analyze the fragmentation pattern to gain further structural insights.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the primary method for assessing the purity of pharmaceutical compounds and intermediates. For this compound, a reversed-phase HPLC method is typically employed.

Method Development Considerations:

  • Column Selection: A C18 or C8 stationary phase is a good starting point. The choice of column can influence the retention and resolution of the main peak from its impurities.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The gradient elution is often necessary to achieve good separation of all components.

  • Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be set at the λmax of the compound for optimal sensitivity.

  • On-Column Hydrolysis: Boronic esters can sometimes undergo hydrolysis on the HPLC column.[7] Using a mobile phase without a pH modifier and an inert column can help minimize this issue.[7]

Alternative Detection Method: For selective detection of boronic acids in complex mixtures, post-column derivatization with a reagent like alizarin can be used, followed by fluorescence detection.[8][9]

Experimental Protocol: Reversed-Phase HPLC
  • System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient could be: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of approximately 0.1-1.0 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=O, C-O, and B-O bonds.

Key Expected Vibrations:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H stretch: Bands around 2800-3100 cm⁻¹ for the aromatic and methyl C-H bonds.

  • C=O stretch: A strong, sharp band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the ether and ester C-O bonds.

  • B-O stretch: A characteristic band around 1300-1400 cm⁻¹.[10]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Comparison of Analytical Methods

Technique Information Provided Strengths Limitations
¹H, ¹³C, ¹¹B NMR Detailed structural information, connectivity, purityUnambiguous structure determinationCan be complex for impure samples, boroxine formation can interfere
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, confirms molecular formulaIonization can be challenging, may not distinguish isomers
HPLC Purity, quantification of impuritiesHigh accuracy and precision for purity, widely availableMethod development can be time-consuming, on-column degradation possible
FTIR Presence of functional groupsFast, non-destructive, good for quick identity checkProvides limited structural information, not suitable for purity determination

Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_0 Initial Characterization cluster_1 Purity and Identity Confirmation cluster_2 Final Report start Synthesized/Received This compound ftir FTIR Spectroscopy start->ftir Functional Group Analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) start->nmr Structural Elucidation report Comprehensive Characterization Report ftir->report hplc HPLC-UV nmr->hplc Confirm Structure Assess Purity nmr->report lcms LC-MS hplc->lcms Identify Impurities hplc->report lcms->report

Caption: A logical workflow for the comprehensive analytical characterization of this compound.

Conclusion

The thorough characterization of this compound is essential for its effective use in research and development. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group analysis provides a robust and comprehensive analytical package. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can ensure the quality and integrity of this important chemical intermediate.

References

  • Beachell, H. C., & Beistel, D. W. (1966). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 5(11), 1935-1939. [Link]

  • Duval, F. L., Wardani, P. A., & Zuilhof, H. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 56-63. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]

  • Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 36(14), 1988-2000. [Link]

  • Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

  • Singh, R. P., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15017-15025. [Link]

  • Sreedhara, A., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Su, F., & Su, C. (2013). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. ResearchGate. [Link]

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LC-MS analysis of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to LC-MS Analysis for Monitoring Reactions of 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid

For researchers, medicinal chemists, and process development scientists, the precise monitoring of chemical reactions is paramount. It is the bedrock upon which process optimization, yield maximization, and impurity profiling are built. When working with versatile synthetic building blocks like this compound, particularly in high-stakes applications such as drug development, having a robust analytical method is not just advantageous—it is essential. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring the progress of reactions involving this specific boronic acid, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2]

We will move beyond simplistic protocols to explore the causality behind our analytical choices, comparing two primary workflows: direct analysis of the underivatized molecule and a more sensitive approach involving chemical derivatization. This comparison will be supported by detailed experimental protocols and data presentation to ensure you can not only replicate the results but also understand and adapt them to your specific needs.

The Analyte: Understanding this compound

This compound is a bifunctional reagent featuring a boronic acid group, which is reactive in palladium-catalyzed cross-coupling reactions, and a methyl ester, which can be further modified.[3][4] This structure makes it a valuable intermediate in the synthesis of complex molecules.[5] However, its analysis presents unique challenges:

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[6][7] While often in equilibrium and reactive in situ, this can complicate chromatography and mass spectral interpretation.[8]

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, which might be present in either the reaction or the analytical mobile phase.[3]

  • Ionization Efficiency: Boronic acids can exhibit variable and sometimes poor ionization efficiency in electrospray ionization (ESI), making trace-level detection difficult without method optimization.[9][10]

Our goal is to develop an LC-MS method that can reliably separate and quantify the starting material from the product(s) and key byproducts in the presence of a complex reaction matrix.

The Reaction: A Prototypical Suzuki-Miyaura Coupling

To frame our analytical comparison, we will consider a typical Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds.[2][11]

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions SM 2-Methoxy-4-(methoxycarbonyl) phenylboronic acid Product Biaryl Product SM->Product Coupling AH Aryl Halide (Ar-X) AH->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product

Caption: Generalized Suzuki-Miyaura coupling reaction pathway.

Method Comparison: Direct (Underivatized) vs. Derivatization Analysis

The central choice in developing a quantitative LC-MS method for this application is whether to analyze the boronic acid directly or to convert it into a more analytically tractable form via derivatization.

FeatureMethod A: Direct (Underivatized) AnalysisMethod B: Derivatization Analysis
Principle Direct injection and analysis of the quenched reaction mixture.Chemical conversion of the boronic acid to a stable boronate ester before analysis.
Sample Prep Time Minimal (quench and dilute). High throughput.Longer (derivatization reaction, then dilution). Lower throughput.
Sensitivity Moderate. Potentially sufficient for reaction monitoring but may be limiting for trace impurity analysis.High. Derivatization can significantly enhance ionization efficiency, enabling low ppm detection.[9][12]
Specificity Good. Relies on chromatographic separation and mass-to-charge ratio.Excellent. The derivatization is specific to the boronic acid, reducing matrix interference.
Robustness Potential for on-column degradation or boroxine formation.The resulting boronate ester is typically more stable under LC-MS conditions.
Primary Use Case Rapid reaction progress checks, high-concentration samples, process optimization.Trace-level quantification, final product impurity profiling, method validation.

Experimental Protocols

The following protocols are designed as robust starting points. As a Senior Application Scientist, I must stress that optimization based on your specific instrumentation, reaction conditions, and matrix is crucial for achieving the highest quality data.

Core Workflow: From Reactor to Result

This workflow outlines the general procedure for both analytical methods.

Caption: General experimental workflow for LC-MS reaction monitoring.

Protocol 1: Direct (Underivatized) Analysis - Method A

This method prioritizes speed and simplicity, making it ideal for real-time reaction tracking.

1. Sample Preparation:

  • Carefully extract a 10 µL aliquot from the reaction mixture.
  • Immediately quench the reaction by adding it to 990 µL of a 50:50 acetonitrile/water solution in a 1.5 mL microcentrifuge tube. This provides an initial 100x dilution.
  • Vortex the sample thoroughly.
  • Perform a second 100x dilution by taking 10 µL of the quenched solution and diluting it into 990 µL of 50:50 acetonitrile/water. The final dilution factor is 10,000x. Note: The exact dilution factor must be adjusted based on the initial concentration of reactants.
  • Filter the final solution through a 0.22 µm PTFE syringe filter into an LC vial.

2. LC-MS Conditions:

  • LC System: Standard HPLC or UHPLC system.[13]
  • Column: Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm, or equivalent high-pH stable column.[14]
  • Mobile Phase A: Water with 0.1% Ammonium Hydroxide.
  • Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide.
  • Column Temperature: 40 °C.[14]
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 5 µL.
  • Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 10 | | 10.0 | 95 | | 12.0 | 95 | | 12.1 | 10 | | 15.0 | 10 |
  • MS System: Tandem Quadrupole Mass Spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[14]
  • Key MS Parameters:
  • Capillary Voltage: 3.0 kV
  • Source Temperature: 150 °C
  • Desolvation Temperature: 400 °C
  • MRM Transitions: (Values are illustrative and must be optimized on your instrument) | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | this compound | 179.0 | 135.0 | 15 | | Example Product (Biaryl) | [M-H]⁻ | Fragment | Optimized |

Rationale: The use of a high-pH mobile phase (ammonium hydroxide) is often beneficial for underivatized boronic acids, promoting deprotonation and enhancing sensitivity in negative ion mode.[14] A C18 column provides general-purpose reversed-phase separation suitable for the aromatic compounds involved.[15]

Protocol 2: Derivatization Analysis with MIDA - Method B

This method is the gold standard for sensitive and robust quantification of boronic acids, especially for trace analysis.[9][12] We use N-methyliminodiacetic acid (MIDA) to convert the boronic acid to a stable MIDA boronate ester.

Derivatization_Reaction BA Boronic Acid (Ar-B(OH)2) Ester MIDA Boronate Ester (Stable for LC-MS) BA->Ester + MIDA, Heat MIDA MIDA (N-methyliminodiacetic acid) MIDA->Ester

Caption: Derivatization of a boronic acid with MIDA.

1. Derivatization & Sample Preparation:

  • Extract a 10 µL aliquot from the reaction mixture.
  • Add it to a vial containing 50 µL of a pre-prepared solution of MIDA (10 mg/mL in DMSO).
  • Add 50 µL of DMSO to the vial.
  • Cap the vial and heat at 80-90 °C for 1 hour.[12]
  • After cooling to room temperature, dilute 10 µL of the derivatization mixture into 990 µL of acetonitrile.
  • Perform further serial dilutions as necessary with 50:50 acetonitrile/water to bring the analyte concentration into the calibration range.
  • Filter the final solution through a 0.22 µm PTFE syringe filter into an LC vial.

2. LC-MS Conditions for MIDA Ester:

  • LC System: Standard HPLC or UHPLC system.
  • Column: Waters Acquity UPLC BEH Shield RP18, 100 x 2.1 mm, 1.7 µm, or equivalent.[12]
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Column Temperature: 45 °C.[12]
  • Flow Rate: 0.5 mL/min.[12]
  • Injection Volume: 5 µL.
  • Gradient Program: (To be optimized for separation of derivatized starting material and product).
  • MS System: Tandem Quadrupole Mass Spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
  • MRM Transitions: (Values are illustrative and must be optimized) | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Derivatized Boronic Acid | 292.1 | 116.1 | 20 | | Example Product (Biaryl) | [M+H]⁺ | Fragment | Optimized |

Rationale: The MIDA boronate ester is much less polar and more stable than the parent boronic acid. It ionizes exceptionally well in positive mode ESI, giving a strong [M+H]⁺ signal.[12] The use of a formic acid mobile phase is standard for positive mode analysis, providing a source of protons to aid ionization. This method's primary advantage is its ability to achieve very low limits of quantification (LOQ), often in the low ng/mL or even pg/mL range.[12][16]

Conclusion and Recommendations

The choice between direct and derivatization-based LC-MS analysis for monitoring the reaction of this compound is dictated by the specific analytical objective.

  • For rapid, routine reaction monitoring where high-throughput is critical and analyte concentrations are relatively high, Direct Analysis (Method A) is the superior choice. Its "dilute-and-shoot" nature provides the speed needed to make timely decisions during process development and optimization.

  • For trace-level quantification, impurity profiling in a final product, or when maximum sensitivity and robustness are required, Derivatization Analysis (Method B) is unequivocally the recommended approach. While more time-consuming, the formation of a stable MIDA boronate ester overcomes the inherent analytical challenges of boronic acids, leading to more reliable and sensitive data suitable for regulatory submissions and final quality control.

Ultimately, a well-equipped laboratory will leverage both methodologies: Method A for in-process control and Method B for final product characterization and release, ensuring a comprehensive and accurate understanding of the chemical transformation from start to finish.

References

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 80-85. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • ResearchGate. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • Chidella, K.S., Dasari, V.B. & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Career Henan Chemical Co. (n.d.). 4-(METHOXYCARBONYL)PHENYLBORONIC ACID. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • American Chemical Society. (2009). Phenylboronic acid. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Reddit. (2018). Self-condensation of phenylboronic acid. [Link]

  • D-Scholarship@Pitt. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

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A Senior Application Scientist's Guide to 11B NMR Spectroscopy for Studying Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, understanding the dynamic behavior of boronic acids is paramount. These versatile compounds are not only cornerstones of modern synthetic chemistry, such as in Suzuki-Miyaura cross-coupling reactions, but are also integral to advanced applications including chemical sensors, drug delivery systems, and dynamic covalent materials.[1] The reversible covalent interaction between boronic acids and diols, in particular, forms the basis of their utility in biological and materials science.

Monitoring the kinetics, equilibrium, and speciation in boronic acid reactions requires a tool that can directly probe the central boron atom. While several analytical techniques can provide valuable information, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique and powerful window into the structural and electronic changes at the boron center. This guide provides an in-depth comparison of ¹¹B NMR with other common analytical methods, supported by experimental data and protocols, to equip you with the knowledge to select and implement the optimal strategy for your research.

The Uniqueness of the Boron Nucleus: Why ¹¹B NMR?

Boron possesses two naturally occurring NMR-active isotopes: ¹⁰B (19.9% abundance, spin I=3) and ¹¹B (80.1% abundance, spin I=3/2). For NMR applications, ¹¹B is the nucleus of choice due to its higher natural abundance, greater gyromagnetic ratio, and smaller nuclear quadrupole moment, which translates to higher sensitivity and sharper signals.[2][3]

The key to the diagnostic power of ¹¹B NMR lies in the quadrupolar nature of the ¹¹B nucleus. Nuclei with spin > 1/2 have a non-spherical charge distribution, creating a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient at the nucleus, providing a highly efficient mechanism for nuclear relaxation known as quadrupolar relaxation.[4][5] The efficiency of this relaxation, and thus the resulting NMR signal's line width, is exquisitely sensitive to the symmetry of the electron environment around the boron atom.

  • Trigonal (sp²) Boronic Acids: These species, such as a free phenylboronic acid, have a relatively asymmetric electronic environment. This leads to efficient quadrupolar relaxation and characteristically broad ¹¹B NMR signals.[6]

  • Tetrahedral (sp³) Boronate Esters: When a boronic acid reacts with a diol to form a cyclic boronate ester, the boron center adopts a more symmetric, tetrahedral geometry. This reduces the efficiency of quadrupolar relaxation, resulting in significantly sharper and more easily observable NMR signals.[6]

This stark difference in line shape, combined with a large and sensitive chemical shift range, allows for the direct and unambiguous observation of changes in the boron's hybridization state.

Decoding the ¹¹B Chemical Shift

The chemical shift (δ) in ¹¹B NMR is a direct reporter of the boron atom's coordination and electronic environment, spanning a range of over 200 ppm.[7] For the reactions of boronic acids, the most critical transformation is the change from sp² to sp³ hybridization, which is easily monitored by a significant upfield shift in the ¹¹B NMR spectrum.

At pH conditions below their pKₐ, boronic acids exist predominantly in their neutral, sp²-hybridized form. As the pH increases or upon complexation with a diol, the equilibrium shifts toward the anionic, sp³-hybridized boronate form.[6] This transformation is the fundamental principle behind using boronic acids as sensors and in dynamic systems.

G cluster_legend ¹¹B NMR Observables BA Trigonal Boronic Acid (sp² Hybridized) δ ≈ 26-33 ppm (Broad) Diol + Diol (e.g., Catechol) BA->Diol Ester Tetrahedral Boronate Ester (sp³ Hybridized) δ ≈ 1-10 ppm (Sharp) Diol->Ester Equilibrium pH > pKa Ester->Equilibrium Reversible Equilibrium->BA L1 Significant Upfield Chemical Shift L2 Dramatic Line Sharpening

Comparative Analysis: Choosing the Right Tool for the Job

While ¹¹B NMR is a powerful technique, it is not the only option. The optimal analytical method depends on the specific question being asked, whether it relates to reaction kinetics, trace impurity detection, or high-throughput screening.

Parameter ¹¹B NMR Spectroscopy ¹H NMR Spectroscopy Mass Spectrometry (UPLC-MS)
Principle Direct detection of the ¹¹B nucleus; sensitive to hybridization and coordination.Detection of protons; monitors changes in the local environment of organic moieties.Separation and detection based on mass-to-charge ratio.
Information Direct structural information on the boron center (speciation, hybridization), quantitative equilibrium and kinetic data.[6][8]Indirect evidence of reaction via shifts in proton signals of the diol or organic scaffold.[9]Molecular weight confirmation of reactants, products, and byproducts. Excellent for quantification.[10]
Sensitivity Moderate (typically requires mM concentrations).[11]High.Very High (can detect low ppm or ppb levels).[12][13]
Quantitation Inherently quantitative by integration of signals (if relaxation times are considered).Quantitative with internal standards, but overlapping signals can complicate analysis.Excellent with appropriate calibration and internal standards.
Key Advantage Unambiguously and directly probes the reacting boron center. Ideal for mechanistic and equilibrium studies in solution.[11]Ubiquitous and highly sensitive for protons, providing rich structural information on the entire molecule.Unmatched sensitivity for trace analysis and ideal for high-throughput reaction monitoring.[10]
Key Limitation Lower sensitivity compared to ¹H NMR or MS. Requires quartz tubes to avoid background signals from borosilicate glass.[7]Indirectly monitors the reaction; signal overlap is common and chemical shift changes can be subtle.Destructive. Boronic acids can form boroxines (trimers) and other adducts, complicating spectra. Provides no data on solution equilibrium.[14][15]

Experimental Workflow: Monitoring a Boronic Acid-Diol Interaction

¹¹B NMR is particularly adept at studying the pH-dependent binding of boronic acids to diols, a critical interaction for carbohydrate sensors.[11][16] The following protocol outlines a self-validating experiment to determine the optimal binding pH and relative affinity.

Protocol: pH-Titration of Phenylboronic Acid with Catechol Monitored by ¹¹B NMR

Objective: To observe the conversion of sp² phenylboronic acid to its sp³ boronate ester complex with catechol across a range of pH values.

Materials:

  • Phenylboronic Acid (PBA)

  • Catechol

  • D₂O

  • Methanol-d₄

  • 0.1 M DCl in D₂O

  • 0.1 M NaOD in D₂O

  • Quartz NMR tubes (essential to avoid background boron signals).[7][11]

Procedure:

  • Stock Solution Preparation: Prepare a 40 mM stock solution of PBA in a 3:1 Methanol-d₄:D₂O solvent mixture. This concentration is generally sufficient for a good signal-to-noise ratio with a moderate number of scans.[11]

  • Sample Preparation:

    • Sample A (PBA only): Transfer 600 µL of the PBA stock solution to a quartz NMR tube.

    • Sample B (PBA + Catechol): To a separate vial, add 600 µL of the PBA stock solution and a stoichiometric equivalent (or excess, e.g., 2 equivalents) of catechol. Mix thoroughly and transfer to a quartz NMR tube.

  • Initial pH Adjustment: Adjust the pH of both samples to ~2 using 0.1 M DCl. Measure the pH using a calibrated pH meter (note: readings in D₂O will be pD, which can be corrected to pH if necessary, but for trend analysis, consistent pD readings are sufficient).

  • NMR Acquisition (Time Point 1):

    • Acquire a ¹¹B NMR spectrum for both Sample A and Sample B.

    • Typical Acquisition Parameters (128 MHz Spectrometer): 1024 scans, acquisition time ~1-2 minutes. Use a pulse program with background suppression if available (e.g., zgbs).[7]

    • Record the chemical shift (δ) and line width of the boron signal(s). At pH 2, you should observe a single, broad peak around δ 28-30 ppm for both samples, corresponding to the sp² boronic acid.[11]

  • Titration and Data Collection:

    • Incrementally add small aliquots (e.g., 2-5 µL) of 0.1 M NaOD to each NMR tube.

    • After each addition, mix thoroughly, measure the pH, and acquire a new ¹¹B NMR spectrum.

    • Continue this process until a pH of ~10-11 is reached.

  • Data Analysis:

    • For each spectrum, process the data (Fourier transform, phase, and baseline correction).

    • Plot the ¹¹B chemical shift (δ) as a function of pH for both Sample A and Sample B.

    • In Sample B, as the pH increases past the pKₐ of the boronic acid, you will observe the appearance of a new, sharper signal at a higher field (e.g., δ ~8-10 ppm), corresponding to the sp³ catechol-boronate ester.[11] The original sp² signal will decrease in intensity.

    • The ratio of the integrals of the sp³ and sp² signals at each pH point provides a quantitative measure of the binding equilibrium under those conditions.

G cluster_prep 1. Sample Preparation cluster_acq 2. Titration & Acquisition cluster_analysis 3. Data Analysis prep1 Prepare 40 mM Boronic Acid Stock in MeOH-d₄/D₂O prep2 Aliquot into Quartz NMR Tubes (Tube A: BA only, Tube B: BA + Diol) prep1->prep2 acq1 Adjust pH to ~2 with DCl prep2->acq1 acq2 Acquire ¹¹B NMR Spectrum (Record δ and line width) acq1->acq2 Repeat until pH ~11 acq3 Add Aliquot of NaOD acq2->acq3 Repeat until pH ~11 an1 Process Spectra (FT, Phasing, Baseline) acq2->an1 acq4 Measure New pH acq3->acq4 Repeat until pH ~11 acq4->acq2 Repeat until pH ~11 an2 Integrate sp² and sp³ Signals an1->an2 an3 Plot δ vs. pH and [sp³]/[sp²] vs. pH an2->an3 an4 Determine pKa and Binding Constants an3->an4

Conclusion and Outlook

For the direct study of boronic acid reaction mechanisms, equilibria, and kinetics in solution, ¹¹B NMR spectroscopy stands out as an exceptionally informative technique. Its ability to directly visualize the change in hybridization and coordination at the boron center provides unambiguous, quantitative data that is often inaccessible by other methods. While techniques like UPLC-MS offer superior sensitivity for trace quantification and high-throughput applications, they do not capture the dynamic solution-state behavior that is fundamental to the function of boronic acids in sensing and materials science.[10][12] ¹H NMR remains a workhorse for overall structural confirmation but provides only indirect evidence of the boron center's activity.

By understanding the principles of ¹¹B NMR and its comparative strengths and weaknesses, researchers can design more insightful experiments. The strategic application of ¹¹B NMR, often in concert with other techniques, empowers scientists to optimize reaction conditions, elucidate complex mechanisms, and accelerate the development of novel boron-based technologies in medicine and materials science.

References

  • 11B NMR Chemical Shifts - SDSU Chemistry.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Source: Analytical Methods (RSC Publishing),
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Source: PMC - NIH,
  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds.
  • Analysis of Boronic Acids Without Chemical Derivatisation.
  • Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling. Source: Benchchem,
  • CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters.
  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
  • Quadrupolar Coupling. Source: Chemistry LibreTexts,
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • Leveraging ¹¹B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. Source: PubMed,
  • A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
  • Quadrupolar relaxation in NMR : r/Chempros. Source: Reddit,
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A-Comparative-Guide-to-Suzuki-and-Stille-Coupling-for-the-Synthesis-of-Substituted-Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the creation of the complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Among the vast toolkit of synthetic methodologies, palladium-catalyzed cross-coupling reactions have risen to prominence for their efficiency and versatility. This guide provides an in-depth, objective comparison of two of the most powerful methods for the synthesis of substituted biphenyls: the Suzuki-Miyaura coupling and the Stille coupling. By examining their mechanisms, substrate scope, and practical considerations, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener".[1][2]High toxicity of organotin reagents, requiring careful handling and disposal.[2][3][4][5][6]
Reagent Stability Variable; boronic acids can be prone to decomposition.Generally stable to air and moisture.[3][4][7]
Byproducts Boron-based, often water-soluble and easily removed.[2][8]Tin-based, can be difficult to remove completely from the product.[2][4]
Functional Group Tolerance Broad, but can be sensitive to acidic protons.[9][10][11]Excellent, very broad functional group tolerance.[2][3][7][12]
Reaction Conditions Typically requires a base.[1][13][14]Often proceeds under neutral conditions.[2][11]

Delving into the Mechanisms: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[4][15][16] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1][4][16]

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, couples an organoboron species (typically a boronic acid or ester) with an organohalide.[1][14] A key feature of this reaction is the requirement of a base to activate the organoboron reagent.[13]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling Pd(0)L2 Pd(0)L2 cis-[ArPd(II)(X)L2] cis-[ArPd(II)(X)L2] Pd(0)L2->cis-[ArPd(II)(X)L2] Oxidative Addition (Ar-X) trans-[ArPd(II)(X)L2] trans-[ArPd(II)(X)L2] cis-[ArPd(II)(X)L2]->trans-[ArPd(II)(X)L2] Isomerization trans-[ArPd(II)(Ar')L2] trans-[ArPd(II)(Ar')L2] trans-[ArPd(II)(X)L2]->trans-[ArPd(II)(Ar')L2] Transmetalation (Ar'-B(OR)2 + Base) cis-[ArPd(II)(Ar')L2] cis-[ArPd(II)(Ar')L2] trans-[ArPd(II)(Ar')L2]->cis-[ArPd(II)(Ar')L2] Isomerization cis-[ArPd(II)(Ar')L2]->Pd(0)L2 Reductive Elimination (Ar-Ar') Stille_Coupling Pd(0)L2 Pd(0)L2 cis-[ArPd(II)(X)L2] cis-[ArPd(II)(X)L2] Pd(0)L2->cis-[ArPd(II)(X)L2] Oxidative Addition (Ar-X) trans-[ArPd(II)(X)L2] trans-[ArPd(II)(X)L2] cis-[ArPd(II)(X)L2]->trans-[ArPd(II)(X)L2] Isomerization [Ar-Pd(II)(Ar')L2] [Ar-Pd(II)(Ar')L2] trans-[ArPd(II)(X)L2]->[Ar-Pd(II)(Ar')L2] Transmetalation (Ar'-SnR3) [Ar-Pd(II)(Ar')L2]->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Stille coupling.

  • Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition with the organohalide. [3][17]2. Transmetalation: The organostannane transfers its organic group to the Pd(II) complex. This step is often the rate-determining step in the Stille reaction. [18]3. Reductive Elimination: The coupled biphenyl product is released, and the Pd(0) catalyst is regenerated. [3][12]

Performance Comparison: A Deeper Dive

The choice between Suzuki and Stille coupling hinges on a careful evaluation of several factors, including the nature of the substrates, desired functional group tolerance, and practical considerations such as toxicity and cost.

Substrate Scope and Functional Group Tolerance
  • Suzuki Coupling: This method boasts a broad substrate scope, with a wide variety of aryl and heteroaryl halides and boronic acids being suitable coupling partners. [9][19]However, the mandatory presence of a base can be problematic for substrates containing base-sensitive functional groups such as esters or those with acidic protons. [10][13]

  • Stille Coupling: The Stille reaction is renowned for its exceptional functional group tolerance, often proceeding under neutral conditions. [2][3][7][12]This makes it a valuable tool for the synthesis of highly functionalized molecules. [7]The reaction is compatible with a wide array of functional groups, including esters, amides, ketones, and aldehydes. [12]

Reagents and Byproducts: The Green Chemistry Perspective

A significant advantage of the Suzuki coupling is the low toxicity of the organoboron reagents and their byproducts. [1][2]Boronic acids are generally considered environmentally benign, and the resulting boron-containing byproducts are often water-soluble, facilitating their removal during workup. [2][8] In stark contrast, the organotin reagents used in the Stille coupling are highly toxic and pose environmental concerns. [2][3][4][5][6][20]Tributyltin compounds, for example, are known endocrine disruptors and are harmful to aquatic life. [20][21][22]Furthermore, the removal of tin byproducts from the final product can be challenging, often requiring specific purification techniques. [2][4]

Experimental Data: A Quantitative Comparison

The following table summarizes typical reaction conditions and outcomes for the synthesis of a substituted biphenyl via both Suzuki and Stille coupling, based on literature precedents.

ParameterSuzuki CouplingStille Coupling
Catalyst Loading 0.5 - 5 mol%1 - 5 mol%
Ligand Phosphine-based (e.g., S-Phos, XPhos)Phosphine-based (e.g., PPh₃, AsPh₃)
Base K₂CO₃, K₃PO₄, NaOHOften not required; additives like LiCl, CuI may be used
Solvent Toluene, Dioxane, THF/H₂ODMF, NMP, THF, Toluene
Temperature Room Temperature - 110 °C60 - 110 °C
Reaction Time 1 - 24 hours1 - 48 hours
Typical Yields 70 - 95%75 - 95%

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

Synthesis of 4-methoxy-4'-nitrobiphenyl

  • To a flask containing 4-bromoanisole (1.0 mmol) and 4-nitrophenylboronic acid (1.2 mmol) is added a solution of K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (10 mL).

  • The mixture is degassed with argon for 15 minutes.

  • Pd(PPh₃)₄ (0.03 mmol) is added, and the mixture is heated to 80 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biphenyl.

Representative Protocol for Stille Coupling

Synthesis of 4-methoxy-4'-nitrobiphenyl

  • In a flame-dried flask, 4-bromoanisole (1.0 mmol), 4-nitrophenyltributylstannane (1.1 mmol), and anhydrous DMF (5 mL) are combined under an argon atmosphere.

  • Pd(PPh₃)₄ (0.05 mmol) is added to the solution.

  • The reaction mixture is heated to 100 °C and stirred for 18 hours.

  • The reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of KF (10 mL). The mixture is stirred for 30 minutes to precipitate the tin fluoride salts.

  • The mixture is filtered through a pad of celite, and the filtrate is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated.

  • Purification by column chromatography on silica gel yields the target biphenyl.

Conclusion: Making the Right Choice

Both the Suzuki-Miyaura and Stille couplings are powerful and versatile methods for the synthesis of substituted biphenyls. The Suzuki coupling is often the preferred method due to its use of less toxic and more environmentally friendly organoboron reagents, as well as the ease of byproduct removal. [1][2][8] However, the Stille coupling remains an indispensable tool, particularly for substrates with functional groups that are incompatible with the basic conditions of the Suzuki reaction. [2]Its exceptional functional group tolerance makes it a go-to method for complex molecule synthesis. [7][23]The primary drawbacks of the Stille coupling are the toxicity of the organotin reagents and the challenges associated with removing tin residues. [2][3][4] Ultimately, the selection between these two powerful reactions should be guided by the specific requirements of the synthesis, including the nature of the substrates, the tolerance for different functional groups, and considerations of safety and environmental impact.

References

  • Stille reaction - Wikipedia. (URL: )
  • Suzuki Coupling - Organic Chemistry Portal. (URL: )
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (URL: )
  • Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3) | Journal of the American Chemical Society. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (URL: [Link])

  • Stille Coupling | OpenOChem Learn. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (URL: [Link])

  • Recent applications of Stille reaction in total synthesis of natural products: An update. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Stille Coupling | NROChemistry. (URL: [Link])

  • Stille Coupling - Chemistry LibreTexts. (URL: [Link])

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (URL: [Link])

  • Investigating the Environmental Impact of Organotins - LCGC International. (URL: [Link])

  • Toxicity and health effects of selected organotin compounds: a review - PMC. (URL: [Link])

  • Org. Synth. 2011, 88, 197. (URL: [Link])

  • Toxicity of Organotin Compounds Present in the Environment to Mammals - ResearchGate. (URL: [Link])

  • Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review. (URL: [Link])

  • Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. (URL: [Link])

  • Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms - PubMed. (URL: [Link])

  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books. (URL: [Link])

  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products - ResearchGate. (URL: [Link])

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (URL: [Link])

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])

  • Ch 23 Stille and Suzuki Coupling - YouTube. (URL: [Link])

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A Senior Application Scientist's Guide to the Kinetics of Suzuki Reactions: A Comparative Analysis of 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The choice of boronic acid is a critical parameter that dictates reaction kinetics and, ultimately, the viability of a synthetic route. This guide provides an in-depth, objective comparison of the kinetic performance of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid in Suzuki reactions against other commonly employed alternatives, supported by mechanistic principles and comparative experimental data.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] Understanding the kinetics of this cycle is paramount for reaction optimization. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (e.g., aryl bromide), forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[1][4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critically influenced by the electronic properties of the boronic acid and the choice of base.[1][2] The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.[1]

The interplay of these steps governs the overall reaction rate. The electronic and steric nature of the substituents on the phenylboronic acid can significantly impact the rate of transmetalation, thereby influencing the overall reaction kinetics.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: The Influence of Substituents on Reaction Kinetics

The electronic nature of substituents on the phenylboronic acid plays a pivotal role in the kinetics of the Suzuki-Miyaura reaction, primarily by affecting the transmetalation step.

  • Electron-Donating Groups (EDGs): These groups increase the electron density on the aromatic ring, enhancing the nucleophilicity of the carbon atom attached to the boron. This generally leads to a faster rate of transmetalation.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, these groups decrease the electron density on the aromatic ring, which can slow down the rate of transmetalation.[2][7]

This compound presents an interesting case with both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing methoxycarbonyl group (-COOCH₃). The overall effect on reaction kinetics will be a balance of these opposing electronic influences, and will also be affected by their positions on the phenyl ring.

Boronic AcidSubstituent EffectsExpected Impact on Transmetalation RateExpected Overall Reaction Rate (Relative)
This compound -OCH₃ (EDG, ortho) -COOCH₃ (EWG, para)Moderate; the EDG at the ortho position may facilitate the initial interaction with the palladium center, while the para-EWG will decrease the overall nucleophilicity.Moderate
Phenylboronic Acid None (Neutral)BaselineBaseline
4-Methoxyphenylboronic Acid -OCH₃ (EDG, para)FasterFaster[8]
4-Acetylphenylboronic Acid -COCH₃ (EWG, para)SlowerSlower[7]
3-Tolylboronic Acid -CH₃ (EDG, meta)Slightly FasterSlightly Faster[9]

Note: This table is based on established principles of Suzuki-Miyaura reaction kinetics. Actual reaction rates are highly dependent on specific reaction conditions such as the catalyst, ligand, base, solvent, and temperature.

Experimental Protocol for Kinetic Analysis of Suzuki Reactions

To empirically determine and compare the kinetic profiles of different boronic acids, a standardized experimental protocol is essential. In-situ monitoring techniques are highly valuable for acquiring high-density, reliable temporal data for all observable species throughout a chemical transformation.[10]

Kinetic_Study_Workflow cluster_workflow Kinetic Study Experimental Workflow A Reaction Setup (Inert Atmosphere) B Initiate Reaction (Add Catalyst/Heat) A->B C In-situ Monitoring (e.g., HPLC, NMR, SERS) B->C D Data Acquisition (Concentration vs. Time) C->D E Kinetic Analysis (Rate Law Determination) D->E F Comparative Analysis E->F

Caption: A generalized workflow for conducting kinetic studies of Suzuki reactions.

Detailed Step-by-Step Methodology:
  • Reaction Setup:

    • To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the boronic acid (e.g., this compound, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[2]

    • Add the chosen solvent system (e.g., a mixture of toluene, ethanol, and water). The use of aqueous solutions can be advantageous for sustainability and ease of separation.[4]

    • If using an internal standard for chromatographic analysis, add it at this stage.

  • Reaction Initiation and Monitoring:

    • Degas the reaction mixture by bubbling the inert gas through it for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[11]

    • Place the reaction vessel in a pre-heated oil bath or use a temperature-controlled reaction block to maintain a constant temperature.

    • Immediately begin monitoring the reaction. This can be achieved through:

      • Automated HPLC Sampling: An autosampler can be programmed to withdraw aliquots from the reaction mixture at specified time intervals.[12] These aliquots are then quenched (e.g., with a cold solvent) and injected into an HPLC for analysis.

      • In-situ NMR Spectroscopy: The reaction can be run directly in an NMR tube, allowing for real-time monitoring of the disappearance of reactants and the appearance of products.

      • In-situ Spectroscopic Techniques: Methods like Surface-Enhanced Raman Spectroscopy (SERS) can provide real-time mechanistic insights.[13][14][15]

  • Data Analysis:

    • From the monitoring data, plot the concentration of the limiting reactant versus time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while the others are kept constant (the method of initial rates).[16]

    • The rate law can then be determined, and the rate constant (k) can be calculated. Graphical methods, such as plotting ln[A] vs. time for first-order reactions or 1/[A] vs. time for second-order reactions, can be used to determine the reaction order and rate constant.[17] Nonlinear least-squares fitting of the kinetic data is often a more robust method.[18]

Conclusion

The kinetic performance of this compound in Suzuki-Miyaura cross-coupling reactions is governed by a delicate balance of the electronic effects of its methoxy and methoxycarbonyl substituents. While the electron-donating methoxy group may accelerate the crucial transmetalation step, the electron-withdrawing methoxycarbonyl group is expected to have a retarding effect. This guide provides a framework for the rational comparison of its reactivity with other boronic acids and a detailed protocol for the experimental determination of its kinetic profile. By understanding and applying these principles, researchers can make more informed decisions in the design and optimization of synthetic routes for the development of novel pharmaceuticals and functional materials.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Liu, Y., & Hartman, R. L. (2019). Reaction kinetics of a water-soluble palladium-β-cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. Reaction Chemistry & Engineering. [Link]

  • Unknown Author. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

  • BrainKart. Methods Based on Chemical Kinetics: Theory and Practice. [Link]

  • Solubility of Things. Graphical methods for analyzing reaction rates. [Link]

  • Nandiyanto, A. B. D., et al. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Indonesian Journal of Science & Technology, 9(3), 759-774. [Link]

  • Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(20), 3149-3152. [Link]

  • Lorand, J. P. (2017). Linear or Nonlinear Least-Squares Analysis of Kinetic Data?. Journal of Chemical Education, 94(5), 578-583. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wang, Y., et al. (2025). In Situ SERS Monitoring and Heterogeneous Catalysis Verification of Pd-Catalyzed Suzuki–Miyaura Reaction via Bifunctional “Black Raspberry-like” Plasmonic Nanoreactors. Analytical Chemistry. [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]

  • YouTube. Chemical Reaction Engineering Lectures - Method of Excess & Integral Methods for Rate Data Analysis. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • ResearchGate. In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • ResearchGate. Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. [Link]

  • AIP Publishing. In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy. [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • PubMed. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of.... [Link]

  • Semantic Scholar. Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. [Link]

  • ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • National Institutes of Health. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • ACS Publications. Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. [Link]

  • PubMed. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

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  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid. As your trusted partner, we aim to deliver value beyond the product itself, ensuring that your laboratory operations are not only efficient but also adhere to the highest standards of safety and environmental responsibility.

The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals. By understanding the inherent properties of this compound and the principles of chemical waste management, you can mitigate risks and ensure compliance with regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

  • Irritation: Direct contact with the solid or its dust can irritate the skin and eyes. Inhalation of dust particles may lead to respiratory tract irritation.[1][2][4][5]

  • Environmental Impact: Improper disposal can lead to the contamination of soil and water systems.[6][7] Therefore, it is crucial to prevent this chemical from entering drains or the environment.[6]

Understanding these hazards is the first step in establishing a safe operational plan. The causality is clear: preventing exposure through proper personal protective equipment and containment is key to mitigating health risks, while controlled disposal is essential for environmental stewardship.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory when handling this compound to prevent accidental exposure.[8][9]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][8]Protects eyes from dust particles and potential splashes of the chemical.[8]
Hand Protection Chemically resistant gloves (e.g., nitrile).[8][9]Prevents skin contact with the compound. Gloves should be inspected before use and changed if contaminated.[8]
Body Protection A flame-resistant lab coat, fully buttoned, long pants, and closed-toe shoes.[8]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) when handling the solid.[5][8]Minimizes the risk of inhaling dust particles, which can cause respiratory irritation.[8]

This self-validating system of protection ensures that all potential routes of exposure are addressed, creating a safe working environment.

Spill and Leak Containment: A Step-by-Step Emergency Protocol

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.

For minor spills:

  • Alert Personnel: Immediately notify others in the vicinity.[10]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.[10]

  • Contain the Spill: Prevent the further spread of the solid material. Avoid generating dust.[5]

  • Clean-up: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[5][10] Avoid actions that could create dust.

  • Decontaminate: Clean the spill area with soap and water, if the material is water-soluble.[10][11]

  • Dispose of Waste: The collected material and any contaminated cleaning supplies must be disposed of as hazardous waste.[12][13]

For major spills:

  • Evacuate the area and restrict access.[11]

  • Contact your institution's environmental health and safety (EHS) department or emergency response team for assistance.

The following diagram illustrates the decision-making process for spill response:

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess MinorSpill Minor Spill MajorSpill Major Spill Assess->MajorSpill  Large or Uncontrolled Alert Alert Personnel MinorSpill->Alert Evacuate Evacuate Area MajorSpill->Evacuate DonPPE Don PPE Alert->DonPPE Contain Contain Spill DonPPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose ContactEHS Contact EHS/ Emergency Response Evacuate->ContactEHS Disposal_Workflow Start Generate Chemical Waste Collect Collect in a Designated, Labeled Hazardous Waste Container Start->Collect Store Store Container in a Cool, Dry, Ventilated Area Collect->Store Incompatible Away from Incompatible Materials Store->Incompatible ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Disposal Licensed Hazardous Waste Disposal ContactEHS->Disposal

Caption: Chemical Waste Disposal Pathway

By adhering to these detailed procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. This commitment to responsible chemical management is a cornerstone of scientific integrity and professional excellence.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • BenchChem. (n.d.). Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
  • ChemicalBook. (2025). 2,4-Bis(Methoxycarbonyl)phenylboronic acid - Safety Data Sheet.
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A Senior Application Scientist's Guide to Handling 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling and disposal of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid. As a valued partner in your research and development endeavors, we are committed to providing information that extends beyond the product itself, fostering a culture of safety and scientific integrity within the laboratory. The following protocols are synthesized from established safety data for structurally similar boronic acid derivatives and reflect best practices in chemical management for research, development, and drug discovery professionals.

Hazard Identification and Risk Assessment: A Proactive Approach

The primary hazards associated with phenylboronic acid derivatives are categorized under the Globally Harmonized System (GHS) and necessitate a cautious approach.[3] These compounds are generally classified as irritants and may be harmful if ingested or inhaled.[1][4][5]

Table 1: Hazard Classification for Analogous Phenylboronic Acid Compounds

Hazard ClassificationGHS CategoryDescription of Risk
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][6]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][6]
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]

The causality is clear: the boronic acid functional group and the fine, crystalline nature of the solid can lead to mechanical and chemical irritation upon contact with moist tissues such as the eyes, skin, and respiratory tract. Therefore, all handling procedures must be designed to prevent direct contact and aerosolization.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to ensure complete isolation from the chemical agent. Each component is selected to counteract a specific hazard identified in the risk assessment.

Eye and Face Protection
  • Mandatory Equipment: Chemical safety goggles are the minimum requirement.[4][8] For operations with a higher risk of splashing or dust generation, such as transferring large quantities, a face shield worn over safety goggles is mandated.[5][8]

  • Scientific Rationale: This dual-layer protection prevents airborne particulates from entering the eyes and shields the entire face from accidental contact. Standard safety glasses do not provide an adequate seal against fine dust.

Skin and Body Protection
  • Hand Protection: Chemically resistant gloves, such as nitrile, are required.[8][9] Gloves must be inspected for any signs of degradation or puncture before each use and should be changed immediately if contamination is suspected.[8]

  • Body Coverage: A flame-resistant lab coat, fully fastened, must be worn at all times.[8] Long pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[8]

  • Scientific Rationale: Phenylboronic acids can cause significant skin irritation.[1][2] A complete barrier is the only effective method to prevent contact. The use of disposable gloves and proper removal techniques (without touching the outer surface) prevents cross-contamination of surfaces and personal items.

Respiratory Protection
  • Required Equipment: All handling of solid this compound must be conducted within a certified chemical fume hood to control exposure to dust.[5][8][10] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask) is required.[8]

  • Scientific Rationale: Inhalation is a primary route of exposure for fine chemical powders, which can cause respiratory tract irritation.[4][6][7] Engineering controls like a fume hood are the first line of defense. A respirator provides an essential backup by filtering particulates from the air before they can be inhaled.

Operational Plan: A Step-by-Step Handling Protocol

Workflow for Safe Handling

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_post Phase 3: Post-Handling & Cleanup A Verify Accessibility of Safety Shower & Eyewash Station B Confirm Chemical Fume Hood is Operational A->B C Don All Required PPE (Goggles, Gloves, Lab Coat) B->C D Keep Container Tightly Closed When Not in Use C->D E Use Spatula for Transfers to Minimize Dust D->E F Weigh Compound on Weighing Paper or in a Vial E->F G Segregate Contaminated Waste (Gloves, Paper) into Labeled Bag F->G H Decontaminate Work Surface G->H I Remove PPE Correctly H->I J Wash Hands Thoroughly with Soap and Water I->J

Caption: Safe Handling Workflow Diagram.

Detailed Steps:

  • Preparation: Before handling the compound, confirm that a safety shower and eyewash station are unobstructed and functional.[4][8] Ensure the workspace is clean and prepare it within a certified chemical fume hood.[8] Don all required PPE as specified above.

  • Handling: Keep the chemical container tightly sealed when not in use to prevent moisture absorption and accidental spills.[4][8] When transferring the solid, use tools like a spatula to minimize dust generation.[8] Avoid any actions that could create airborne particles.

  • Post-Handling: After completing the task, decontaminate the work area. All disposable materials that came into contact with the chemical, such as weighing paper and gloves, must be treated as hazardous waste.[10] Remove PPE, being careful to avoid contaminating your skin. Always wash your hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][8]

Emergency Preparedness and Spill Management

Proactive planning is essential for a swift and effective response to any unforeseen incidents.

Spill Cleanup Protocol

In the event of a spill, the primary objectives are to isolate the area, protect personnel, and safely clean the material.

Spill Response Workflow

cluster_assess Phase 1: Assess & Secure cluster_contain Phase 2: Contain & Clean cluster_decon Phase 3: Decontaminate A Alert Personnel in the Immediate Area B Evacuate Area if Spill is Large or in a Poorly Ventilated Space A->B C Don Appropriate PPE, Including Respirator if Necessary B->C D Gently Cover Spill with Inert Absorbent Material C->D E Carefully Sweep or Vacuum (HEPA-filtered) Contaminated Material D->E F Place Residue into a Sealable, Labeled Hazardous Waste Container E->F G Wash Spill Area with Soap and Water F->G H Place All Cleanup Materials into Hazardous Waste Container G->H I Report Incident to Supervisor H->I

Caption: Chemical Spill Response Workflow.

Detailed Steps:

  • Secure the Area: Immediately alert others in the vicinity.[11] For minor spills, ensure you are wearing the appropriate PPE. For larger spills, evacuate the area and inform your supervisor.[12]

  • Cleanup: Avoid generating dust.[4] Gently cover the solid spill with an inert absorbent material like vermiculite or sand.[13][14] Carefully sweep the material into a suitable container.[15] Do not use water to clean the initial spill as it may spread the contamination.

  • Decontamination: Once the bulk material is collected, decontaminate the area with soap and water.[11][12] All cleanup materials must be disposed of as hazardous waste.[16]

First Aid Measures

Immediate and correct first aid can significantly mitigate the effects of accidental exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][9]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8][9]

Waste Disposal Plan: Ensuring Environmental and Personal Safety

Proper segregation and disposal of chemical waste are legally mandated and ethically essential. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[9][10]

  • Solid Waste: All unused or waste product, along with any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads), must be collected in a designated, sealable, and clearly labeled hazardous waste container.[10] The label must include "Hazardous Waste" and the full chemical name.[10]

  • Liquid Waste: If the compound is used in a solution, that solution must be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood.[10] The first rinsate must be collected and disposed of as liquid hazardous waste.[10] After the container is thoroughly clean and dry, deface the original label. It can then be disposed of according to your institution's policy for decontaminated lab glass or plastic.[10]

All hazardous waste must be stored in a designated, secure area away from incompatible materials until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.